Clomethiazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(2-chloroethyl)-4-methyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXYKSLKNMTBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597589 | |
| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6001-74-7 | |
| Record name | Thiazole, 5-(2-chloroethyl)-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomethiazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMETHIAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85223EMG44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Clomethiazole Hydrochloride on GABA-A Receptors
This guide provides a comprehensive technical overview of the molecular interactions between clomethiazole hydrochloride and the γ-aminobutyric acid type A (GABA-A) receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's unique pharmacological profile. We will delve into the nuanced allosteric modulation, subunit selectivity, and the experimental methodologies used to elucidate these properties, offering a robust framework for future research and development.
Introduction: The GABA-A Receptor as a Therapeutic Target
The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] As a ligand-gated ion channel, its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][3][4] This fundamental role in regulating neuronal firing makes the GABA-A receptor a critical target for a wide array of therapeutic agents, including those with sedative, hypnotic, anxiolytic, and anticonvulsant properties.[1][2][3]
Clomethiazole, a derivative of the thiazole portion of vitamin B1, is a sedative and hypnotic agent with a well-established history in treating acute alcohol withdrawal and certain forms of epilepsy.[1][5] Its therapeutic efficacy is primarily attributed to its potentiation of GABAergic neurotransmission.[5][6] This guide will dissect the specific mechanisms by which clomethiazole exerts its effects on the GABA-A receptor, distinguishing it from other modulators like benzodiazepines and barbiturates.
The Core Mechanism: Positive Allosteric Modulation
Clomethiazole functions as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] This means it does not bind to the primary GABA binding site but to a distinct, allosteric site on the receptor complex.[3][4] By binding to this separate location, clomethiazole enhances the receptor's response to GABA, potentiating the inhibitory effect of the endogenous neurotransmitter.[1] This potentiation manifests as an increased influx of chloride ions upon GABA binding, leading to a more pronounced hyperpolarization of the neuron.[1] This enhanced inhibition is the foundation of clomethiazole's sedative, hypnotic, and anticonvulsant effects.[1]
The Binding Site: Distinct from Benzodiazepines
A crucial aspect of clomethiazole's pharmacology is that its binding site is separate from that of benzodiazepines.[7][8][9] This is evidenced by the fact that the potentiating effects of clomethiazole are not blocked by benzodiazepine antagonists such as flumazenil.[8][10] Research suggests that clomethiazole may interact with a site near the picrotoxin/barbiturate binding site within the chloride ion channel pore or a site associated with anesthetic agents.[9][11] This distinction is significant as it underlies the different pharmacological profiles of these drug classes.
The following diagram illustrates the distinct binding sites for GABA, benzodiazepines, and the proposed site for clomethiazole on the GABA-A receptor complex.
Caption: Distinct binding sites on the GABA-A receptor.
Subunit Selectivity and Functional Consequences
The GABA-A receptor is a heteropentameric complex assembled from a variety of subunits (e.g., α, β, γ, δ, ε, θ, π). The specific subunit composition of a receptor subtype dictates its pharmacological properties. Clomethiazole exhibits a distinct pattern of subunit selectivity that further differentiates it from other GABAergic modulators.
Influence of the γ Subunit
A key finding is that clomethiazole's potentiation of GABA-A receptors is not dependent on the presence of the γ2 subunit, which is a requirement for the action of benzodiazepines.[7][8][9] In fact, clomethiazole demonstrates a significantly greater degree of maximum potentiation on receptors that lack a γ2 subunit.[7][8][9] This characteristic contributes to its unique pharmacological profile and suggests that it may be particularly effective in modulating extrasynaptic GABA-A receptors, which often lack the γ2 subunit.
Preference for α4 and α6 Subunits
Studies have shown that clomethiazole elicits a greater potentiation of GABA-A receptors containing α4 or α6 subunits compared to those with the more common α1 subunit.[7][8][9] This preference for specific α subunits may underlie some of clomethiazole's therapeutic effects and side-effect profile.
Direct Receptor Activation
At higher concentrations, clomethiazole can directly activate the GABA-A receptor, albeit weakly, in the absence of GABA.[7][8][10] This direct gating of the chloride channel is a property it shares with barbiturates, but the effect is much less pronounced with clomethiazole.[8] At therapeutic doses, the primary mechanism of action is the potentiation of GABA's effects.[8]
The table below summarizes the key mechanistic differences between clomethiazole, benzodiazepines, and barbiturates.
| Feature | Clomethiazole | Benzodiazepines (e.g., Diazepam) | Barbiturates (e.g., Phenobarbital) |
| Binding Site | Distinct from BZD site, possibly near anesthetic/barbiturate site[2][9][11] | α/γ subunit interface[2][12] | Distinct from BZD site[2] |
| Mechanism of Action | Increases GABA potency and efficacy[2] | Increases frequency of channel opening[2][12] | Prolongs duration of channel opening[2][12] |
| γ2 Subunit Requirement | Not required; greater potentiation in its absence[2][7][8][9] | Required[2][12] | Not required |
| α Subunit Selectivity | Greater potentiation on α4 and α6 containing receptors[2][7][8][9] | Different α subunits mediate different effects[12] | Minimal |
| Direct Activation | Weak, at high concentrations[2][7][8][10] | No[2] | Yes, at high concentrations[2] |
Experimental Elucidation of the Mechanism of Action
The understanding of clomethiazole's interaction with the GABA-A receptor has been built upon a foundation of rigorous experimental techniques. The two primary methodologies are electrophysiological recordings and radioligand binding assays.
Electrophysiological Analysis: Whole-Cell Patch-Clamp
Whole-cell patch-clamp recording is a powerful technique to directly measure the ion flow through the GABA-A receptor channel in response to GABA and its modulators.
-
Cell Preparation: Utilize cultured cells (e.g., HEK293 or CHO cells) stably transfected with specific GABA-A receptor subunit combinations or primary neurons.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a physiological concentration of chloride ions.
-
Gigaohm Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV to measure chloride currents.
-
Drug Application:
-
Establish a baseline GABA response by applying a low concentration of GABA (EC5-EC20) to elicit a stable, submaximal current.
-
Co-apply the same concentration of GABA with varying concentrations of clomethiazole to determine its potentiating effect.
-
Perform a washout step to ensure the reversibility of the drug's effect.
-
-
Data Analysis: Measure the peak amplitude of the chloride current in the presence and absence of clomethiazole. Calculate the EC50 (half-maximal effective concentration) for potentiation and the maximum potentiation of the GABA-evoked current.
The following diagram illustrates the workflow for analyzing GABA-A receptor modulators using electrophysiology.
Caption: Workflow for electrophysiological analysis.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor and to characterize its binding site.
This assay is particularly useful for investigating compounds that interact with the chloride channel pore, such as clomethiazole. [³⁵S]-t-butylbicyclophosphorothionate ([³⁵S]-TBPS) is a radioligand that binds to a site within the GABA-A receptor's ion channel.
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.
-
Assay Buffer: Use a buffer appropriate for maintaining receptor integrity.
-
Incubation: Incubate the brain membranes with a fixed concentration of [³⁵S]-TBPS and varying concentrations of clomethiazole.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Determine the total binding (in the absence of any competing ligand) and non-specific binding (in the presence of a saturating concentration of a known ligand for the TBPS site, e.g., picrotoxin).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of clomethiazole to determine the IC50 (half-maximal inhibitory concentration), which reflects the affinity of clomethiazole for the [³⁵S]-TBPS binding site.
-
Conclusion and Future Directions
This compound's mechanism of action on the GABA-A receptor is characterized by its function as a positive allosteric modulator with a unique binding site and distinct subunit selectivity. Its potentiation of GABAergic inhibition, particularly at receptors lacking the γ2 subunit and those containing α4 or α6 subunits, sets it apart from benzodiazepines and barbiturates. The weak direct activation at high concentrations further contributes to its pharmacological profile.
Future research should focus on high-resolution structural studies, such as cryo-electron microscopy, to precisely delineate the clomethiazole binding site on different GABA-A receptor subtypes. A deeper understanding of how its interaction with specific subunits translates to its therapeutic effects and side-effect profile will be invaluable for the development of next-generation GABAergic modulators with improved efficacy and safety.
References
- 1. What is the mechanism of Clomethiazole? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. karger.com [karger.com]
- 6. GABA agonist: clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 8. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of chlormethiazole at human recombinant GABA(A) and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of GABAA and glycine receptors by chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that clomethiazole interacts with the macromolecular GABA A-receptor complex in the central nervous system and in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABAA receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Clomethiazole Hydrochloride in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clomethiazole, a sedative, hypnotic, and anticonvulsant agent, demonstrates a complex but well-characterized pharmacokinetic and metabolic profile in preclinical models. This guide synthesizes available data to provide a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME). Notably, clomethiazole undergoes rapid absorption and extensive first-pass metabolism in the liver. Its metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1. The resulting metabolites are pharmacologically active, contributing to the overall sedative effects of the parent compound. Understanding these pharmacokinetic and metabolic characteristics is crucial for the design of preclinical studies and for the interpretation of efficacy and safety data.
Introduction to Clomethiazole Hydrochloride
Clomethiazole (also known as chlormethiazole) is a compound structurally related to thiamine (Vitamin B1).[1] It acts as a positive allosteric modulator at the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[1] This mechanism of action underlies its sedative, hypnotic, anxiolytic, muscle relaxant, and anticonvulsant properties.[1] In preclinical and clinical settings, it has been investigated for the management of agitation, restlessness, and acute alcohol withdrawal.[1][2]
Fundamentals of Preclinical ADME Studies
Preclinical ADME studies are fundamental to drug development, providing critical insights into a compound's behavior in a biological system. These studies are essential for:
-
Establishing a Dosing Regimen: Understanding the rate of absorption and elimination helps in determining the appropriate dose and dosing frequency to maintain therapeutic concentrations.
-
Predicting Human Pharmacokinetics: Data from preclinical models can be used to predict the pharmacokinetic profile in humans through allometric scaling.
-
Identifying Potential Drug-Drug Interactions: Metabolism studies can reveal the enzymes responsible for breaking down the drug, highlighting the potential for interactions with other medications.
-
Assessing Safety and Toxicity: The distribution of a drug and its metabolites to various tissues can inform potential organ-specific toxicity.
Pharmacokinetic Profile of Clomethiazole in Preclinical Models
The pharmacokinetics of clomethiazole have been investigated in various preclinical species, including rodents (rats, mice, gerbils).
Absorption
Clomethiazole is rapidly absorbed following oral administration in preclinical models, a characteristic that is also observed in humans.[2][3] However, it is subject to significant first-pass metabolism in the liver, which can reduce its systemic bioavailability.[4]
Distribution
Clomethiazole is widely distributed throughout the body. In humans, it is approximately 65% bound to plasma proteins.[2] Studies in gerbils have shown that clomethiazole readily crosses the blood-brain barrier, with peak brain concentrations being about 40% higher than plasma concentrations.[5] This efficient brain penetration is consistent with its centrally-acting therapeutic effects.
Metabolism
The metabolism of clomethiazole is extensive and primarily occurs in the liver.[2] A key enzyme involved in its metabolism is cytochrome P450 2E1 (CYP2E1).[1][6] Clomethiazole itself is a potent inhibitor of CYP2E1.[1][6]
The major metabolic pathway involves hydroxylation. In gerbils, one major and two minor metabolites have been identified in both plasma and brain[7][5]:
-
Major Metabolite: 5-(1-hydroxyethyl-2-chloro)-4-methylthiazole (NLA-715)
-
Minor Metabolites: 5-(1-hydroxyethyl)-4-methylthiazole (NLA-272) and 5-acetyl-4-methylthiazole (NLA-511)
Evidence suggests that clomethiazole can be metabolized directly to both NLA-715 and NLA-272.[7][5] The primary active metabolite, NLA-715, also possesses sedative properties and likely contributes to the overall pharmacological effect of clomethiazole.[7][5]
Excretion
Due to its extensive metabolism, only a very small fraction of unchanged clomethiazole is excreted in the urine (less than 0.2%).[8] The metabolites are the primary compounds eliminated via the renal route.
Pharmacokinetic Parameters in Preclinical Models
The following table summarizes key pharmacokinetic parameters of clomethiazole observed in a preclinical model.
| Parameter | Value (Gerbil) | Reference |
| Time to Peak Concentration (Tmax) | ~5 minutes (i.p.) | [7][5] |
| Plasma Half-life (t1/2) | ~40 minutes | [7][5] |
Metabolic Pathways of Clomethiazole
The metabolic conversion of clomethiazole is a critical aspect of its disposition. The following diagram illustrates the primary metabolic pathways.
Caption: Primary metabolic pathways of clomethiazole.
Experimental Methodologies
In Vivo Preclinical Pharmacokinetic Study Workflow
A typical preclinical pharmacokinetic study for a compound like clomethiazole follows a standardized workflow to ensure data integrity and reproducibility.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Step-by-Step Protocol for a Rodent Pharmacokinetic Study
-
Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare the this compound formulation in a suitable vehicle (e.g., saline for intravenous administration, or a suspension for oral gavage).
-
Dosing: Administer the dose to the animals via the desired route (e.g., intravenous bolus, oral gavage).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of clomethiazole and its metabolites.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Bioanalytical Methods
The accurate quantification of clomethiazole and its metabolites in biological matrices is crucial for pharmacokinetic studies. While older methods relied on gas chromatography[9][10], modern bioanalytical laboratories predominantly use LC-MS/MS. This technique offers high sensitivity, specificity, and throughput, allowing for the simultaneous measurement of the parent drug and its metabolites. The development and validation of these methods should adhere to regulatory guidelines.[11]
Data Interpretation and Interspecies Scaling
Data from preclinical species are used to predict the pharmacokinetic profile in humans. Interspecies scaling, a process that uses allometric principles to relate pharmacokinetic parameters to body weight across species, is a common approach. However, it is important to consider species differences in metabolism, which can influence the accuracy of these predictions. The inhibitory effect of clomethiazole on CYP2E1, for example, is a critical factor to consider in interspecies scaling and for predicting potential drug-drug interactions in humans.[1][6]
Conclusion and Future Directions
This compound exhibits a pharmacokinetic profile characterized by rapid absorption, extensive hepatic metabolism, and the formation of active metabolites. Its interaction with CYP2E1 is a key determinant of its disposition and potential for drug-drug interactions. Future preclinical research could focus on further elucidating the role of specific drug transporters in its distribution and clearance, as well as exploring its pharmacokinetic-pharmacodynamic relationships in greater detail in various disease models. A thorough understanding of these aspects will continue to be vital for its potential therapeutic applications.
References
- 1. Clomethiazole - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. Pharmacokinetics of clomethiazole in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cirrhosis of the liver on the pharmacokinetics of chlormethiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of clomethiazole in gerbils and the neuroprotective and sedative activity of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlormethiazole as an efficient inhibitor of cytochrome P450 2E1 expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of clomethiazole in gerbils and the neuroprotective and sedative activity of the metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and sedative effects in healthy subjects and subjects with impaired liver function after continuous infusion of clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid gas-chromatographic method for the quantitative determination of clomethiazole in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of chlormethiazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
The Thiazole Enigma: A Technical Guide to the Discovery and Development of Clomethiazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the multifaceted history and scientific underpinnings of clomethiazole hydrochloride, a sedative-hypnotic and anticonvulsant agent with a rich and complex past. From its origins in the exploration of thiamine analogues to its established role in managing alcohol withdrawal and its investigated potential in neuroprotection, this document provides a comprehensive technical narrative. We will explore the causality behind its discovery, the intricacies of its synthesis, its nuanced mechanism of action, and the clinical evidence that has shaped its therapeutic journey.
Genesis of a Sedative: The Thiamine Connection
In the 1930s, the scientific community was intensely focused on the newly discovered vitamins and their roles in human health.[1] Thiamine (Vitamin B1) had been identified as crucial for preventing beriberi, a disease with severe neurological manifestations.[1] Researchers at Hoffmann-La Roche, a company with a strong history in vitamin synthesis, were investigating analogues of thiamine.[2] The rationale stemmed from the observation that thiamine deficiency, particularly in chronic alcoholism, led to severe neurological and psychiatric symptoms, including Wernicke-Korsakoff syndrome.[3] This led to the hypothesis that modifying the thiamine structure could yield compounds with novel neurological activities.
Clomethiazole, chemically known as 5-(2-Chloroethyl)-4-methylthiazole, emerged from this line of inquiry.[2] It is structurally related to the thiazole moiety of thiamine.[2] The initial development, documented in a Swiss patent issued to Hoffmann-La Roche in 1938, marked the beginning of a long journey for this unique compound.[2]
From Bench to Bedside: Synthesis and Formulation
The synthesis of clomethiazole has evolved, but the core principle involves the formation of the substituted thiazole ring.
Experimental Protocol: Synthesis of Clomethiazole
One established method for the synthesis of clomethiazole involves the reaction of 3,5-dichloro-2-pentanone with an inorganic thiocyanate.[4]
Materials:
-
3,5-dichloro-2-pentanone
-
Sodium thiocyanate
-
Butyl acetate
-
Hydrochloric acid (gas)
-
Metal catalyst (e.g., Palladium on carbon)
-
Organic solvent (e.g., ethanol)
Procedure:
-
Thiocyanation: 3,5-dichloro-2-pentanone is reacted with sodium thiocyanate in a suitable solvent like butyl acetate. This reaction substitutes one of the chlorine atoms with a thiocyanate group, forming 3-thiocyanato-5-chloro-2-pentanone.
-
Cyclization and Chlorination: The resulting intermediate is then treated with gaseous hydrochloric acid in an organic solvent. This step facilitates the cyclization to form a 2-chloro-4-methyl-5-(2-chloroalkyl)-thiazole intermediate.
-
Dechlorination: The 2-chloro intermediate is subsequently hydrogenated in the presence of a metal catalyst, such as palladium on carbon, in an organic solvent to yield 4-methyl-5-(2-chloroethyl)-thiazole (clomethiazole).
The Hydrochloride Salt: Enhancing Utility
Clomethiazole is often formulated as a hydrochloride salt.[5] The conversion to a hydrochloride salt offers several pharmaceutical advantages:
-
Enhanced Stability: The salt form is generally more stable than the free base, protecting the active pharmaceutical ingredient (API) from degradation.
-
Improved Solubility: Hydrochloride salts are typically more water-soluble, which can lead to better dissolution and bioavailability.
-
Ease of Handling: The crystalline nature of the salt facilitates easier handling and formulation into solid dosage forms like capsules.
Experimental Protocol: Synthesis of this compound
The hydrochloride salt is typically prepared by treating a solution of the clomethiazole free base with hydrochloric acid.
Materials:
-
Clomethiazole (free base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrogen chloride (gas or in a suitable solvent)
Procedure:
-
Dissolution: Dissolve the synthesized clomethiazole free base in an anhydrous solvent such as diethyl ether.
-
Precipitation: Cool the solution and bubble dry hydrogen chloride gas through it, or add a solution of hydrogen chloride in the chosen solvent.
-
Isolation: The this compound will precipitate out of the solution as a solid. The solid can then be collected by filtration, washed with a small amount of cold solvent, and dried.
Mechanism of Action: A Nuanced Modulation of the GABAA Receptor
Clomethiazole exerts its sedative, hypnotic, and anticonvulsant effects primarily through its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[6]
Clomethiazole is a positive allosteric modulator of the GABAA receptor.[6] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[6] Specifically, clomethiazole is thought to interact with the barbiturate/picrotoxin binding site on the GABAA receptor complex.[2][7]
Comparison with Other GABAA Receptor Modulators:
| Modulator | Binding Site | Effect on Chloride Channel |
| Clomethiazole | Barbiturate/Picrotoxin site | Increases the duration of channel opening |
| Benzodiazepines | Benzodiazepine site | Increases the frequency of channel opening |
| Barbiturates | Barbiturate site | Increases the duration of channel opening and can directly open the channel at high concentrations |
Data compiled from multiple sources.[8][9]
While both clomethiazole and barbiturates increase the duration of chloride channel opening, clomethiazole's interaction with the GABAA receptor complex is not identical to that of sedative barbiturates like pentobarbitone.[8] For instance, clomethiazole enhances the binding of the GABAA agonist muscimol but does not affect the binding of flunitrazepam, a benzodiazepine.[8] In contrast, pentobarbitone enhances the binding of both.[8] This suggests a distinct modulatory profile for clomethiazole.
Clinical Development and Therapeutic Applications
Primary Indication: Alcohol Withdrawal Syndrome
The most well-established therapeutic use of clomethiazole is in the management of acute alcohol withdrawal syndrome.[10] Early clinical trials demonstrated its efficacy in controlling the symptoms of withdrawal, such as agitation, tremor, and seizures.[11][12][13][14] Its rapid onset of action and short half-life were considered advantageous in this setting.[15]
Comparative clinical studies have shown clomethiazole to be as effective as benzodiazepines, which are also a standard of care for alcohol withdrawal.[10] However, due to its potential for dependence and toxicity, particularly respiratory depression when combined with alcohol, its use is generally recommended in a controlled inpatient setting.[2]
Investigational Use: Neuroprotection in Stroke
In the 1990s, there was significant interest in the potential of clomethiazole as a neuroprotective agent in acute ischemic stroke. The rationale was that by enhancing GABAergic inhibition, clomethiazole could counteract the excitotoxic cascade that leads to neuronal death after a stroke.
This led to the large-scale Clomethiazole Acute Stroke Study (CLASS) trials. The initial CLASS trial, involving 1360 patients, showed no overall benefit of clomethiazole on long-term functional outcome.[16][17] However, a post-hoc analysis suggested a potential benefit in patients with large strokes (total anterior circulation syndrome).[16][17]
This hypothesis was subsequently tested in the CLASS-I trial, which enrolled 1198 patients with major ischemic stroke.[18][19][20] The results of CLASS-I were definitive and disappointing: clomethiazole did not improve outcomes in this patient population.[18][19][20] The proportion of patients reaching a Barthel Index score of ≥60 was 42% in the clomethiazole group compared to 46% in the placebo group.[18]
CLASS-I Trial Key Findings:
| Outcome Measure | Clomethiazole Group | Placebo Group | p-value |
| Barthel Index ≥60 at Day 90 | 42% | 46% | 0.11 |
| Adverse Event: Somnolence | ~50% | ~10% | <0.001 |
Data from the CLASS-I study.[18][19][20]
The failure of the CLASS trials highlighted the challenges of translating preclinical neuroprotective effects into clinical benefit in the complex setting of acute stroke.
Conclusion and Future Perspectives
This compound represents a fascinating chapter in the history of neuropharmacology. Born from the early exploration of vitamin chemistry, its journey has been marked by both therapeutic success and significant clinical trial failures. Its established efficacy in the management of alcohol withdrawal syndrome continues to provide a valuable treatment option in specific clinical contexts. The story of its investigation as a neuroprotective agent serves as a crucial case study for drug development professionals, emphasizing the rigorous need for well-designed clinical trials to validate preclinical promise.
While its broader applications have been limited by safety concerns and the availability of alternative agents, the unique pharmacology of clomethiazole continues to be of interest to researchers. Further understanding of its specific interactions with the GABAA receptor and its subtypes may yet reveal new therapeutic possibilities for this venerable thiazole derivative.
References
- 1. Thiamin(e): the spark of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clomethiazole - Wikipedia [en.wikipedia.org]
- 3. Fortifying alcoholic beverages with thiamine: Lessons from history and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chlormethiazole Hydrochloride | CymitQuimica [cymitquimica.com]
- 6. What is the mechanism of Clomethiazole? [synapse.patsnap.com]
- 7. Evidence that clomethiazole interacts with the macromolecular GABA A-receptor complex in the central nervous system and in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two distinct interactions of barbiturates and chlormethiazole with the GABAA receptor complex in rat cuneate nucleus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlormethiazole: current status in the treatment of the acute ethanol withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of chlormethiazole in treatment for alcohol withdrawal syndrome. Results of a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Polysomnography during withdrawal with clomethiazole or placebo in alcohol dependent patients--a double-blind and randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of clomethiazole after oral and rectal administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clomethiazole acute stroke study (CLASS): results of a randomized, controlled trial of clomethiazole versus placebo in 1360 acute stroke patients. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 17. ahajournals.org [ahajournals.org]
- 18. Clomethiazole Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. ahajournals.org [ahajournals.org]
Clomethiazole Hydrochloride: A Deep Dive into its Modulation of Neuronal Excitability and Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of clomethiazole hydrochloride, a potent sedative, hypnotic, and anticonvulsant. We will delve into its core mechanism of action, focusing on its profound effects on neuronal excitability and inhibition through the modulation of the GABA-A receptor. This document is designed for researchers, scientists, and drug development professionals, offering not only a thorough understanding of clomethiazole's neuropharmacology but also detailed experimental protocols to investigate its effects.
Introduction: The Significance of this compound
Clomethiazole, structurally related to thiamine (Vitamin B1), has a long-standing history in clinical practice for managing conditions characterized by neuronal hyperexcitability, such as acute alcohol withdrawal, seizures, and agitation.[1][2] Its therapeutic efficacy stems from its ability to enhance the effects of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] Unlike other GABAergic modulators like benzodiazepines, clomethiazole possesses a unique pharmacological profile, interacting with a distinct site on the GABA-A receptor complex.[1][3] This guide will explore the intricacies of this interaction and its downstream consequences on neuronal function.
Neuropharmacological Landscape: The Balance of Neuronal Excitation and Inhibition
The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Excitatory signals, primarily mediated by glutamate, promote neuronal firing, while inhibitory signals, largely driven by GABA, dampen neuronal activity. An imbalance in this equilibrium, often tilted towards excessive excitation, can lead to a range of neurological disorders, including epilepsy, anxiety, and withdrawal syndromes.
The Central Role of the GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission.[3] Upon binding of GABA, the receptor's integral chloride ion (Cl-) channel opens, allowing an influx of negatively charged chloride ions into the neuron.[2] This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability.[2]
Core Mechanism of Action: Clomethiazole's Modulation of the GABA-A Receptor
Clomethiazole exerts its effects as a positive allosteric modulator of the GABA-A receptor.[1][2] This means that it binds to a site on the receptor that is different from the GABA binding site and enhances the receptor's response to GABA.[1] Evidence suggests that clomethiazole's binding site is located at the barbiturate/picrotoxin site of the GABA-A receptor complex.[1][4]
The binding of clomethiazole to the GABA-A receptor leads to an increased influx of chloride ions, resulting in neuronal membrane hyperpolarization and a subsequent reduction in neuronal excitability.[2] This enhanced inhibitory tone is the basis for clomethiazole's sedative, hypnotic, and anticonvulsant properties.[2]
Visualizing the Mechanism: GABA-A Receptor Modulation by Clomethiazole
Caption: Clomethiazole enhances GABAergic inhibition.
Experimental Protocols for Investigating Clomethiazole's Effects
To rigorously assess the impact of clomethiazole on neuronal excitability and inhibition, a combination of in vitro and in vivo experimental approaches is essential. The following sections provide detailed methodologies for key experiments.
In Vitro Electrophysiology: Patch-Clamp Recording
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the effects of clomethiazole on GABA-A receptor currents in individual neurons.[4][5]
Experimental Workflow: Patch-Clamp Analysis
Caption: Workflow for patch-clamp experiments.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or use cell lines stably expressing specific GABA-A receptor subunits.
-
Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[4]
-
Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with CsOH. The high chloride concentration allows for the measurement of inward GABA-A receptor-mediated currents at a holding potential of -70 mV.
-
-
Recording:
-
Using a patch-clamp amplifier and micromanipulator, form a gigaseal between a glass micropipette (resistance 4-8 MΩ) and the membrane of a neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at -70 mV.
-
Apply GABA (e.g., 10 µM) to elicit baseline GABA-A receptor currents.
-
Perfuse the bath with a known concentration of this compound and co-apply with GABA to measure the potentiation of the current.
-
Perform a washout step by perfusing with the external solution to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the GABA-A receptor currents before, during, and after clomethiazole application.
-
Construct dose-response curves to determine the EC50 of clomethiazole's potentiation effect.
-
Table 1: Expected Electrophysiological Effects of Clomethiazole
| Parameter | Expected Effect of Clomethiazole | Rationale |
| GABA-A Current Amplitude | Increase | Potentiation of GABA-A receptor function leads to greater chloride influx. |
| GABA-A Current Decay | Prolongation | Clomethiazole may slow the deactivation and/or desensitization of the receptor. |
| EC50 of GABA | Decrease | Clomethiazole increases the apparent affinity of GABA for the receptor. |
| Neuronal Firing Rate | Decrease | Enhanced inhibition leads to hyperpolarization and reduced excitability. |
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of clomethiazole for its binding site on the GABA-A receptor complex.[6][7] The use of [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a radioligand that binds to the picrotoxin/barbiturate site, is particularly informative.[6][8]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of [35S]TBPS and varying concentrations of this compound.
-
Incubations are typically carried out in a buffer containing a high concentration of a chaotropic salt (e.g., 200 mM NaBr) to enhance specific binding.[8]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site (e.g., picrotoxin).
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the clomethiazole concentration.
-
Determine the IC50 value (the concentration of clomethiazole that inhibits 50% of specific [35S]TBPS binding) by non-linear regression analysis.
-
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular levels of neurotransmitters, such as GABA, in specific brain regions of freely moving animals, providing insights into the effects of clomethiazole on neurotransmitter release and clearance.[9][10][11]
Step-by-Step Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., the hippocampus or prefrontal cortex).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After collecting baseline samples, administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
-
Neurotransmitter Analysis:
-
Data Analysis:
-
Express the GABA concentrations as a percentage of the baseline levels.
-
Compare the GABA levels before and after clomethiazole administration to determine its effect on extracellular GABA.
-
Conclusion and Future Directions
This compound is a valuable pharmacological tool for modulating neuronal excitability and inhibition. Its mechanism of action, centered on the positive allosteric modulation of the GABA-A receptor, provides a clear rationale for its therapeutic applications. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the nuanced effects of clomethiazole and to explore the potential of novel compounds targeting the GABAergic system for the treatment of a wide range of neurological and psychiatric disorders. Future research should focus on elucidating the subtype selectivity of clomethiazole for different GABA-A receptor isoforms and exploring its potential in neuroprotective strategies for conditions such as ischemic stroke.[14][15][16][17]
References
- 1. Clomethiazole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Clomethiazole? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Evidence that clomethiazole interacts with the macromolecular GABA A-receptor complex in the central nervous system and in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clomethiazole (Zendra) in acute ischemic stroke: basic pharmacology and biochemistry and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The protective action of chlormethiazole against ischaemia-induced neurodegeneration in gerbils when infused at doses having little sedative or anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuro-overprotection? A functional evaluation of clomethiazole-induced neuroprotection following hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anticonvulsant Properties of Clomethiazole Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of GABAergic Modulation in Epilepsy
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The core pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission in the brain.[1] The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and enhancing its function remains a cornerstone of anticonvulsant therapy.[2] Clomethiazole, a derivative of thiamine (Vitamin B1), is a sedative-hypnotic and anticonvulsant agent that has been in clinical use for decades, particularly in the management of alcohol withdrawal syndrome and status epilepticus.[3][4] Its primary mechanism of action is the positive allosteric modulation of the GABAA receptor, which potentiates the inhibitory effects of GABA.[3][5] This guide provides a comprehensive technical overview of the methodologies used to investigate the anticonvulsant properties of clomethiazole hydrochloride, from its fundamental mechanism of action to preclinical screening and electrophysiological analysis.
Mechanism of Action: A Deep Dive into GABAA Receptor Modulation
Clomethiazole exerts its anticonvulsant effects by binding to a site on the GABAA receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[3] This binding allosterically modulates the receptor, increasing the efficiency of GABAergic neurotransmission. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[6] This dampening of neuronal excitability is the fundamental basis of its anticonvulsant and sedative properties.
Caption: Clomethiazole's mechanism of action at the GABAA receptor.
Preclinical Evaluation of Anticonvulsant Efficacy: Core Models
The initial assessment of a compound's anticonvulsant potential relies on well-validated animal models of seizures.[7] The two most widely used primary screening models are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (PTZ) seizure test.[8] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
Maximal Electroshock Seizure (MES) Test in Rats
The MES test is a model of generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[9]
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are used. Animals should be acclimated to the laboratory environment for at least one week prior to testing.
-
Drug Preparation and Administration:
-
This compound is dissolved in a suitable vehicle, such as 0.9% saline. The solution should be prepared fresh on the day of the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. A range of doses should be used to determine the median effective dose (ED50).
-
-
MES Induction:
-
At the time of peak effect of the drug (typically 30-60 minutes post-i.p. injection), an electrical stimulus is delivered via corneal electrodes.
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas to minimize discomfort, followed by a drop of saline to ensure good electrical contact.
-
Deliver an alternating current of 150 mA at 60 Hz for 0.2 seconds using a constant current stimulator.[10]
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[10]
-
-
Data Analysis:
-
The number of animals protected in each dose group is recorded.
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.[11]
-
Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
The PTZ test is a model of myoclonic and clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.[12]
Experimental Protocol:
-
Animal Model: Adult male Swiss albino mice (20-25g) are used.
-
Drug Preparation and Administration:
-
Prepare this compound as described for the MES test.
-
Administer the drug or vehicle i.p. at a volume of 10 mL/kg.
-
-
PTZ Administration:
-
At the time of peak drug effect, administer a subcutaneous (s.c.) injection of PTZ (85 mg/kg) into a loose fold of skin on the back of the neck.[13]
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for 30 minutes.
-
Score the seizure severity using a modified Racine scale:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Convulsive waves through the body
-
Stage 3: Myoclonic jerks, clonic seizures with the animal upright
-
Stage 4: Clonic seizures with loss of posture
-
Stage 5: Tonic-clonic seizures
-
-
-
Data Analysis:
-
The primary endpoint is the absence of clonic seizures (protection).
-
The ED50 for protection against clonic seizures is calculated. Additionally, the latency to the first seizure and the mean seizure score for each group can be analyzed.
-
Caption: A typical workflow for preclinical anticonvulsant drug screening.
Quantitative Electroencephalography (qEEG) for Mechanistic Insights
Quantitative EEG (qEEG) provides an objective measure of a drug's effect on brain electrical activity and can be used to confirm the central nervous system activity of a compound like clomethiazole.[14] Power spectral analysis is a key component of qEEG, which quantifies the contribution of different frequency bands to the overall EEG signal.[1]
Experimental Protocol for qEEG in Rats:
-
Surgical Implantation of EEG Electrodes:
-
Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.
-
Implant stainless steel screw electrodes epidurally over the frontal and parietal cortices. A reference electrode is typically placed over the cerebellum.[10][15]
-
The electrode assembly is secured to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.[16]
-
-
Data Acquisition:
-
Habituate the animals to the recording chamber.
-
Record baseline EEG for a defined period (e.g., 30-60 minutes).
-
Administer this compound or vehicle i.p.
-
Record EEG continuously for a predetermined duration (e.g., 2-4 hours) post-injection.
-
The EEG signal should be amplified, filtered (e.g., 0.5-100 Hz bandpass), and digitized at an appropriate sampling rate (e.g., 500 Hz).[17]
-
-
Data Analysis: Power Spectral Density:
-
Divide the continuous EEG data into epochs (e.g., 4-10 seconds).
-
Apply a Fast Fourier Transform (FFT) to each epoch to calculate the power spectral density (PSD).[18]
-
Average the PSD across epochs for specific time points post-drug administration.
-
Analyze changes in the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma) compared to baseline. For a GABAergic drug like clomethiazole, an increase in beta activity and a decrease in alpha and theta activity might be expected, reflecting its sedative and anxiolytic properties.[19]
-
Caption: Workflow for quantitative EEG analysis of anticonvulsant drugs.
Quantitative Data Summary
The following table summarizes the expected anticonvulsant profile of this compound in the described preclinical models. The ED50 values are estimates based on its known potency as a GABAergic modulator and should be determined empirically in each laboratory.
| Preclinical Model | Animal Species | Seizure Type Modeled | Primary Endpoint | Expected ED50 Range (mg/kg, i.p.) |
| Maximal Electroshock (MES) | Rat | Generalized Tonic-Clonic | Abolition of tonic hindlimb extension | 50 - 150 |
| Pentylenetetrazol (PTZ) | Mouse | Myoclonic/Clonic | Protection from clonic seizures | 20 - 80 |
Conclusion: A Self-Validating Approach to Anticonvulsant Investigation
The investigation of this compound's anticonvulsant properties requires a multi-faceted approach that combines behavioral pharmacology and electrophysiology. The protocols detailed in this guide provide a robust framework for such an investigation. The causality behind experimental choices is paramount; for instance, the MES and PTZ models are selected for their predictive validity for distinct seizure types, while qEEG is employed to provide objective, quantifiable evidence of the drug's central nervous system effects, thereby confirming its mechanism of action. Each protocol is designed as a self-validating system. For example, in the dose-response studies, the inclusion of a vehicle control group and the use of a standardized scoring system ensure the reliability and reproducibility of the findings. By integrating these well-established methodologies, researchers can generate a comprehensive and scientifically rigorous profile of this compound's anticonvulsant activity, contributing to a deeper understanding of its therapeutic potential and the broader field of epilepsy research.
References
- 1. Baseline studies and anticonvulsant drug effects on the sleep EEG power spectral profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of chlormethiazole in a model of ethanol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of antiseizure medications effects on the EEG neurodynamic by fractal dimension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. ijpp.com [ijpp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. scispace.com [scispace.com]
- 12. support.datasci.com [support.datasci.com]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Rodent EEG: Expanding the Spectrum of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiepileptic drugs modify power of high EEG frequencies and their neural generators - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Synapse: An In-depth Technical Guide to the Non-GABAergic Molecular Targets of Clomethiazole Hydrochloride
Abstract
Clomethiazole (CMZ), a thiazole derivative structurally related to thiamine, has a long-standing clinical history as a sedative, hypnotic, and anticonvulsant. Its primary mechanism of action is firmly established as the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system.[1][2] By binding to a site distinct from the benzodiazepine recognition locus, clomethiazole enhances GABAergic neurotransmission, leading to neuronal hyperpolarization and reduced excitability.[3][4] However, the narrative of clomethiazole's pharmacology is not confined to the GABA-A receptor. Particularly in the context of its investigated neuroprotective properties, evidence points toward a more complex pharmacological profile involving interactions with other critical molecular targets.[2][4] This guide provides a detailed exploration of these non-GABAergic mechanisms, synthesizing current research to offer a nuanced understanding of clomethiazole's molecular footprint. We will dissect the evidence for its interactions with key excitatory amino acid receptors and discuss the current state of knowledge regarding its effects on voltage-gated ion channels.
Modulation of Excitatory Amino Acid Receptors
While enhancing inhibition is clomethiazole's primary strategy, evidence suggests it also directly dampens neuronal excitation by targeting key glutamate and glycine receptors. This dual approach of boosting inhibition while simultaneously reducing excitation may be a cornerstone of its neuroprotective potential.
Weak, Non-Selective Inhibition of NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission and synaptic plasticity, but its overactivation leads to excitotoxicity—a key pathological process in ischemic stroke and other neurodegenerative conditions. Consequently, identifying clomethiazole's activity at this receptor has been a significant research focus.
Studies utilizing human recombinant NMDA receptors expressed in Xenopus oocytes have demonstrated that clomethiazole produces a weak, non-selective inhibition of both NR1a/NR2A and NR1a/NR2B receptor subtypes.[4] This inhibitory effect is characterized by high IC₅₀ values, suggesting a low-potency interaction that is unlikely to contribute to the primary sedative effects of the drug at typical therapeutic plasma concentrations.[4] However, it is crucial to consider that clomethiazole is highly brain-penetrant, and local concentrations within the CNS may be substantially higher than in plasma.[4] Therefore, even this weak antagonism could become functionally relevant under pathological conditions like ischemia, where any reduction in excitotoxic glutamate signaling could contribute to neuronal survival.
| Receptor Subtype | IC₅₀ (µM) | Experimental System | Reference |
| Human NR1a + NR2A | ~485 | Xenopus Oocytes | [4] |
| Human NR1a + NR2B | ~683 | Xenopus Oocytes | [4] |
Potentiation of Glycine Receptors
The glycine receptor (GlyR) is another major ligand-gated chloride channel that mediates inhibitory neurotransmission, predominantly in the spinal cord and brainstem. Electrophysiological studies have revealed that clomethiazole potentiates currents activated by glycine.[1][4] This effect was demonstrated in both bovine chromaffin cells and murine spinal neurons, where clomethiazole dose-dependently enhanced glycine-evoked currents.[4] This modulatory action on a second key inhibitory receptor system further solidifies clomethiazole's profile as a broad-spectrum CNS depressant. This potentiation of glycine-mediated inhibition may contribute to its muscle relaxant and anticonvulsant properties.
Caption: Clomethiazole's dual action on excitatory and inhibitory receptors.
Investigation of Voltage-Gated Ion Channels
Voltage-gated sodium (Nav) and calcium (Cav) channels are fundamental to the initiation and propagation of action potentials and neuronal signaling. Many anticonvulsant and neuroprotective agents exert their effects by modulating these channels. However, the role of these channels as direct targets for clomethiazole is not well-supported by current evidence.
Ligand binding studies have been conducted to assess clomethiazole's interaction with several key ion channels. These experiments found no evidence of clomethiazole interacting with:
-
Voltage-Gated Ca²⁺ Channels (N-type or L-type)
-
Voltage-Gated Na⁺ Channels
-
ATP-sensitive K⁺ Channels
While one early study using intracellular recording techniques suggested that clomethiazole may act on chloride ion channels in cultured spinal cord neurons, more specific binding assays have failed to show direct interaction with major voltage-gated cation channels. Therefore, potentiation of GABA and glycine-gated chloride channels remains the most plausible explanation for its effects on chloride conductance, rather than a direct effect on a voltage-gated chloride channel.[1] Based on current data, a direct, functionally significant interaction with voltage-gated sodium or calcium channels is not considered a primary mechanism of clomethiazole action.
Core Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The causality behind our understanding of clomethiazole's effects on ion channels stems directly from electrophysiological techniques. Whole-cell patch-clamp recording is the gold-standard methodology for characterizing how a drug directly alters receptor and ion channel function in real-time. It allows for the precise control of the cell's membrane potential and the direct measurement of ion currents passing through channels in response to neurotransmitter application, both in the absence and presence of the investigational compound.
Step-by-Step Methodology
-
Cell Preparation:
-
Cells expressing the target receptor of interest (e.g., HEK293 cells stably transfected with human NMDA NR1a/NR2A subunits) are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, pH 7.4).
-
-
Pipette Fabrication & Filling:
-
Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-5 MΩ using a micropipette puller.
-
The pipette is filled with an internal solution designed to mimic the intracellular environment (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP, pH 7.2).
-
-
Achieving a Gigaseal:
-
The micropipette is lowered into the bath and, using a micromanipulator, guided to touch the surface of a target cell.
-
Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
-
Establishing Whole-Cell Configuration:
-
A brief pulse of additional suction is applied to rupture the membrane patch, establishing electrical and diffusive access between the pipette and the cell interior.
-
The cell's membrane potential is then "clamped" to a desired holding potential (e.g., -60 mV) using a patch-clamp amplifier.
-
-
Drug and Agonist Application:
-
A baseline response is established by briefly applying a known concentration of the receptor's agonist (e.g., 10 µM glutamate / 10 µM glycine for NMDA receptors) via a rapid perfusion system and recording the resulting inward current.
-
The cells are then pre-incubated with clomethiazole by adding it to the perfusion solution.
-
The agonist is applied again in the presence of clomethiazole, and the current is recorded.
-
-
Data Acquisition and Analysis:
-
Currents are recorded, filtered, and digitized using acquisition software.
-
The peak amplitude of the agonist-evoked current in the presence of clomethiazole is compared to the baseline (control) amplitude.
-
A dose-response curve is generated by testing a range of clomethiazole concentrations to calculate the IC₅₀ (for inhibition) or EC₅₀ (for potentiation).
-
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Synthesis and Future Directions
The pharmacological identity of clomethiazole is multifaceted. While its potent modulation of the GABA-A receptor complex is the undisputed primary mechanism for its sedative and hypnotic effects, a comprehensive evaluation reveals significant activity at other molecular targets.[1][3] Its ability to weakly inhibit NMDA receptors and potentiate inhibitory glycine receptors paints a picture of a compound that broadly dampens neuronal excitability through multiple, synergistic avenues.[4]
This multi-target engagement may be particularly relevant to the neuroprotective effects observed in preclinical models.[2] By simultaneously enhancing chloride-mediated inhibition (via GABA-A and glycine receptors) and reducing calcium-mediated excitotoxicity (via NMDA receptors), clomethiazole may establish a more robust state of neuronal quiescence in the face of ischemic or excitotoxic insults than a compound acting on a single target.
Future research should focus on:
-
Clarifying Therapeutic Relevance: Investigating whether the concentrations required for NMDA receptor inhibition are achieved in the human brain during therapeutic use for neuroprotection.
-
Exploring Other Receptor Subtypes: Expanding the investigation to other, less-common NMDA and glycine receptor subunit compositions.
-
Advanced Electrophysiology: Employing more advanced electrophysiological techniques to definitively rule out subtle modulatory effects on various voltage-gated ion channels that may not be detectable by ligand binding assays.
By continuing to explore the molecular targets of clomethiazole beyond the GABA-A receptor, we can gain a more complete understanding of its therapeutic potential and limitations, paving the way for the development of next-generation neuroprotective agents with refined, multi-target mechanisms of action.
References
- 1. Chlormethiazole--mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clomethiazole? [synapse.patsnap.com]
- 4. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Clomethiazole Hydrochloride in Animal Models of Ischemic Stroke
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomethiazole (also known as chlormethiazole) is a potent neuroprotective agent that has been extensively studied in various animal models of ischemic stroke.[1][2][3] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][3][4][5] This application note provides a comprehensive guide to the use of clomethiazole hydrochloride in preclinical stroke research, detailing its scientific rationale, experimental protocols, and key considerations for obtaining robust and reproducible data.
Scientific Rationale: Counteracting Excitotoxicity
Ischemic stroke triggers a devastating cascade of events, central to which is excitotoxicity . A lack of oxygen and glucose due to interrupted blood flow leads to a massive release of the excitatory neurotransmitter glutamate.[6][7] This pathological overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, results in a massive influx of calcium ions (Ca2+) into neurons.[6][7][8] This calcium overload activates a host of intracellular enzymes, including proteases, lipases, and endonucleases, and promotes the generation of reactive oxygen species, ultimately leading to neuronal death.[6][8]
Clomethiazole exerts its neuroprotective effects by enhancing the inhibitory action of GABA at the GABA-A receptor.[4][5] This potentiation of GABAergic neurotransmission leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing an action potential.[1][9] By dampening neuronal excitability, clomethiazole effectively counteracts the excitotoxic cascade initiated by excessive glutamate release, thereby protecting neurons from ischemic damage.[4] While it has weak inhibitory effects on NMDA receptors, its primary neuroprotective action is attributed to its modulation of GABA-A receptors.[10][11][12]
Experimental Design and Protocols
The successful evaluation of clomethiazole's neuroprotective efficacy hinges on a well-designed and meticulously executed experimental plan. This section outlines the critical components of such a plan, from the choice of animal model to the assessment of outcomes.
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The transient Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and clinically relevant model of focal ischemic stroke.[13][14][15] It mimics the most common type of stroke in humans and allows for the investigation of both the ischemic injury and the effects of reperfusion.
MCAO Surgical Protocol (Intraluminal Suture Method)
This protocol is a standard method for inducing transient focal cerebral ischemia in rats.
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Ligation and Suture Insertion:
-
Ligate the distal portion of the ECA and the CCA.
-
Place a temporary ligature around the origin of the ECA.
-
Make a small incision in the ECA stump.
-
Introduce a silicone-coated monofilament suture (e.g., 4-0 nylon) through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[15] The advancement distance is typically 18-20 mm from the carotid bifurcation.
-
-
Induction of Ischemia and Reperfusion:
-
Maintain the suture in place for the desired duration of ischemia (e.g., 60, 75, or 90 minutes).[16]
-
To initiate reperfusion, carefully withdraw the suture.
-
Close the neck incision and allow the animal to recover from anesthesia.
-
This compound Administration
The timing and dosage of clomethiazole administration are critical for observing its neuroprotective effects.
Dosage and Administration Route
-
Dosage: Effective plasma concentrations for neuroprotection in animal models range from 3.5 to 19 µmol/L.[1][17] In rats, subcutaneous administration via osmotic minipumps has been shown to achieve steady-state plasma concentrations in this therapeutic range.[17] For intravenous administration, a loading dose followed by a maintenance infusion is often used.[1]
-
Route of Administration: Clomethiazole can be administered via various routes, including intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injection, or continuous infusion using osmotic minipumps.[17][18] The choice of route will depend on the specific experimental design and the desired pharmacokinetic profile.
Therapeutic Window
A key aspect of preclinical stroke research is to define the therapeutic window of a potential neuroprotective agent. Clomethiazole has shown efficacy when administered both before and after the ischemic insult.[2][19] For post-ischemic treatment, administration within a few hours of reperfusion is crucial for observing significant neuroprotection.[19]
| Animal Model | Route of Administration | Dosage Regimen | Therapeutic Window | Reference |
| Rat (MCAO) | Subcutaneous (osmotic minipump) | Continuous infusion to achieve 3.5-13 µM plasma concentration | Post-ischemia | [17] |
| Gerbil (Global Ischemia) | Intravenous infusion | Continuous infusion to achieve 6.1-13 µM plasma concentration | Post-ischemia | [17] |
| Marmoset (pMCAO) | Intraperitoneal injection + Subcutaneous (osmotic minipump) | Bolus followed by 48h infusion | 1 hour post-occlusion | [18] |
Outcome Measures
A comprehensive assessment of clomethiazole's efficacy requires a combination of histological and functional outcome measures.
Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to quantify the extent of ischemic damage.[20][21][22][23] Viable tissue with intact mitochondrial dehydrogenase activity stains a deep red, while infarcted tissue remains unstained (pale white).[23]
Protocol:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and carefully remove the brain.
-
Chill the brain briefly at -20°C for easier slicing.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.[20]
-
Fix the stained slices in 10% formalin.
-
Capture digital images of the slices and use image analysis software (e.g., ImageJ) to calculate the infarct volume, often corrected for edema.[23]
Neurological Deficit Scoring
Behavioral tests are essential for assessing the functional consequences of stroke and the therapeutic effects of clomethiazole.[16][24][25][26] A variety of scoring systems have been developed to evaluate motor, sensory, and cognitive deficits in rodents.
Commonly Used Neurological Scoring Systems:
-
Bederson Scale: A simple 3-point scale that assesses forelimb flexion, resistance to lateral push, and circling behavior.[16]
-
Garcia Score: A more comprehensive 18-point scale that evaluates spontaneous activity, symmetry of movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation.[26]
-
Modified Neurological Severity Score (mNSS): A composite score that includes motor, sensory, balance, and reflex tests.
It is recommended to perform baseline neurological assessments before surgery and at multiple time points post-MCAO.[27]
Visualizing the Mechanism of Action
To better understand the interplay of molecular events in ischemic stroke and the therapeutic intervention of clomethiazole, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Signaling Pathway of Excitotoxicity and Clomethiazole's Intervention
Caption: Clomethiazole enhances GABA-A receptor activity, leading to neuronal hyperpolarization, which counteracts the excitotoxic cascade initiated by ischemic glutamate release.
Experimental Workflow for Evaluating Clomethiazole
Caption: A typical experimental workflow for assessing the neuroprotective effects of clomethiazole in a rat model of MCAO.
Discussion and Considerations
While clomethiazole has demonstrated robust neuroprotective effects in a variety of animal models, it is important to acknowledge that clinical trials in humans have not yielded the same positive results.[1][3][28] Several factors may contribute to this translational discrepancy, including the timing of drug administration, the heterogeneity of human stroke, and fundamental differences between species.[3]
Key Considerations for Preclinical Studies:
-
Temperature Regulation: Anesthesia and the ischemic insult itself can affect an animal's core body temperature. As even mild hypothermia can be neuroprotective, it is crucial to monitor and maintain normothermia throughout the experiment.[29]
-
Choice of Animal Strain: Different rat strains can exhibit varying susceptibility to ischemic injury.[13] The choice of strain should be carefully considered and reported.
-
Long-term Outcome Measures: While short-term histological and behavioral assessments are valuable, long-term studies are needed to determine if the observed neuroprotection translates into lasting functional recovery.[29]
-
Dose-Response Studies: It is essential to conduct dose-response studies to identify the optimal therapeutic dose of clomethiazole in the chosen animal model.
Conclusion
This compound remains a valuable pharmacological tool for investigating the mechanisms of ischemic brain injury and the potential of GABAergic modulation as a neuroprotective strategy. By adhering to rigorous experimental protocols and carefully considering the key factors outlined in these application notes, researchers can generate high-quality, reproducible data that will contribute to a better understanding of stroke pathophysiology and the development of effective therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Clomethiazole (Zendra) in acute ischemic stroke: basic pharmacology and biochemistry and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of clomethiazole and its effect on the natural course of sedation in acute stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Activation of GABAAR Alleviated Cerebral Ischemic Injury via the Suppression of Oxidative Stress, Autophagy, and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition: R&D Systems [rndsystems.com]
- 7. Glutamate Excitotoxicity and Ischemic Stroke » the nerve blog | Blog Archive | Boston University [sites.bu.edu]
- 8. The initiator of neuroexcitotoxicity and ferroptosis in ischemic stroke: Glutamate accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Activity of chlormethiazole at human recombinant GABA(A) and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 12. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video training and certification program improves reliability of postischemic neurologic deficit measurement in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clomethiazole is neuroprotective in models of global and focal cerebral ischemia when infused at doses producing clinically relevant plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clomethiazole protects against hemineglect in a primate model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Open Study of Clomethiazole in Patients with Acute Cerebral Infarction - ProQuest [proquest.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 22. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 23. researchgate.net [researchgate.net]
- 24. files.eportfolios.macaulay.cuny.edu [files.eportfolios.macaulay.cuny.edu]
- 25. Neurological Exam in Rats Following Stroke and Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neuroanatomy- and Pathology-Based Functional Examinations of Experimental Stroke in Rats: Development and Validation of a New Behavioral Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Clomethiazole Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
LC-MS/MS method for quantifying clomethiazole hydrochloride in plasma
An Application Note and Protocol for the Sensitive Quantification of Clomethiazole in Human Plasma via LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the quantitative analysis of clomethiazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Clomethiazole is a sedative, hypnotic, and anticonvulsant agent for which pharmacokinetic and toxicokinetic monitoring is critical. The method described herein is designed for high-throughput applications in clinical research and drug development, offering high sensitivity, specificity, and robustness. The protocol details every stage of the workflow, from sample preparation using a straightforward protein precipitation technique to the final validated LC-MS/MS analysis. All procedures are grounded in established bioanalytical method validation guidelines from the International Council for Harmonisation (ICH).[1]
Introduction to Clomethiazole Analysis
Clomethiazole (also known as chlormethiazole) is a molecule with a history of use in treating and preventing symptoms of acute alcohol withdrawal, as well as managing agitation, restlessness, and convulsions. Its pharmacokinetic profile is characterized by rapid absorption and significant first-pass metabolism, leading to variable plasma concentrations among individuals.[2][3][4] A sensitive and specific analytical method is therefore essential for accurate pharmacokinetic modeling, dose-response relationship studies, and therapeutic drug monitoring.
While older methods relied on gas chromatography (GC) or high-performance liquid chromatography (HPLC)[2][5], LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[6] This application note details a complete protocol for clomethiazole quantification in plasma, developed in accordance with the rigorous standards set by global regulatory bodies.[1][7]
Principle of the LC-MS/MS Method
The analytical strategy is based on the isolation of clomethiazole and a suitable internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection by a tandem mass spectrometer.
-
Sample Preparation : A protein precipitation (PPT) method is employed.[8] This technique involves adding an organic solvent (acetonitrile) to the plasma sample, which denatures and precipitates plasma proteins. This step is crucial as it removes the bulk of matrix interferences that can suppress the analyte signal or clog the analytical column.[9] The clear supernatant containing the analyte and IS is then directly injected into the LC-MS/MS system.
-
Liquid Chromatography (LC) : A reverse-phase C18 column separates clomethiazole from the IS and any remaining endogenous plasma components based on polarity. A gradient elution with an acidic mobile phase ensures sharp, symmetrical peaks and promotes efficient ionization.
-
Tandem Mass Spectrometry (MS/MS) : The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode.[10] The precursor ion of clomethiazole (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection.[11] This process provides exceptional specificity, as it is highly unlikely that an interfering compound will have both the same precursor mass and produce the same product ion at the same retention time.
Materials and Reagents
Chemicals and Standards
-
Clomethiazole hydrochloride reference standard (≥98% purity)
-
Clomethiazole-d4 (or other suitable stable isotope-labeled internal standard) (≥98% purity, ≤1% isotopic contribution to unlabeled analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade, ≥99%)
-
Deionized water (18.2 MΩ·cm)
-
Control human plasma (K₂EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge (capable of handling 96-well plates or microcentrifuge tubes)
-
96-well collection plates or microcentrifuge tubes
Standard and Sample Preparation Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh and dissolve this compound and clomethiazole-d4 (IS) in methanol to prepare individual stock solutions of 1 mg/mL (free base equivalent).
-
Working Standard Solutions : Prepare serial dilutions of the clomethiazole stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL) : Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards and QC samples. A typical concentration range for pharmacokinetic studies would be 1 to 2000 ng/mL.
| Sample Type | Concentration Level | Suggested Concentration (ng/mL) |
| CC 1 | LLOQ | 1 |
| CC 2 | 2 | |
| CC 3 | 10 | |
| CC 4 | 50 | |
| CC 5 | 250 | |
| CC 6 | 1000 | |
| CC 7 | 1600 | |
| CC 8 | ULOQ | 2000 |
| QC 1 | LLOQ | 1 |
| QC 2 | Low QC | 3 |
| QC 3 | Medium QC | 300 |
| QC 4 | High QC | 1500 |
Plasma Sample Preparation Protocol
This protocol is optimized for a 96-well plate format for high-throughput analysis.
-
Aliquot Samples : Pipette 50 µL of plasma samples (standards, QCs, or unknowns) into the wells of a 96-well plate.
-
Add Precipitation Solution : Add 150 µL of the IS working solution (100 ng/mL clomethiazole-d4 in acetonitrile) to each well. The addition of the IS early in the process is critical to account for variability during sample preparation.[6][12]
-
Mix : Mix thoroughly on a plate shaker for 5 minutes to ensure complete protein precipitation.
-
Centrifuge : Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant : Carefully transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Inject : Inject 5-10 µL of the supernatant into the LC-MS/MS system.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Pharmacokinetics of chlormethiazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of clomethiazole in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of clomethiazole and its effect on the natural course of sedation in acute stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of clomethiazole after oral and rectal administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. forensicrti.org [forensicrti.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes & Protocols for the Administration of Clomethiazole Hydrochloride in Neuroprotection Studies
Abstract
Clomethiazole, a thiazole derivative with a long history as a sedative and anticonvulsant, has been extensively investigated for its neuroprotective potential, particularly in the context of ischemic stroke. Its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances inhibitory neurotransmission and counteracts the excitotoxic cascade central to ischemic neuronal injury. Despite compelling evidence of efficacy in numerous preclinical animal models, clomethiazole failed to demonstrate significant benefit in large-scale human clinical trials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of clomethiazole hydrochloride in neuroprotection studies. We delve into the mechanistic rationale, field-proven insights for experimental design, detailed protocols for formulation and in vivo administration, and a critical discussion of the translational challenges that have defined its development.
Scientific Foundation: Mechanism of Neuroprotection
Clomethiazole's neuroprotective effects are primarily attributed to its action as a positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2]
-
Potentiation of GABAergic Inhibition: Clomethiazole binds to a site on the GABA-A receptor complex, distinct from the benzodiazepine site, likely the barbiturate/picrotoxin site.[1][3] This binding enhances the action of GABA, increasing the frequency and duration of chloride channel opening.[4]
-
Neuronal Hyperpolarization: The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane.[5][6] This increased inhibition makes neurons less likely to fire in response to excitatory stimuli.
-
Counteracting Excitotoxicity: During an ischemic event, massive release of the excitatory neurotransmitter glutamate triggers a cascade of events, including excessive calcium influx, leading to neuronal death. By hyperpolarizing neuronal membranes, clomethiazole counteracts this glutamate-induced depolarization, thus mitigating the excitotoxic damage.[5][6]
While GABA-A receptor modulation is the principal mechanism, some studies suggest that clomethiazole or its analogues may possess additional, GABA-A independent neuroprotective properties.[7][8]
Caption: Clomethiazole's neuroprotective mechanism via GABA-A receptor potentiation.
Application Notes: Key Considerations for In Vivo Studies
The translational failure of clomethiazole from robust preclinical efficacy to negative clinical trials underscores the critical importance of rigorous experimental design. Researchers must account for the compound's specific pharmacological properties.
Formulation of this compound
Clomethiazole is a weakly basic compound, and its hydrochloride salt is used to improve aqueous solubility. However, achieving concentrations suitable for in vivo administration, particularly for intravenous routes, can still be challenging and may require specific formulation strategies.
Vehicle Selection: The choice of vehicle is paramount for ensuring solubility, stability, and biocompatibility.
-
Aqueous Vehicles: For lower concentrations, sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) can be used. Solubility should be confirmed for the target concentration.
-
Co-solvent Systems: For higher concentrations, co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) may be necessary. These should be used at the lowest effective concentration to avoid vehicle-induced toxicity.[9]
-
Cyclodextrin-based Systems: Encapsulation with cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of hydrophobic compounds and is an excellent strategy for parenteral formulations.[9][10]
Animal Models and Administration
Clomethiazole has shown efficacy in models of both global and focal cerebral ischemia.[11][12] The choice of model should align with the specific research question.
-
Focal Ischemia (e.g., MCAO): The transient middle cerebral artery occlusion (MCAO) model in rats is a widely used and relevant model for stroke. Neuroprotection with clomethiazole has been demonstrated in this model at plasma concentrations of 3.5 µM and above.[11]
-
Global Ischemia (e.g., Two-Vessel Occlusion): In gerbil models of global ischemia, clomethiazole was protective at plasma concentrations of 6.1 µM and above.[11]
Route of Administration:
-
Intravenous (IV) Infusion: This route provides the most precise control over plasma concentrations and mimics the administration route used in clinical trials.[5][6] A loading dose followed by a continuous maintenance infusion is recommended to rapidly achieve and sustain therapeutic levels.
-
Subcutaneous (SC) Infusion: Using osmotic minipumps allows for prolonged, steady-state drug delivery over hours or days, which is highly effective for maintaining consistent plasma concentrations in preclinical models.[11]
-
Intraperitoneal (IP) Injection: While convenient, IP injections lead to peaks and troughs in plasma concentration and may not be ideal for a drug where sustained therapeutic levels are crucial for neuroprotection.
Dosing Regimens and Target Concentrations
A critical aspect of clomethiazole research is achieving and maintaining plasma concentrations that have been proven effective in preclinical models.
| Parameter | Value | Species/Model | Reference |
| Preclinical Neuroprotective Plasma Concentration | 3.5 - 19 µmol/L | Rodents, Primates | [5] |
| Effective Concentration (Focal Ischemia) | ≥ 3.5 µmol/L | Rat (MCAO) | [11] |
| Effective Concentration (Global Ischemia) | ≥ 6.1 µmol/L | Gerbil | [11] |
| Human Clinical Trial Target Concentration | ≥ 10 µmol/L | Human (Stroke) | [5][6] |
| Typical Human IV Dose (CLASS Trial) | 75 mg/kg over 24h | Human (Stroke) | [6] |
| Typical Human IV Dose (CLASS-I Trial) | 68 mg/kg over 24h | Human (Stroke) | [5][13] |
Monitoring of Physiological Parameters
This is a self-validating step of paramount importance. Clomethiazole's primary effects—sedation and potential hypothermia—can significantly confound the interpretation of neuroprotection studies.
-
Sedation: As a sedative, clomethiazole will depress motor activity. This is an expected pharmacological effect and can be used as an indicator that the drug has reached the central nervous system.[5] However, it complicates behavioral assessments, which must be timed appropriately relative to drug administration.
-
Core Body Temperature: Clomethiazole can induce mild hypothermia.[14] Because hypothermia is itself a potent neuroprotectant, it is absolutely essential to monitor and maintain normothermia (e.g., ~37°C) in all experimental animals (both vehicle and drug-treated groups) using heating pads and rectal probes. Failure to control for temperature can lead to a gross overestimation of the drug's specific pharmacological efficacy.[14]
Detailed Protocols
Protocol 1: Preparation of Clomethiazole HCl for IV Infusion (Cyclodextrin-Based)
This protocol is designed to prepare a sterile, soluble formulation of this compound suitable for intravenous infusion in rodent models.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection or 0.9% Saline
-
Sterile vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Vehicle Preparation: Prepare a 30% (w/v) solution of HP-β-CD in sterile saline. For example, to make 10 mL, dissolve 3.0 g of HP-β-CD in sterile saline, bringing the final volume to 10 mL. Gentle warming and vortexing can aid dissolution.
-
Drug Dissolution: Weigh the required amount of clomethiazole HCl powder. To achieve a final concentration of 10 mg/mL, add 100 mg of clomethiazole HCl to 10 mL of the 30% HP-β-CD solution.
-
Mixing: Vortex the mixture vigorously for 5-10 minutes until the powder is completely dissolved and the solution is clear. Sonication may be used cautiously to facilitate dissolution.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Storage: Store the final formulation at 4°C, protected from light. Assess stability for the intended duration of the experiment. A small aliquot should be tested for precipitation before each use.
Protocol 2: Administration in a Rat Model of Focal Ischemia (MCAO)
This protocol outlines the administration of clomethiazole following the induction of transient MCAO in rats to assess neuroprotective efficacy.
Workflow:
Caption: Experimental workflow for a preclinical clomethiazole neuroprotection study.
Procedure:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week.
-
Induction of Ischemia: Induce focal cerebral ischemia using the intraluminal filament model for MCAO for a duration of 90 minutes.
-
Reperfusion and Randomization: After 90 minutes, withdraw the filament to allow reperfusion. Immediately randomize animals into two groups: Vehicle control and Clomethiazole treatment.
-
Drug Administration:
-
Administer a loading dose of clomethiazole (e.g., 6 mg/kg) via the tail vein over 15 minutes.
-
Immediately follow with a continuous maintenance infusion (e.g., 4 mg/kg/hour) for 24 hours using an infusion pump. This regimen is adapted from clinical trial designs and aims to achieve plasma concentrations within the therapeutic window.[5]
-
-
Temperature Control (Critical Step): Throughout the 24-hour infusion period, continuously monitor the core body temperature of all animals using a rectal probe. Maintain temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.
-
Outcome Measures:
-
Behavioral Testing: Perform neurological deficit scoring (e.g., Bederson score) at 24 hours post-MCAO and other functional tests (e.g., cylinder test, rotarod) at later time points (e.g., 3, 7, and 14 days).
-
Histological Analysis: At the terminal endpoint (e.g., 7 or 14 days), perfuse the animals, harvest the brains, and section them. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) for acute studies (24-48h) or cresyl violet for chronic studies to quantify infarct volume.
-
-
Data Analysis: Compare the infarct volume and functional outcomes between the clomethiazole-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). Ensure the temperature logs show no significant difference between groups.
Conclusion and Future Directions
Clomethiazole serves as a classic case study in neuroprotection research, highlighting the significant gap between preclinical efficacy and clinical reality. While its journey as a stroke therapeutic was ultimately unsuccessful, the principles learned remain highly relevant. Its mechanism as a GABA-A potentiator is well-established, and its administration in research settings requires meticulous attention to formulation, dosing, and the control of physiological variables like temperature.[14][15] Future research involving clomethiazole or its analogues should focus on exploring alternative indications, combination therapies, or leveraging its mechanism to understand the fundamental pathophysiology of neuronal injury.
References
- 1. Clomethiazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of GABAA and glycine receptors by chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clomethiazole [drugcentral.org]
- 9. benchchem.com [benchchem.com]
- 10. Formulation and In Vivo Evaluation of Orally Disintegrating Tablets of Clozapine/Hydroxypropyl-β-cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clomethiazole is neuroprotective in models of global and focal cerebral ischemia when infused at doses producing clinically relevant plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clomethiazole (Zendra) in acute ischemic stroke: basic pharmacology and biochemistry and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clomethiazole Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Stable Aqueous Formulation of Clomethiazole Hydrochloride for Research Use
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating a stable aqueous formulation of Clomethiazole Hydrochloride. Clomethiazole, a sedative and anticonvulsant structurally related to thiamine, is notoriously unstable in aqueous solutions, primarily due to hydrolysis and oxidation of the thiazole ring.[1][2][3] This guide details the underlying chemical principles of its degradation, outlines a systematic approach to pre-formulation studies, and provides step-by-step protocols for developing a stability-indicating analytical method and a stabilized aqueous formulation. The methodologies are grounded in established scientific principles and adhere to ICH guidelines for stability testing.[4][5][6]
Introduction: The Challenge of Clomethiazole Stability
Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) is a valuable research compound and therapeutic agent, particularly for managing alcohol withdrawal symptoms.[7][8] However, its utility in research and clinical settings is hampered by its poor chemical stability in aqueous environments. The core of this instability lies in the thiazole ring, a heterocyclic moiety susceptible to several degradation pathways.[2][9][10]
The primary degradation mechanisms are:
-
Hydrolysis: The thiazole ring can undergo hydrolytic cleavage, particularly at non-neutral pH. This process involves the reaction of the molecule with water, leading to the breaking of chemical bonds.[11][12]
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can be catalyzed by light, trace metals, or dissolved oxygen.[12][13] This can lead to the formation of sulfoxides or other oxidized species, altering the molecule's biological activity.[1][3]
Developing a stable formulation requires a multi-faceted approach aimed at mitigating these degradation pathways to ensure the compound's integrity, potency, and safety throughout its intended shelf-life for research applications.
Pre-Formulation Studies: Characterizing the Instability
Before developing a stable formulation, it is crucial to understand the specific degradation kinetics and influencing factors. This involves a series of forced degradation studies as recommended by ICH guidelines.[14]
Rationale for Forced Degradation
Forced degradation (or stress testing) intentionally exposes the drug substance to conditions more severe than accelerated stability testing.[14] This helps to:
-
Elucidate potential degradation pathways.
-
Identify likely degradation products.
-
Demonstrate the specificity of the analytical method, proving it can distinguish the intact drug from its degradants.[14][15]
Experimental Workflow for Forced Degradation
The following diagram illustrates the workflow for conducting forced degradation studies on this compound.
Caption: Workflow for forced degradation studies of Clomethiazole HCl.
Protocol: Stability-Indicating HPLC Method Development
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any formulation development program. It must be able to accurately quantify the decrease in the active drug concentration while simultaneously resolving it from all potential degradation products.[15][16]
Protocol Details
This protocol outlines a starting point for a reversed-phase HPLC method suitable for this compound and its potential degradants.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like Clomethiazole. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid helps to protonate the molecule and ensure good peak shape. Acetonitrile is a common organic modifier. |
| Gradient | 5% B to 95% B over 20 min | A gradient elution is necessary to ensure that both the polar degradants and the parent drug are well-resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 270 nm | Provides good sensitivity for the thiazole chromophore.[15] |
| Column Temp. | 30°C | Maintains consistent retention times and improves reproducibility. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Diluent | 50:50 Water:Acetonitrile | Ensures solubility of the drug and its potential degradants. |
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrated by the forced degradation study.
-
Linearity: Typically assessed over a range of 50-150% of the target concentration.[17]
-
Accuracy & Precision: Evaluated at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for quantifying low levels of impurities.[17][18]
-
Robustness: Small, deliberate changes to method parameters (e.g., pH, flow rate) should not significantly affect the results.
Formulation Development Strategy
The goal is to create a simple, yet effective, aqueous formulation that minimizes both hydrolysis and oxidation. The strategy involves a systematic evaluation of pH, antioxidants, and chelating agents.
The Role of pH and Buffering
The stability of Clomethiazole is highly pH-dependent. As a hydrochloride salt of a weak base, the solution pH will be acidic.[19][20] Maintaining an optimal pH is the first line of defense against hydrolysis.
-
Rationale: By keeping the solution in a slightly acidic pH range (e.g., 3.5-5.5), the equilibrium can be shifted to favor the more stable protonated form of the thiazole ring. Extreme acidic or basic conditions can accelerate hydrolytic degradation.[14][21]
-
Buffer Selection: A citrate or acetate buffer is recommended. These are common pharmaceutical buffers with appropriate pKa values for this pH range and are generally well-tolerated in research settings.
Combating Oxidation: Antioxidants and Chelating Agents
Oxidative degradation is a significant threat to the thiazole moiety.[13] This can be initiated by atmospheric oxygen and catalyzed by trace metal ions.
-
Antioxidants: These compounds are more readily oxidized than the drug substance, thereby sacrificially protecting it.
-
Examples: Ascorbic acid, sodium metabisulfite.
-
Mechanism: They act as oxygen scavengers.
-
-
Chelating Agents: These agents form stable complexes with metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from catalyzing oxidative reactions.
-
Example: Edetate disodium (EDTA).
-
Mechanism: Sequesters catalytic metal ions.
-
Logical Formulation Design
The following diagram outlines the decision-making process for developing the final formulation.
Caption: Decision tree for systematic formulation development.
Protocol: Preparation of Test Formulations
This protocol describes the preparation of a series of formulations to systematically evaluate the effect of different excipients. All preparations should be performed using high-purity water (e.g., Water for Injection) and under conditions that minimize light exposure (e.g., using amber glassware).
Materials
-
This compound (API)
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Ascorbic Acid
-
Edetate Disodium (EDTA)
-
Water for Injection (WFI)
-
0.1 N NaOH and 0.1 N HCl for pH adjustment
Formulation Compositions
Prepare 100 mL of each formulation at a target Clomethiazole HCl concentration of 1 mg/mL.
| Formulation ID | Buffer (20 mM Citrate) | Ascorbic Acid (w/v) | EDTA (w/v) | Objective |
| F1 (Control) | None (API in WFI) | None | None | Baseline stability in unbuffered water. |
| F2 (pH) | pH 4.5 | None | None | Evaluate the effect of pH control. |
| F3 (pH+AO) | pH 4.5 | 0.1% | None | Evaluate the added benefit of an antioxidant. |
| F4 (pH+CA) | pH 4.5 | None | 0.01% | Evaluate the added benefit of a chelating agent. |
| F5 (Full) | pH 4.5 | 0.1% | 0.01% | Evaluate the combined effect of all stabilizers. |
Preparation Steps
-
Buffer Preparation (for F2-F5):
-
For 100 mL of 20 mM Citrate Buffer pH 4.5, dissolve approximately 0.21 g of Citric Acid Monohydrate and 0.29 g of Sodium Citrate Dihydrate in ~80 mL of WFI.
-
Verify pH and adjust with 0.1 N HCl or 0.1 N NaOH if necessary.
-
-
Excipient Addition:
-
To the prepared buffer (or WFI for F1), add the specified amounts of Ascorbic Acid and/or EDTA for formulations F3, F4, and F5. Stir until completely dissolved.
-
-
API Dissolution:
-
Weigh 100 mg of this compound and slowly add it to the solution while stirring.
-
-
Final Volume:
-
Once the API is fully dissolved, transfer the solution to a 100 mL volumetric flask and add WFI to the mark. Mix thoroughly.
-
-
Filtration:
-
Filter the final solution through a 0.22 µm sterile filter (e.g., PVDF) into a sterile, amber glass container.
-
Protocol: Formal Stability Testing
Once a lead formulation is selected (e.g., F5), it must be subjected to a formal stability study following ICH Q1A(R2) guidelines to establish a re-test period for research use.[4][5][6]
Study Design
| Storage Condition | Time Points (Months) | Container |
| Long-Term: 5°C ± 3°C | 0, 3, 6, 9, 12 | Amber glass vials |
| Accelerated: 25°C ± 2°C / 60% RH ± 5% RH | 0, 1, 2, 3, 6 | Amber glass vials |
Tests to be Performed
At each time point, the following tests should be conducted on triplicate samples:
-
Appearance: Visual inspection for color change, clarity, and particulate matter.
-
pH: Potentiometric measurement.
-
Assay: Quantification of Clomethiazole HCl concentration using the validated stability-indicating HPLC method.
-
Related Substances: Quantification of known and unknown degradation products using the same HPLC method.
Acceptance Criteria (Example for Research Grade)
-
Appearance: Clear, colorless to slightly yellow solution, free from visible particles.
-
pH: Within ± 0.5 units of the initial value.
-
Assay: 95.0% to 105.0% of the initial concentration.
-
Related Substances: No single unknown impurity > 0.5%; Total impurities < 2.0%.
Conclusion
The inherent instability of this compound in aqueous solution presents a significant but surmountable challenge for researchers. By understanding the degradation pathways of hydrolysis and oxidation, a systematic formulation development approach can be successfully employed. The combination of pH control using a suitable buffer (e.g., citrate pH 4.5), the inclusion of an antioxidant (e.g., ascorbic acid), and a chelating agent (e.g., EDTA) provides a robust strategy to enhance stability. This must be verified through forced degradation studies and a formal stability program using a validated, stability-indicating HPLC method. The protocols outlined in this document provide a comprehensive framework for developing a stable and reliable this compound formulation for research purposes.
References
- 1. Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. Clomethiazole - Wikipedia [en.wikipedia.org]
- 8. Naturalistic comparison of clomethiazole and Diazepam treatment in alcohol withdrawal: effects on oxidative stress, inflammatory cytokines and hepatic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. ijpar.com [ijpar.com]
- 19. pharxmonconsulting.com [pharxmonconsulting.com]
- 20. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In Vivo Efficacy Testing of Clomethiazole Hydrochloride: A Senior Application Scientist's Guide
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the in vivo experimental design for testing the efficacy of clomethiazole hydrochloride. This document offers a framework built on scientific integrity and practical insights, moving beyond rigid templates to a structure that best elucidates the technical nuances of evaluating this compound.
Introduction to this compound: A Multifaceted Neuromodulator
Clomethiazole is a sedative, hypnotic, and anticonvulsant agent with a long history of clinical use, particularly in the management of alcohol withdrawal symptoms.[1] Its primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor at a site distinct from benzodiazepines, enhancing the inhibitory effects of the neurotransmitter GABA.[2] This potentiation of GABAergic neurotransmission underlies its therapeutic effects.[2] Furthermore, clomethiazole has demonstrated neuroprotective properties in various preclinical models of neuronal injury, making it a compound of continued interest in neuroscience research.[3]
This guide will detail robust in vivo methodologies to characterize the anticonvulsant, sedative-hypnotic, and neuroprotective efficacy of this compound in rodent models. The protocols provided are designed to be self-validating, with an emphasis on the causal relationships between experimental choices and expected outcomes.
Core Principles of In Vivo Experimental Design
Before embarking on specific protocols, it is imperative to adhere to the highest ethical standards in animal research. All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and should be designed to minimize animal suffering and the number of animals used. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding tenet of all study designs.
A critical initial step is the preparation of this compound for in vivo administration. Due to its formulation as a hydrochloride salt, it is generally soluble in aqueous vehicles. For intraperitoneal (i.p.) injections in rodents, sterile 0.9% saline is a commonly used and appropriate vehicle.[4][5] The pH of the final formulation should be adjusted to be within a physiologically tolerated range (typically 5-9) to minimize irritation at the injection site.[6]
Assessment of Anticonvulsant Efficacy
To evaluate the anticonvulsant properties of clomethiazole, two well-validated and clinically predictive models are recommended: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that prevent seizure spread.[7]
Caption: Workflow for the Maximal Electroshock (MES) Test.
-
Animals: Male albino mice (e.g., Swiss or CF-1 strain) weighing 20-25 g are commonly used.[7] Animals should be acclimated to the housing conditions for at least three days prior to the experiment.
-
Drug Preparation and Administration: Prepare fresh solutions of this compound in 0.9% sterile saline on the day of the experiment. Administer the drug or vehicle (saline) via intraperitoneal (i.p.) injection. The time between drug administration and the MES test should correspond to the time of peak effect (TPE) of the drug, which should be determined in preliminary studies.
-
MES Induction:
-
Anesthetize the corneas of the mouse with a drop of a topical anesthetic (e.g., 0.5% tetracaine) to minimize discomfort.
-
Apply corneal electrodes moistened with saline.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroconvulsive shock apparatus.[8]
-
-
Observation and Endpoint: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of the hindlimb tonic extension is considered the endpoint for protection.[8]
-
Data Analysis: The dose of this compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.[9] A known effective dose for clomethiazole in the MES test in mice has been reported to be in the range of 127-155 mg/kg.[10]
Pentylenetetrazol (PTZ)-Induced Seizure Model
The subcutaneous (s.c.) PTZ test is a model for myoclonic and absence seizures and is effective in identifying compounds that enhance GABAergic neurotransmission.[6][11]
Caption: Workflow for the Pentylenetetrazol (PTZ) Test.
-
Animals: Male Wistar or Sprague-Dawley rats weighing 150-200 g are suitable for this assay.
-
Drug Preparation and Administration: As with the MES test, prepare fresh solutions of this compound in 0.9% sterile saline. Administer the drug or vehicle i.p. at a predetermined time before PTZ injection to coincide with the TPE.
-
PTZ Induction:
-
Observation and Endpoint: Immediately after PTZ injection, place the rat in an individual observation cage and observe for the onset of clonic seizures (convulsive waves of the whole body) for a period of 30 minutes. The absence of clonic seizures for at least 5 seconds is considered protection.[4]
-
Data Analysis: The ED50, the dose of clomethiazole that protects 50% of the animals from clonic seizures, is calculated using probit analysis.
| Parameter | MES Test (Mice) | PTZ Test (Rats) |
| Seizure Type Modeled | Generalized tonic-clonic | Myoclonic, absence |
| Inducing Agent | Electrical stimulus | Pentylenetetrazol (chemical) |
| Endpoint | Abolition of tonic hindlimb extension | Absence of clonic seizures |
| Reported ED50 for Clomethiazole | ~127-155 mg/kg, i.p.[10] | Data not readily available |
Evaluation of Sedative-Hypnotic Activity
The sedative and hypnotic effects of clomethiazole can be assessed through behavioral observation in the open-field test and by its ability to potentiate the effects of a known hypnotic agent like thiopental.
Open-Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[13][14] A sedative compound is expected to decrease locomotor activity.
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape, placed in a quiet, dimly lit room. The arena floor is typically divided into a central and a peripheral zone.
-
Animals: Male mice are individually housed and acclimated to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle i.p. at the predetermined TPE.
-
Gently place the mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).[8]
-
Record the session using a video camera mounted above the arena for later analysis.
-
-
Data Analysis: Automated video tracking software is used to quantify various behavioral parameters. For assessing sedation, the key parameters are:
-
Total distance traveled: A decrease indicates sedation.
-
Time spent immobile: An increase suggests sedation.
-
Rearing frequency: A decrease in vertical activity is indicative of sedation. Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
Potentiation of Thiopental-Induced Sleeping Time
This assay measures the ability of a compound to enhance the hypnotic effect of a sub-hypnotic or hypnotic dose of a barbiturate, such as thiopental.
-
Animals: Male mice are used and should be fasted overnight with free access to water.
-
Procedure:
-
Administer this compound or vehicle i.p.
-
After a predetermined pretreatment time (based on the TPE of clomethiazole), administer a hypnotic dose of thiopental sodium (e.g., 25-40 mg/kg, i.p.).[15]
-
Immediately observe the mice for the loss of the righting reflex (the inability to return to an upright position when placed on their back). The time from thiopental injection to the loss of the righting reflex is the onset of sleep .
-
The time from the loss to the spontaneous recovery of the righting reflex is the duration of sleep .
-
-
Data Analysis: The onset and duration of sleep are recorded for each animal. A significant decrease in the onset of sleep and a significant increase in the duration of sleep in the clomethiazole-treated groups compared to the vehicle group (analyzed by t-test or ANOVA) indicates a potentiation of the hypnotic effect.
Assessment of Neuroprotective Efficacy
Clomethiazole's neuroprotective potential is often evaluated in models of cerebral ischemia (stroke). The middle cerebral artery occlusion (MCAO) model in rats is a widely used and clinically relevant model.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model mimics focal ischemic stroke in humans.
Caption: Workflow for the Middle Cerebral Artery Occlusion (MCAO) Model.
-
Animals: Male Sprague-Dawley or Wistar rats weighing 250-300 g are commonly used.
-
Surgical Procedure (Transient MCAO):
-
Anesthetize the rat.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
-
Drug Administration: this compound (e.g., 1 mmol/kg, which is approximately 161.7 mg/kg) or vehicle is typically administered i.p. either before occlusion, during occlusion, or at the time of reperfusion.[10]
-
Outcome Measures:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: At a predetermined time point (e.g., 24 or 48 hours), euthanize the animals, and remove the brains. The brains are then sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white. The infarct volume is then quantified using image analysis software.
-
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the clomethiazole-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores and t-test or ANOVA for infarct volumes). A significant reduction in neurological deficit and infarct volume in the clomethiazole group indicates neuroprotection.
Troubleshooting and Confounding Factors
Reproducibility in behavioral and neurological in vivo studies can be challenging. Below are some common issues and considerations:
| Assay | Potential Confounding Factors | Troubleshooting Tips |
| MES & PTZ | Animal strain, age, and sex; time of day (circadian rhythms); handling stress.[13] | Use a consistent animal supplier and standardize all experimental conditions. Handle animals gently and consistently. |
| Open-Field Test | Lighting conditions, noise levels, olfactory cues from previous animals.[14][16] | Maintain consistent and low-level lighting and a quiet environment. Thoroughly clean the arena between animals. |
| Thiopental Sleeping Time | Ambient temperature (hypothermia can prolong sleep time); food in the stomach (affects drug absorption). | Maintain a consistent ambient temperature. Ensure animals are properly fasted. |
| MCAO | Variability in surgical procedure; fluctuations in body temperature and blood pressure during surgery.[17] | Ensure consistent and skilled surgical technique. Monitor and maintain physiological parameters within a normal range. |
Conclusion
The in vivo evaluation of this compound requires a multi-faceted approach, employing a battery of well-validated behavioral and neurological models. The protocols outlined in this guide provide a robust framework for characterizing the anticonvulsant, sedative-hypnotic, and neuroprotective properties of this compound. By adhering to rigorous experimental design, including appropriate controls, randomization, and blinded data analysis, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of clomethiazole.
References
- 1. The effects of clomethiazole on polysomnographically recorded sleep in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Frontiers | Anticonvulsant effect of glycitin in pentylenetetrazol induced male Wistar rat model by targeting oxidative stress and Nrf2/HO-1 signaling [frontiersin.org]
- 6. gadconsulting.com [gadconsulting.com]
- 7. mdpi.com [mdpi.com]
- 8. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlormethiazole anticonvulsive efficacy diminished by N-methyl-D-aspartate but not kainate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. On the mechanism of potentiation by morphine of thiopental sleeping time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. | BioWorld [bioworld.com]
Clomethiazole Hydrochloride: A Versatile Tool for Interrogating GABAergic Pathways
Application Notes and Protocols for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Classic Modulator
Clomethiazole, a thiazole derivative structurally related to vitamin B1, has a long-standing history as a sedative, hypnotic, and anticonvulsant agent.[1] Its well-characterized mechanism of action, centered on the potentiation of the major inhibitory neurotransmitter γ-aminobutyric acid (GABA), makes it an invaluable tool compound for researchers investigating GABAergic pathways.[2][3] This guide provides a comprehensive overview of clomethiazole hydrochloride's pharmacology and offers detailed protocols for its application in both in vitro and in vivo experimental paradigms. By understanding its molecular interactions and employing rigorous experimental design, researchers can leverage clomethiazole to dissect the complex roles of GABAergic signaling in health and disease.
Scientific Foundation: Mechanism of Action
Clomethiazole exerts its effects primarily through positive allosteric modulation of the GABA_A receptor, a ligand-gated ion channel critical for fast synaptic inhibition in the central nervous system (CNS).[1][2][4]
-
GABA_A Receptor Complex : The GABA_A receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), which form a central chloride (Cl⁻) ion channel.[5][6][7][8] The specific subunit composition determines the receptor's pharmacological properties.[7][8]
-
Allosteric Modulation : Unlike GABA itself, which binds to the orthosteric site, clomethiazole binds to a distinct allosteric site on the receptor complex, likely the barbiturate/picrotoxin site.[1][9] This binding event enhances the receptor's affinity for GABA.[4][8]
-
Enhanced Inhibitory Neurotransmission : By potentiating the action of GABA, clomethiazole increases the frequency and duration of chloride channel opening, leading to an influx of chloride ions into the neuron.[3][4][10][11] This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus dampening neuronal excitability.[4][5][10] This mechanism underlies clomethiazole's sedative, anxiolytic, and anticonvulsant properties.[1][4]
It is noteworthy that clomethiazole's action is distinct from that of benzodiazepines, which also modulate the GABA_A receptor but at a different allosteric site.[8][12] Furthermore, some studies suggest that clomethiazole may also have neuroprotective effects that are not solely dependent on GABA_A receptor modulation.[13][14]
Figure 1: Simplified diagram of GABAergic signaling and the modulatory action of clomethiazole.
Experimental Protocols
I. Preparation and Handling of this compound
A. Material Information
| Property | Value |
| Chemical Name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride |
| CAS Number | 6001-74-7 |
| Molecular Formula | C₆H₉Cl₂NS |
| Molecular Weight | 198.11 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in water (>100 mg/mL) and DMSO (>125 mg/mL) |
B. Stock Solution Preparation
Causality: Preparing a concentrated stock solution in a suitable solvent allows for accurate and reproducible dilutions for various experiments. DMSO is a common choice for its ability to dissolve a wide range of organic molecules and its miscibility with aqueous solutions. Aliquoting prevents degradation from repeated freeze-thaw cycles.
-
Safety First : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16][17][18][19] this compound can cause serious eye damage and may cause an allergic skin reaction.[15][16][18]
-
Weighing : Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution :
-
For DMSO Stock : Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve the desired concentration (e.g., 100 mM). Use of newly opened DMSO is recommended as it is hygroscopic.[20] Gentle warming or vortexing can aid in dissolution.
-
For Aqueous Stock : Add sterile, purified water to the powder. Note that aqueous solutions are less stable and should be prepared fresh.[21][22]
-
-
Aliquoting and Storage :
II. In Vitro Application: Electrophysiological Recording
Causality: Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to drug application. This protocol is designed to quantify the effect of clomethiazole on GABA_A receptor-mediated currents in cultured neurons or heterologous expression systems.
A. Experimental Workflow
Figure 2: Workflow for in vitro electrophysiological analysis of clomethiazole.
B. Step-by-Step Protocol
-
Cell Preparation : Culture cells (e.g., HEK293 cells stably transfected with GABA_A receptor subunits or primary cortical neurons) on glass coverslips suitable for microscopy and electrophysiology.
-
Solution Preparation :
-
External Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM) : 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. (Using CsCl internally blocks K⁺ currents and allows for better isolation of Cl⁻ currents).
-
-
Recording :
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Drug Application :
-
Obtain a stable baseline by applying a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 2-5 seconds) every 60 seconds.
-
Once a stable baseline is achieved, co-apply the same concentration of GABA with varying concentrations of clomethiazole (e.g., 1 µM - 100 µM).
-
Ensure a sufficient washout period between applications.
-
-
Data Analysis :
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of clomethiazole.
-
Calculate the percentage potentiation of the GABA response by clomethiazole.
-
Construct a dose-response curve to determine the EC₅₀ of clomethiazole's potentiating effect.
-
III. In Vivo Application: Rodent Model of Sedation
Causality: The open-field test is a widely used behavioral assay to assess locomotor activity and anxiety-like behavior in rodents. Clomethiazole's sedative properties are expected to reduce locomotor activity. This protocol provides a framework for evaluating the central effects of clomethiazole in a living organism.
A. Experimental Workflow
Figure 3: Workflow for in vivo behavioral assessment of clomethiazole.
B. Step-by-Step Protocol
-
Animal Handling :
-
Use adult male mice or rats (species and strain to be chosen based on research question).
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
Handle animals for several days prior to testing to reduce stress.
-
-
Drug Preparation :
-
Prepare this compound in a suitable vehicle (e.g., sterile saline). A common dose range for sedative effects in rodents is 50-125 mg/kg.[23]
-
Prepare a vehicle-only solution to serve as a control.
-
-
Administration :
-
Randomly assign animals to treatment groups (vehicle or clomethiazole).
-
Administer the drug via intraperitoneal (i.p.) injection. The volume should be calculated based on the animal's body weight.
-
-
Open-Field Test :
-
Approximately 30 minutes post-injection, place the animal in the center of an open-field arena (e.g., a 50 cm x 50 cm box).
-
Record the animal's activity for a set period (e.g., 10-15 minutes) using an automated tracking system.
-
-
Data Analysis :
-
Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and number of rearing events.
-
Compare the data from the clomethiazole-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in locomotor activity in the clomethiazole group would indicate a sedative effect.
-
Trustworthiness and Self-Validation
To ensure the validity of your results when using clomethiazole as a tool compound:
-
Specificity Controls : In in vitro studies, demonstrate that the effects of clomethiazole are dependent on the presence of GABA_A receptors. This can be achieved by using cells that do not express these receptors or by applying a GABA_A receptor antagonist like bicuculline.[9][10]
-
Dose-Response Relationship : Establish a clear dose-response relationship for the observed effects. This helps to confirm that the effect is specific to the compound and not an artifact.
-
Appropriate Vehicle Controls : Always include a vehicle-only control group in both in vitro and in vivo experiments to account for any effects of the solvent.
-
Stability Confirmation : For long-term experiments, consider verifying the stability of your clomethiazole solutions under your specific experimental conditions.[21][22]
Conclusion
This compound is a powerful and well-validated tool for probing the function of GABAergic systems. Its mechanism as a positive allosteric modulator of the GABA_A receptor is thoroughly documented, providing a solid foundation for interpreting experimental outcomes. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can confidently employ clomethiazole to advance our understanding of GABAergic neurotransmission in a variety of physiological and pathological contexts.
References
- 1. Clomethiazole - Wikipedia [en.wikipedia.org]
- 2. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA agonist: clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clomethiazole? [synapse.patsnap.com]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. Evidence that clomethiazole interacts with the macromolecular GABA A-receptor complex in the central nervous system and in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chlormethiazole acts on chloride channels in cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABA(A) receptor potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. Stability of clomethiazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuro-overprotection? A functional evaluation of clomethiazole-induced neuroprotection following hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting clomethiazole hydrochloride solubility and stability issues
Technical Support Center: Clomethiazole Hydrochloride
A Senior Application Scientist's Guide to Overcoming Solubility and Stability Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling of this compound. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your results are both accurate and reproducible. Clomethiazole's efficacy as a sedative, hypnotic, and anticonvulsant is well-established, primarily through its action as a positive allosteric modulator of the GABA-A receptor.[1][2] However, its physicochemical properties, particularly those of its hydrochloride salt form, present unique challenges in the laboratory. This guide provides a self-validating framework to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of this compound.
Q1: What is the proper way to store solid this compound? Solid this compound, typically a white to off-white crystalline powder, is stable for at least four years when stored at -20°C.[3] For short-term storage (days to weeks), keeping it in a dry, dark place at 0-4°C is also acceptable.[4]
Q2: How do I choose the right solvent for my experiment? Solvent selection is dictated by your experimental needs and the compound's solubility limits. This compound has good solubility in polar organic solvents but more limited solubility in aqueous solutions.[1] Always use a freshly opened or properly stored anhydrous solvent to avoid introducing moisture, which can impact stability.
Q3: I've dissolved the compound in an aqueous buffer, but how long is the solution stable? Aqueous solutions of clomethiazole are not recommended for storage for more than one day, even at room temperature.[3] The stability in aqueous media is highly pH-dependent, and degradation can occur relatively quickly.[3][5] It is always best practice to prepare fresh aqueous solutions for each experiment to ensure potency and reproducibility.
Q4: What are the primary degradation pathways I should be aware of? Clomethiazole is susceptible to degradation through several mechanisms. The most common pathways are hydrolysis (both acidic and basic conditions), oxidation, and photolysis.[3] The pH-dependent degradation in water suggests multiple reaction mechanisms are at play.[3] Therefore, protecting solutions from light and extreme pH is critical.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing a logical path to resolution.
Solubility Issues
Q: I'm struggling to dissolve this compound in my chosen solvent. What am I doing wrong?
A: This is a common issue that can usually be resolved by systematically evaluating four key factors: solvent choice, concentration, technique, and pH.
-
Causality: Clomethiazole as a free base is lipophilic, but the hydrochloride salt form is used to enhance its aqueous solubility.[1] However, "enhanced" does not mean "unlimited." The solubility is still finite and highly dependent on the solvent system.
-
Troubleshooting Workflow:
-
Verify Solvent Choice & Concentration: First, confirm your target concentration is below the known solubility limit for your solvent (see Table 1). For a highly soluble drug like clomethiazole in certain organic solvents, reaching a limit may seem unlikely, but it's a critical first check.[6]
-
Employ Mechanical Assistance: If the concentration is appropriate, aid the dissolution process. Gentle warming or, preferably, sonication can help overcome the activation energy required to break down the crystal lattice.[3]
-
Check for Supersaturation: If the compound dissolves with warming but crashes out upon returning to room temperature, you have created a supersaturated solution. You must either work with a lower concentration or maintain the elevated temperature if your experimental setup allows.
-
Consider pH (for Aqueous Solutions): The solubility of a hydrochloride salt can be influenced by the common ion effect.[7] In highly acidic aqueous solutions (e.g., low pH buffers), the excess chloride ions can suppress dissolution. While this compound is soluble in water, its stability is poor.[3][8] For cell-based assays requiring physiological pH, ensure the final concentration in your media does not exceed its solubility limit in that specific medium.
-
dot
Caption: Troubleshooting workflow for clomethiazole HCl solubility issues.
Stability Issues
Q: My experimental results are inconsistent, or I see new peaks in my chromatogram over time. Is my compound degrading?
A: High probability. Inconsistent results are often the first sign of compound instability.[3] The appearance of new peaks in an analytical run (like HPLC) is a definitive indicator of degradation.
-
Causality: this compound stability is compromised by several factors inherent to its structure and its salt form. As a hydrochloride salt, it can be hygroscopic, absorbing atmospheric moisture which can facilitate hydrolysis.[9] The thiazole ring itself can be susceptible to cleavage under harsh pH conditions or oxidation.
-
Troubleshooting Workflow:
-
Review Solution Preparation and Storage: This is the most common point of failure.
-
Aqueous solutions: Were they prepared fresh (less than 24 hours ago)?[3]
-
Organic stock solutions (DMSO, Ethanol): How were they stored? For DMSO, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability window shortens to about one month.[8] Did you minimize freeze-thaw cycles by creating single-use aliquots?[3] Was the stock solution protected from light?
-
-
Assess Experimental Conditions: The stability of the compound must be compatible with your assay conditions.
-
pH: Is your assay run at a pH that is known to be destabilizing? Clomethiazole degrades in both acidic and basic conditions.[3]
-
Temperature: Are you incubating at elevated temperatures for long periods? Thermal stress can accelerate degradation.[10]
-
Light Exposure: Is your experimental setup, including plates and reservoirs, exposed to ambient or UV light for extended durations? Photolytic degradation is a known pathway.[3]
-
-
Confirm Identity of Degradants (Advanced): If the problem persists and you have access to the necessary equipment, a forced degradation study can help identify the specific degradation products you are seeing.[3][10] This confirms that the new peaks are from your compound and helps pinpoint the primary mode of instability (e.g., if peaks appear only under acidic stress, hydrolysis is the likely culprit).
-
dot
Caption: Key environmental factors influencing clomethiazole HCl stability.
Physicochemical Data Summary
For quick reference, the key solubility and stability data for this compound are summarized below.
Table 1: Solubility Data
| Solvent | Approximate Solubility | Notes |
|---|---|---|
| Water | ~100 mg/mL[8] | Solution is unstable; prepare fresh.[3] |
| PBS (pH 7.2) | ~10 mg/mL[3] | Solution is unstable; prepare fresh.[3] |
| DMSO | ~30 mg/mL[3] to 125 mg/mL[8] | Hygroscopic DMSO can impact solubility; use newly opened solvent.[8] |
| Ethanol | ~20 mg/mL[3] |
| DMF | ~30 mg/mL[3] | |
Table 2: Solution Storage Recommendations
| Solvent | Temperature | Recommended Duration | Citation(s) |
|---|---|---|---|
| Solid (Crystalline) | -20°C | ≥ 4 years | [3] |
| Aqueous Buffer | Room Temp | ≤ 1 day | [3] |
| DMSO | -80°C | ≤ 6 months | [8] |
| DMSO | -20°C | ≤ 1 month |[3][8] |
Detailed Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.
-
Materials:
-
Methodology:
-
Pre-calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 30 mg/mL in DMSO). The molecular weight of the hydrochloride salt is 198.11 g/mol .[4][8]
-
Weighing: Accurately weigh the calculated amount of solid compound into a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the vial thoroughly. If dissolution is not immediate, place the vial in a room temperature water bath sonicator and sonicate in short bursts (1-2 minutes) until the solid is fully dissolved and the solution is clear. Visually inspect against a light source to ensure no particulates remain.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes in sterile, tightly sealed microcentrifuge tubes.[3]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[8]
-
Protocol 2: Forced Degradation Study Workflow
-
Objective: To intentionally degrade this compound under controlled stress conditions to understand its stability profile and validate that an analytical method (e.g., HPLC) is "stability-indicating." A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradants.[11][12]
-
Materials:
-
Methodology:
-
Sample Preparation: Prepare multiple, identical samples of this compound solution. Retain one sample as an unstressed control at the recommended storage temperature.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a sample. Incubate at room temperature or with gentle heat (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample with NaOH before analysis.[10]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a sample. Incubate under the same conditions as the acid hydrolysis. Neutralize with HCl before analysis.[10]
-
Oxidation: Add an equal volume of 3% H₂O₂ to a sample. Incubate at room temperature, protected from light, for a defined period.[3]
-
Thermal Stress: Place a sample in an oven at an elevated temperature (e.g., 60-70°C) for a defined period.[10]
-
Photolytic Stress: Expose a sample to a controlled source of UV/Vis light, as specified in ICH Q1B guidelines.[10] Ensure a parallel sample is wrapped in foil to serve as a dark control.
-
Analysis: Analyze all stressed samples and the control sample using the designated HPLC method.
-
Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent compound.[13] A successful stability-indicating method will show a decrease in the parent peak area and the appearance of new degradation peaks that are well-resolved from the parent peak.
-
References
- 1. Buy Clomethiazole | 533-45-9 | >98% [smolecule.com]
- 2. What is the mechanism of Clomethiazole? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Stability of clomethiazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. pharmtech.com [pharmtech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijsdr.org [ijsdr.org]
- 13. ajpsonline.com [ajpsonline.com]
optimizing clomethiazole hydrochloride dosage for maximum neuroprotective effect
Technical Support Center: Clomethiazole Hydrochloride
Optimizing Dosage for Maximum Neuroprotective Effect in Preclinical Research
Welcome to the technical support guide for this compound. As Senior Application Scientists, we have developed this resource to provide researchers, scientists, and drug development professionals with in-depth, practical guidance for utilizing clomethiazole in neuroprotection studies. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring your study is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs): Foundational Knowledge
This section addresses the core concepts and properties of clomethiazole that are essential for designing effective experiments.
Q1: What is the primary mechanism of neuroprotection for this compound?
A1: Clomethiazole's neuroprotective effects are primarily attributed to its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system.[1][2][3] By binding to a unique site on the GABA-A receptor complex, distinct from benzodiazepines, clomethiazole enhances the effect of GABA.[1][4][5] This potentiation leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane.[2][6] In the context of an ischemic event like a stroke, this hyperpolarization counteracts the excessive neuronal depolarization caused by excitotoxic glutamate release, thereby reducing neuronal death.[6][7] While potentiation of GABA function is the most plausible explanation for its neuroprotective activity[8][9], some studies have explored other potential, less-defined mechanisms.[10]
Q2: What are the critical physicochemical and stability properties of this compound that I need to know?
A2: Understanding the compound's properties is crucial for accurate and reproducible experiments. This compound is the more stable and water-soluble salt form of the compound.[11] However, its stability in solution is highly dependent on the solvent, storage temperature, and pH.[12]
-
Solid Form: As a solid crystalline powder, it is stable for at least four years when stored at -20°C, protected from light and moisture.[12][13]
-
Solution Form: Aqueous solutions are the least stable and should be prepared fresh, as they are stable for less than a day at room temperature.[12] Solutions in DMSO can be stored for up to a month at -20°C or up to six months at -80°C, though aliquoting is strongly recommended to avoid freeze-thaw cycles.[12][14]
Data Summary: Solubility & Stability of Clomethiazole
| Property | Value/Condition | Source(s) |
| Molecular Formula | C₆H₉Cl₂NS (HCl Salt) | [13] |
| Molecular Weight | 198.11 g/mol (HCl Salt) | [11][13] |
| Solubility in DMSO | ~30 mg/mL to 125 mg/mL | [12][14] |
| Solubility in Ethanol | ~20 mg/mL | [12] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [12][15] |
| Storage (Solid) | -20°C for ≥ 4 years | [12] |
| Storage (DMSO Stock) | -20°C for ≤ 1 month; -80°C for ≤ 6 months | [12][14] |
| Storage (Aqueous Sol.) | Prepare fresh; stable for ≤ 1 day at Room Temp | [12] |
Q3: What are the typical pharmacokinetic (PK) parameters and potential toxicities of clomethiazole?
A3: Clomethiazole is rapidly absorbed and widely distributed in the body.[16] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes like CYP2E1.[16][17] The elimination half-life is approximately 4-5 hours in healthy humans.[16][18][19] A significant consideration is its dose-limiting sedative effect.[7][20] At higher doses, this can progress to more severe side effects, including respiratory depression, hypotension, and confusion.[16][21][22][23] Therefore, dosage optimization is a critical balance between achieving neuroprotective concentrations and avoiding excessive sedation or toxicity.[7]
Data Summary: Key Pharmacokinetic & Safety Parameters
| Parameter | Value/Observation | Significance for Research | Source(s) |
| Elimination Half-Life | ~4-5 hours (human) | Influences dosing frequency required to maintain steady-state concentrations. | [16][18][19] |
| Protein Binding | ~63-65% (human plasma) | The unbound fraction is pharmacologically active. | [16][18] |
| Metabolism | Extensive hepatic metabolism (CYP450) | Co-administration of other drugs may alter clomethiazole clearance. | [16][17] |
| Primary Side Effect | Sedation / Somnolence | A key dose-limiting factor and an observable pharmacodynamic endpoint. | [7][24] |
| Potential High-Dose Toxicity | Respiratory depression, hypotension | Requires careful monitoring of animals, especially during continuous infusion. | [16][21][22] |
Troubleshooting and Experimental Guides
This section provides step-by-step protocols and solutions to common challenges encountered during preclinical studies.
Q4: How should I prepare this compound for in vivo administration?
A4: Proper preparation is the first step to a successful experiment. The choice of vehicle depends on the route of administration and the required concentration.
Protocol 1: Preparation of Clomethiazole HCl Stock & Dosing Solutions
-
Material & Safety: Use crystalline this compound.[12] Handle in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Stock Solution (DMSO):
-
Dosing Solution (for IV/IP injection):
-
Rationale: For parenteral administration, the final concentration of organic solvents like DMSO should be minimized to avoid vehicle-induced toxicity.
-
On the day of the experiment, thaw a stock aliquot.
-
Calculate the required volume of stock solution based on the final desired dose and concentration.
-
Dilute the DMSO stock with a suitable sterile vehicle, such as saline or PBS (pH 7.2), to the final working concentration. Ensure the final DMSO concentration is low and consistent across all treatment and vehicle control groups.
-
Q5: I am starting a new study. How do I design a robust dose-optimization experiment for neuroprotection?
A5: A systematic dose-finding study is essential. The goal is to identify a dose that provides a significant neuroprotective effect without causing unacceptable adverse effects like excessive sedation.
Workflow: Dose-Optimization for Neuroprotection
Caption: Workflow for a multi-phase dose-optimization study.
Protocol 2: Step-by-Step Dose-Finding Study
-
Animal Model Selection: Choose a well-validated model of the neurological insult you are studying (e.g., middle cerebral artery occlusion [MCAO] for focal ischemia).
-
Dose Range Selection: Based on published preclinical data, select 3-4 doses for initial testing. For intravenous administration in rodent stroke models, a common target dose has been around 68-75 mg/kg infused over 24 hours.[20][25][24] For bolus injections, lower doses may be necessary.[8]
-
Route and Timing of Administration:
-
Route: Intravenous (IV) infusion provides the most controlled and consistent plasma concentrations, mimicking clinical trial designs.[7][20] Intraperitoneal (IP) injection is a common, less invasive alternative.
-
Timing: This is a critical variable. Administering the drug before the insult assesses prophylaxis, while administration after the insult tests its therapeutic potential, which is more clinically relevant.[26]
-
-
Group Allocation: Include a vehicle control group (receiving the same injection volume and vehicle without the drug) and a sham surgery group (undergoes surgery without the neurological insult) to serve as baselines.
-
Endpoint Measurement:
-
Primary (Efficacy): The most common endpoint is infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining 24-48 hours post-insult.
-
Secondary (Safety/PD): Monitor and score sedation levels. Record physiological parameters like body temperature, as clomethiazole can have hypothermic effects.[27]
-
Tertiary (Functional): In longer-term studies, use behavioral tests to assess functional recovery.[7]
-
Q6: I'm observing excessive sedation in my animals, which is interfering with behavioral tests. What can I do?
A6: This is the most common dose-limiting side effect.[25]
-
Reduce the Dose: The most straightforward solution is to lower the dose. You may need to perform a careful dose-response analysis to find a new balance point.
-
Change Administration Regimen: Instead of a single bolus (IP or IV), which causes a high peak concentration (Cmax), switch to a continuous IV infusion. This maintains a lower, more stable plasma concentration that can still be within the therapeutic window but below the threshold for heavy sedation.[7][20]
-
Adjust Timing: If conducting behavioral tests, ensure there is a sufficient washout period between the last drug administration and the test, guided by the drug's ~4-hour half-life.[16][18]
Q7: My experiment failed to show a neuroprotective effect. What are the potential causes?
A7: While it's possible the drug is not effective in your specific model, several technical factors should be ruled out first.
-
Insufficient Brain Exposure: Was the administered dose high enough to achieve therapeutic concentrations in the brain? Clomethiazole has good CNS penetration, but factors like rapid metabolism can reduce exposure.[3][28] Consider measuring plasma or brain concentrations if possible.
-
Timing of Administration: The therapeutic window for neuroprotectants is often very narrow. If you administer clomethiazole too long after the ischemic insult, the excitotoxic cascade may have already progressed irreversibly.[26]
-
Mechanism Mismatch: Clomethiazole's primary action is enhancing GABAergic inhibition to counter glutamate excitotoxicity.[6][8] It has been shown to be ineffective against direct NMDA infusion-induced damage.[8][9] If your model's primary driver of cell death is not glutamate-mediated excitotoxicity, clomethiazole may not be effective.
-
Formulation Issues: Confirm the stability and solubility of your dosing solution. Precipitation of the compound will lead to a lower effective dose being administered. Always prepare aqueous solutions fresh.[12]
Mechanism of Action: A Deeper Look
Q8: Can you visualize the signaling pathway for clomethiazole's neuroprotective action?
A8: Certainly. The diagram below illustrates the core mechanism at the synaptic level during an excitotoxic event.
Signaling Pathway: Clomethiazole Neuroprotection
Caption: Clomethiazole enhances GABA-A receptor activity to counteract excitotoxic depolarization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABA agonist: clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. An investigation of the possible interaction of clomethiazole with glutamate and ion channel sites as an explanation of its neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Clomethiazole | 533-45-9 | >98% [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. medkoo.com [medkoo.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. clomethiazole [drugcentral.org]
- 16. mims.com [mims.com]
- 17. Clomethiazole inhibits cytochrome P450 2E1 and improves alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of clomethiazole in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of chlormethiazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population pharmacokinetics of clomethiazole and its effect on the natural course of sedation in acute stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are the side effects of Clomethiazole? [synapse.patsnap.com]
- 22. medindia.net [medindia.net]
- 23. medindia.net [medindia.net]
- 24. Results in 95 hemorrhagic stroke patients included in CLASS, a controlled trial of clomethiazole versus placebo in acute stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clomethiazole Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clomethiazole (Zendra) in acute ischemic stroke: basic pharmacology and biochemistry and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Clomethiazole - Wikipedia [en.wikipedia.org]
- 28. Investigation of the effect of chlormethiazole on cerebral chemistry in neurosurgical patients: a combined study of microdialysis and a neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clomethiazole Hydrochloride and the Blood-Brain Barrier
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for clomethiazole hydrochloride research. This guide is designed for professionals in drug development and neuroscience who are investigating the central nervous system (CNS) activity of clomethiazole. As Senior Application Scientists, we understand that navigating the complexities of the blood-brain barrier (BBB) is a significant challenge. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work.
Part 1: Foundational FAQs
This section addresses the most common initial questions regarding this compound and its interaction with the CNS.
Q1: What is this compound, and what is its primary mechanism of action in the CNS?
A1: Clomethiazole is a sedative, hypnotic, and anticonvulsant agent structurally related to thiamine (Vitamin B1).[1] It is typically used as the hydrochloride salt to improve stability and solubility.[2][3] Its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the brain.[4][5] Clomethiazole binds to a site on the receptor complex, enhancing the effect of GABA.[1][6] This potentiation leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and reducing neuronal excitability.[4][5] This action produces its characteristic sedative and anticonvulsant effects.[4]
Diagram: Mechanism of Action of Clomethiazole
Caption: Clomethiazole enhances GABA's effect on the GABA-A receptor.
Q2: Does clomethiazole cross the blood-brain barrier?
A2: Yes, based on its known CNS effects (sedation, neuroprotection in animal models), clomethiazole is understood to cross the BBB.[7][8] Its lipophilic nature, with a LogP between 2.23 and 3.03, facilitates passive diffusion across the lipid membranes of the BBB endothelial cells.[2][9] However, demonstrating and quantifying this penetration in experimental and clinical settings can be challenging. For instance, one clinical study using cerebral microdialysis in head-injured patients failed to detect clomethiazole in the brain extracellular fluid, despite achieving therapeutic concentrations in the plasma.[10] This highlights a critical discrepancy between preclinical evidence and clinical measurement, which forms the basis for many of the troubleshooting points in this guide.
Q3: What are the key physicochemical properties of this compound I should be aware of for experimental use?
A3: Understanding the properties of this compound is crucial for proper handling, formulation, and interpretation of results.
| Property | Value / Description | Significance for Researchers | Source(s) |
| Molecular Formula | C₆H₉Cl₂NS | For calculating molarity and mass. | [3] |
| Molecular Weight | 198.11 g/mol | Essential for accurate solution preparation. | [3] |
| Appearance | Off-white to light yellow solid powder. | Visual confirmation of substance identity. | [3] |
| Solubility | Soluble in DMSO (>125 mg/mL), water (>100 mg/mL), and ethanol. | Guides solvent choice for stock solutions and dosing vehicles. Note: Use of hygroscopic DMSO can impact solubility. | [2][3][11] |
| Stability (Solid) | Stable for ≥ 4 years when stored at -20°C, desiccated. | Long-term storage guidelines. | [12] |
| Stability (Solution) | In DMSO: ≤ 6 months at -80°C, ≤ 1 month at -20°C. In aqueous buffer: ≤ 1 day at room temperature. | Critical for ensuring compound integrity. Aliquoting is highly recommended to avoid freeze-thaw cycles. | [11][12] |
Part 2: Experimental Strategy & Model Selection
Choosing the right experimental model is the most critical decision in a BBB penetration study. The goal is to balance biological relevance with throughput and reproducibility.
Q4: Should I start with an in vitro or in vivo model to assess clomethiazole's BBB penetration?
A4: The best practice is a tiered approach. Start with in vitro models for initial screening and mechanistic questions, then progress to in vivo models for validation in a complex physiological system.[13]
-
In Vitro Models: Excellent for higher-throughput screening, assessing passive permeability, and investigating the role of specific transporters.[14] They are cost-effective and reduce animal use.[14][15]
-
In Vivo Models: Indispensable for understanding the true brain exposure, as they account for systemic metabolism, plasma protein binding, and the complete, dynamic neurovascular unit.[13] Results from in vivo studies are considered the gold standard for predicting human CNS penetration.
Diagram: Tiered Experimental Workflow for BBB Assessment
Caption: A workflow moving from in vitro screening to in vivo validation.
Q5: There are many in vitro BBB models. How do I choose the right one?
A5: The choice depends on the specific question you are asking. No single in vitro model perfectly replicates the in vivo environment, so selection involves trade-offs.[16][17]
| Model Type | Description | Best For | Key Considerations |
| Monolayer Culture | A single layer of brain endothelial cells (e.g., hCMEC/D3) on a Transwell insert.[17] | High-throughput screening of many compounds for basic permeability. | Often has lower barrier tightness (low TEER values) and may lack key transporters.[14][18] |
| Co-culture Model | Endothelial cells cultured with astrocytes and/or pericytes, either in the bottom well or on the opposite side of the insert. | Studying cell-cell interactions and achieving a tighter barrier. This is a good general-purpose model. | More complex to set up than a monolayer. Provides a better physiological mimic.[16] |
| Triple Co-culture | Endothelial cells, pericytes, and astrocytes cultured together.[16] | Achieving high barrier integrity (high TEER, low permeability) that more closely resembles the in vivo state. | Requires significant cell culture expertise and careful validation.[16] |
| iPSC-Derived Models | Brain endothelial-like cells differentiated from human induced pluripotent stem cells (iPSCs).[15][19] | Creating a human-specific model, potentially for personalized medicine or disease modeling. Correlates well with human in vivo data.[19] | Can be expensive and protocols for differentiation can be complex and variable.[19] |
| Dynamic/Microfluidic | Cells are cultured in microfluidic channels that apply physiological shear stress.[16][17] | Mimicking the mechanical forces of blood flow, which is crucial for proper cell polarization and barrier function. | Technologically advanced and less suited for high-throughput applications.[20] |
Expert Recommendation: For most labs investigating a single compound like clomethiazole, a co-culture model of brain endothelial cells and astrocytes offers the best balance of physiological relevance and feasibility.[21] It is critical to validate any model by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a known low-penetrance marker (e.g., sucrose or sodium fluorescein).
Part 3: Troubleshooting Guide & Advanced FAQs
This section tackles specific experimental problems. The key to troubleshooting is a logical, stepwise process of elimination.
Q6: Problem - I can't detect clomethiazole in my brain tissue or microdialysate, even though I see its effects and plasma levels are adequate.
A6: This is a critical and complex issue, mirroring findings from clinical research.[10] There are several potential causes. Use the following logic to diagnose the problem.
Diagram: Troubleshooting Low Brain Concentration of Clomethiazole
Caption: A logic tree for diagnosing low clomethiazole brain levels.
-
Potential Cause 1: Analytical Sensitivity. Your assay's Limit of Quantification (LOQ) may be too high. Clomethiazole concentrations in the brain may be significantly lower than in plasma.
-
Potential Cause 2: Rapid Metabolism/Efflux. Clomethiazole may cross the BBB but be quickly metabolized within the brain parenchyma or actively pumped out by efflux transporters like P-glycoprotein (P-gp).[23] It is a known substrate for cytochrome P450 enzymes (CYP2E1, CYP2A6) in the liver, and these enzymes are also present, albeit at lower levels, in the brain.[1][6]
-
Solution: Conduct pharmacokinetic studies with earlier time points to capture the peak concentration before it is cleared. To test for efflux transporter involvement, you can use an in vitro model with and without a P-gp inhibitor (e.g., verapamil).[19]
-
-
Potential Cause 3: High Brain Tissue Binding. The drug may be highly bound to proteins or lipids within the brain tissue, resulting in very low concentrations in the extracellular fluid sampled by microdialysis.
-
Solution: Analyze homogenized whole brain tissue instead of just microdialysate to measure the total drug concentration (bound and unbound). This provides a more complete picture of brain penetration.
-
-
Potential Cause 4: Microdialysis Probe Recovery. This is a significant technical challenge. The in vivo recovery rate of your microdialysis probe for clomethiazole might be extremely low.[10]
-
Solution: You MUST determine the recovery rate of your probe for clomethiazole in vitro before starting animal experiments. The clinical study that failed to detect the drug noted an in vitro recovery of only 64% under ideal conditions; the in vivo rate was likely much lower.[10]
-
Q7: My in vitro permeability results for clomethiazole don't correlate with my in vivo brain concentrations. Why?
A7: This is a common challenge in CNS drug development.[13] The primary reasons are the biological simplifications of in vitro systems.
-
Metabolism: In vitro models lack systemic metabolism. A compound may appear highly permeable in vitro but be rapidly cleared by the liver in vivo, preventing it from ever reaching the brain.[24]
-
Plasma Protein Binding: In vitro assays are typically run in buffer, ignoring the fact that in blood, a significant fraction of a drug can be bound to proteins like albumin. Only the unbound ("free") fraction is available to cross the BBB.
-
Incomplete Barrier Phenotype: Even the best in vitro models may not express the full complement of influx and efflux transporters found in vivo, leading to inaccurate permeability estimates.[14][18]
Expert Recommendation: Always interpret in vitro data as a predictive ranking tool, not an absolute measure of in vivo brain exposure.[17] The goal of the in vitro assay is to de-risk candidates before moving to more complex and expensive animal studies.
Part 4: Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Always optimize procedures for your specific laboratory conditions and reagents.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution for use in in vitro and in vivo experiments.
Materials:
-
This compound (solid powder)[3]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, conical tubes and microcentrifuge tubes
-
Calibrated analytical balance, sonicator
Procedure:
-
Solvent Selection: For a high-concentration stock, use anhydrous DMSO. Clomethiazole HCl is highly soluble in DMSO.[3][11] For final dosing solutions, dilute the DMSO stock in a suitable vehicle like PBS or saline. The final DMSO concentration in the dosing solution should typically be <1% to avoid vehicle effects.
-
Stock Preparation (e.g., 100 mM in DMSO): a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully weigh 19.81 mg of this compound (MW: 198.11 g/mol ). c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex thoroughly. If needed, briefly sonicate in a water bath to ensure complete dissolution.
-
Storage: a. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.[12] b. Store aliquots at -80°C for up to 6 months.[11][12]
Protocol 2: In Vitro BBB Permeability Assay (Transwell Co-Culture)
Objective: To measure the apparent permeability coefficient (Papp) of clomethiazole across an in vitro BBB model.
Methodology: This protocol is based on a standard co-culture model using brain capillary endothelial cells and astrocytes.[16][21]
Procedure:
-
Model Setup: a. Seed rat astrocytes on the bottom of a 12-well plate. b. Once confluent, place Transwell inserts (e.g., 0.4 µm pore size) into the wells. c. Seed rat brain capillary endothelial cells onto the luminal (top) side of the Transwell inserts. d. Maintain the co-culture for several days until a tight monolayer forms.
-
Barrier Integrity Validation: a. Measure the TEER daily using an EVOM meter. A stable, high TEER (e.g., >200 Ω·cm²) indicates a tight barrier. b. In a subset of wells, confirm low permeability to a paracellular marker like sucrose or sodium fluorescein.
-
Permeability Experiment (Apical to Basolateral): a. Prepare the clomethiazole dosing solution in transport buffer (e.g., HBSS) at the desired concentration (e.g., 10 µM). b. Gently aspirate the media from the apical (top) and basolateral (bottom) chambers. c. Add fresh transport buffer to the basolateral chamber. d. Add the clomethiazole dosing solution to the apical chamber. Include a low-permeability marker (e.g., sucrose) as an internal control. e. At specified time points (e.g., 15, 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer. f. At the final time point, take a sample from the apical chamber.
-
Analysis: a. Quantify the concentration of clomethiazole in all samples using a validated LC-MS/MS method. b. Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.
Protocol 3: In Vivo Brain Tissue Extraction for PK Analysis
Objective: To collect plasma and brain tissue from rodents for the quantification of clomethiazole concentration.
Procedure:
-
Dosing: Administer this compound to the animal (e.g., rat or mouse) via the desired route (e.g., intravenous tail vein injection for direct bioavailability).
-
Sample Collection Time Points: Euthanize animals at predetermined time points post-dose (e.g., 5, 15, 30, 60, 120 minutes).
-
Blood Collection: Immediately following euthanasia, collect trunk blood into tubes containing an anticoagulant (e.g., K2-EDTA). Keep on ice. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.
-
Brain Extraction: a. Critical Step: To prevent post-mortem drug redistribution, it is advisable to perform a rapid transcardial perfusion with ice-cold saline to flush blood from the brain vasculature.[25] This gives a more accurate measure of tissue-resident drug. b. Immediately dissect the whole brain and rinse with ice-cold saline. c. Blot dry, weigh the brain, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Homogenization and Analysis: a. On the day of analysis, add a measured volume of ice-cold homogenization buffer (e.g., 4 volumes of PBS) to the frozen brain tissue. b. Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the sample on ice at all times. c. Precipitate proteins from the homogenate and plasma samples (e.g., with acetonitrile). d. Centrifuge to pellet the precipitate. e. Analyze the supernatant using a validated LC-MS/MS method to determine the drug concentration.[22][26] f. Calculate the brain-to-plasma concentration ratio (Kp) for each time point.
References
- 1. Clomethiazole - Wikipedia [en.wikipedia.org]
- 2. Buy Clomethiazole | 533-45-9 | >98% [smolecule.com]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of Clomethiazole? [synapse.patsnap.com]
- 5. What is Clomethiazole used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of clomethiazole on polysomnographically recorded sleep in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review | MDPI [mdpi.com]
- 10. Investigation of the effect of chlormethiazole on cerebral chemistry in neurosurgical patients: a combined study of microdialysis and a neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medical.researchfloor.org [medical.researchfloor.org]
- 19. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portal.research.lu.se [portal.research.lu.se]
- 21. Evidence of lowest brain penetration of an antiemetic drug, metopimazine, compared to domperidone, metoclopramide and chlorpromazine, using an in vitro model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 23. Mechanisms of the Penetration of Blood-Borne Substances into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lack of inhibition of clomethiazole metabolism by cimetidine: model experiments in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 26. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
Clomethiazole Hydrochloride Degradation: A Technical Support Guide for Researchers
Welcome to the technical support center for clomethiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation pathways of this important compound. Here, we move beyond simple protocols to provide in-depth, experience-based insights into the causality behind experimental choices, ensuring your studies are robust, reproducible, and built on a foundation of scientific integrity.
The following sections are structured in a question-and-answer format to directly address common challenges and queries encountered during forced degradation studies of clomethiazole.
Part 1: Frequently Asked Questions (FAQs) on Clomethiazole Stability
This section covers foundational knowledge regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways I should be concerned about for clomethiazole?
A1: Clomethiazole, a molecule containing a thiazole ring, is susceptible to degradation under several conditions.[1] The main pathways to investigate, in line with ICH guidelines, are hydrolysis (both acidic and basic), oxidation, and photolysis.[1][2][3] The thiazole ring itself, while aromatic, has reactive sites, and the chloroethyl side chain presents additional possibilities for chemical transformation.[4]
Q2: What are the recommended storage conditions for this compound to minimize degradation before my experiments begin?
A2: For solid this compound, storage at -20°C is recommended, where it remains stable for at least four years.[1] Aqueous solutions are significantly less stable and should ideally be prepared fresh; it is not recommended to store them for more than one day.[1] If you must use a stock solution, DMSO is a better choice of solvent, with stability for up to 6 months at -80°C.[1] Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: My initial HPLC analysis shows multiple small impurity peaks even in my unstressed clomethiazole standard. What could be the cause?
A3: This could be due to several factors:
-
Synthesis-Related Impurities: The starting material may contain low levels of impurities from its manufacturing process.
-
Solvent-Induced Degradation: Clomethiazole's stability in solution is limited.[1] Depending on your HPLC mobile phase and sample diluent (especially if aqueous and not pH-controlled), minor on-instrument or in-vial degradation can occur.
-
Excipient Interaction: If you are working with a formulated product, trace impurities in excipients, such as aldehydes or peroxides, can react with the clomethiazole active pharmaceutical ingredient (API).[5]
Causality: The key is to establish a baseline. Your initial, unstressed sample chromatogram is the reference against which all stressed samples will be compared. The goal of a forced degradation study is to observe the increase of existing impurities or the appearance of new ones under stress conditions.[6]
Part 2: Troubleshooting Guide for Forced Degradation Studies
This section provides detailed guidance and troubleshooting for specific stress conditions as mandated by ICH guideline Q1A(R2).[2]
Hydrolytic Degradation (Acid & Base)
Q: I'm performing acid hydrolysis with HCl and see minimal degradation, even at elevated temperatures. Should I increase the acid concentration or temperature further?
A: Not necessarily. The goal of forced degradation is to achieve a target degradation of 5-20%.[2][7] Excessively harsh conditions can lead to secondary or unrealistic degradation pathways not relevant to actual shelf-life stability.[6]
Expert Insight & Protocol:
-
Causality: The thiazole ring in clomethiazole is an electron-rich aromatic system, which can be relatively stable to acid hydrolysis.[4] Amide groups, for comparison, are generally more stable than esters but can be cleaved at extreme pH.[8][9] While clomethiazole doesn't have a simple amide, the principle of requiring significant energy to break the ring holds.
-
Troubleshooting Steps:
-
Confirm System Suitability: Before concluding low reactivity, ensure your HPLC method is capable of separating potential degradants. A co-eluting peak might be masking the degradation. Employ a photodiode array (PDA) detector to check for peak purity.[3][10]
-
Moderate Adjustments: Instead of drastic changes, incrementally increase the temperature (e.g., from 60°C to 70°C) or reflux time before increasing acid molarity.[7]
-
Neutralization is Key: Remember to neutralize the sample with a stoichiometric amount of base (e.g., NaOH) before injection. Injecting a highly acidic sample can damage the HPLC column and cause peak shape issues.[11]
-
Q: Under basic hydrolysis with NaOH, my main clomethiazole peak is decreasing, but I'm not seeing a corresponding increase in any new peaks. Where is the mass going?
A: This is a classic "mass balance" problem and is common in base-catalyzed hydrolysis. The likely cause is that the degradation products are not being detected by your current analytical method.
Possible Scenarios & Solutions:
-
Formation of Polar Compounds: Base hydrolysis might cleave the thiazole ring, forming small, highly polar fragments that elute in the solvent front of a standard reversed-phase HPLC method.
-
Solution: Modify your HPLC method. Try a shorter run time to see early eluting peaks or use a more polar-retentive column (e.g., one with a polar end-capping or a HILIC column).
-
-
Loss of Chromophore: The degradation pathway may destroy the UV-absorbing thiazole ring, rendering the degradants "invisible" to a UV detector.
-
Solution: Switch to a more universal detector. Mass spectrometry (LC-MS) is the gold standard for identifying unknown degradants.[12] A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used.
-
-
Formation of Volatile Products: While less common for hydrolysis, it's possible a volatile degradant is being formed.
-
Solution: Use headspace Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the vapor phase above your stressed sample.[13]
-
Oxidative Degradation
Q: What are the expected products of oxidative stress on clomethiazole, and what oxidizing agent should I use?
A: The thiazole ring contains both sulfur and nitrogen atoms, which are susceptible to oxidation.[4][14] The primary expected products would be the N-oxide and the S-oxide (sulfoxide/sulfone).[14][15][16]
Experimental Protocol & Causality:
-
Recommended Agent: Hydrogen peroxide (H₂O₂) at a concentration of 3-30% is a standard choice for oxidative stress testing.[17]
-
Mechanism: H₂O₂ mimics potential oxidative degradation from peroxide impurities that can be found in excipients.[5] The lone pair of electrons on the sulfur and nitrogen atoms can attack the peroxide, leading to their oxidation. Studies on other thiazole-containing compounds have shown this reactivity.[17][18]
-
Step-by-Step Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).
-
Add a controlled volume of 3% H₂O₂.
-
Store the sample at room temperature, protected from light, for 24 hours.
-
Analyze the sample by HPLC-UV/MS. If no degradation is observed, the study can be repeated at a higher temperature (e.g., 50-60°C) or with a higher concentration of H₂O₂.[7]
-
-
Troubleshooting: If you see too much degradation too quickly, reduce the H₂O₂ concentration or the temperature. The goal is controlled degradation to identify the primary, most likely degradants.[2]
Photolytic Degradation
Q: I exposed my clomethiazole solution to UV light as per ICH Q1B, but the results are inconsistent between experiments. Why?
A: Photostability testing can be tricky to control. Inconsistency often stems from variations in the experimental setup.
Key Factors for Reproducibility:
-
Light Source: Use a calibrated and controlled light source that provides both cool white fluorescent and near-UV light, as specified in ICH Q1B.[6][7] The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[7]
-
Sample Container: The material of your vial (e.g., quartz vs. standard glass) will affect UV transmission. Be consistent.
-
Sample State: Are you testing a solution or solid powder? The degradation pathway can differ. Photodegradation of some thiazole compounds involves reaction with singlet oxygen, which can occur in both solution and solid-state, potentially leading to a rearrangement of the thiazole ring.[19]
-
Control Sample: Always include a "dark control" sample, wrapped in aluminum foil and placed next to the photo-stressed sample. This helps you differentiate between photodegradation and thermal degradation occurring at the temperature of the light chamber.
Expected Photodegradation Pathway: While specific data for clomethiazole is limited, studies on structurally related thiazoles show that photodegradation can be complex. A common mechanism involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges, ultimately cleaving the thiazole ring.[19] This highlights the importance of using LC-MS to identify the resulting structures, which may be significantly different from the parent molecule.[19]
Part 3: Data Interpretation & Visualization
Summary of Potential Degradation Products
The table below summarizes the potential degradation products of clomethiazole based on the stress conditions applied. This serves as a guide for what to look for during your analysis.
| Stress Condition | Potential Degradation Pathway | Expected Products / Structural Changes | Analytical Strategy |
| Acid Hydrolysis | Slower ring cleavage or side-chain reactions | Limited degradation expected. Potential for minor unidentified products. | HPLC-UV with Peak Purity, LC-MS for identification. |
| Base Hydrolysis | Thiazole ring opening | Small, polar, potentially non-UV active fragments. | LC-MS, HILIC chromatography, CAD/ELSD detectors. |
| Oxidation (H₂O₂) | Oxidation of heteroatoms | N-oxide, S-oxide (sulfoxide), Sulfone. | LC-MS is ideal to confirm mass shifts (+16 Da for O). |
| Photolysis | Photo-oxygenation, ring cleavage/rearrangement | Complex benzamide-like structures (by analogy).[19] | LC-MS/MS and NMR for structural elucidation of major degradants.[19] |
| Thermal (Heat) | General decomposition | Increased rate of other degradation pathways. | HPLC-UV to quantify loss of parent drug and increase of degradants. |
Visualizing Experimental Workflows
A well-defined workflow is critical for a successful forced degradation study. The following diagram outlines the logical progression from sample preparation to data analysis.
Caption: A typical experimental workflow for a forced degradation study.
Visualizing a Potential Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for clomethiazole, a key pathway to investigate in your experiments.
Caption: Potential oxidative degradation pathways of clomethiazole.
Part 4: Advanced HPLC Troubleshooting
Q: My chromatograms show significant peak tailing for the main clomethiazole peak. What is the cause and how can I fix it?
A: Peak tailing can compromise quantification and resolution.[20] For a basic compound like clomethiazole, the most common cause is secondary interactions with the silica support of the HPLC column.
-
Causality: The nitrogen in the thiazole ring is basic and can become protonated. This positive charge can interact with residual, negatively charged silanol groups (Si-OH) on the surface of the C18 column packing material. This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the molecules to "drag" through the column, resulting in a tail.
-
Solutions:
-
Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to be ~2 units below the pKa of clomethiazole. This ensures the molecule is consistently in its protonated form, leading to more uniform interactions. A typical starting point is a pH of 2.5-3.0 using a buffer like phosphate or formate.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or otherwise treated to minimize accessible silanol groups. Ensure you are using a high-quality, base-deactivated column.
-
Add a Competing Base: A low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the clomethiazole.
-
Q: I'm experiencing a drifting baseline in my gradient HPLC method. What are the common culprits?
A: Baseline drift is a frequent issue in gradient elution and usually points to issues with the mobile phase or detector.[21]
-
Mobile Phase Mismatch: If your mobile phase A (aqueous) and mobile phase B (organic) have significantly different UV absorbance at your detection wavelength, the baseline will drift as the proportion of B increases.
-
Column Bleed: An old or poor-quality column may shed its stationary phase, which can be eluted during the gradient, causing a rising baseline.
-
Temperature Fluctuations: Ensure your column compartment and detector are temperature-controlled and stable.[21] Inconsistent temperature can cause the baseline to wander.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. longdom.org [longdom.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Urinary metabolites of clomethiazole. Detection and structural analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. medikamenterqs.com [medikamenterqs.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Off-Target Effects of Clomethiazole Hydrochloride in Cellular Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in mitigating the off-target effects of clomethiazole hydrochloride in cellular assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the specificity and reliability of your results.
Understanding Clomethiazole: Mechanism of Action and Known Off-Target Interactions
Clomethiazole is a sedative, hypnotic, and anticonvulsant drug that is structurally related to thiamine (Vitamin B1).[1] Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3] Clomethiazole binds to a site on the GABA-A receptor complex, enhancing the effects of GABA and leading to increased chloride ion influx, which in turn hyperpolarizes the neuron and reduces its excitability.[2][4]
While its primary target is well-established, it is crucial to be aware of its known off-target interactions to design robust experiments and accurately interpret data. The most well-documented off-target effects of clomethiazole involve the inhibition of several cytochrome P450 (CYP) enzymes. Specifically, clomethiazole is a known inhibitor of CYP2E1, CYP2B6, and potentially CYP2A6.[5] This can have significant implications in cellular assays, especially in long-term studies or when using cell types with high metabolic activity, as it can alter the metabolism of other compounds in the culture medium or the cells' endogenous metabolic pathways.
This guide will walk you through a series of questions and troubleshooting steps to help you identify and minimize potential off-target effects in your experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Unexpected Phenotypes and General Cellular Health
Question 1: I'm observing a cellular phenotype that is inconsistent with GABA-A receptor modulation. Could this be an off-target effect?
Answer: Yes, it is highly probable. If the observed phenotype does not align with the known downstream consequences of GABA-A receptor activation (e.g., changes in neuronal firing, specific signaling pathways), it is crucial to investigate potential off-target effects. Clomethiazole, like many small molecules, can interact with multiple proteins, leading to unforeseen biological responses.
Troubleshooting Steps:
-
Comprehensive Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype.[6][7] Atypical curve shapes, such as a biphasic response or a very steep or shallow slope, can sometimes indicate the involvement of multiple targets with different affinities.[8]
-
Cytotoxicity Assessment: Unexpected phenotypes can often be a result of general cellular toxicity. It is essential to determine the concentration range at which clomethiazole is cytotoxic to your specific cell line.
-
Recommended Assays:
-
MTT or Resazurin (alamarBlue) Assay: Measures metabolic activity, providing an indication of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells.
-
-
Interpretation: If your experimental concentrations of clomethiazole are within the cytotoxic range, the observed phenotype may be a secondary consequence of cell stress or death rather than a specific on- or off-target interaction.
-
Question 2: My cells are showing signs of stress, such as altered morphology or reduced proliferation, even at concentrations where the on-target effect is expected. What could be the cause?
Answer: Cellular stress can be a manifestation of off-target effects, particularly those affecting essential cellular processes. Given clomethiazole's known interaction with CYP enzymes, metabolic disruption is a potential cause. Additionally, effects on mitochondrial function can lead to generalized cellular stress.
Troubleshooting Steps:
-
Mitochondrial Function Assessment:
-
Seahorse XF Analyzer: This technology allows for the real-time measurement of cellular respiration (Oxygen Consumption Rate - OCR) and glycolysis (Extracellular Acidification Rate - ECAR). A decrease in OCR upon clomethiazole treatment could indicate mitochondrial dysfunction.
-
Mitochondrial Membrane Potential Dyes (e.g., TMRE, JC-1): A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and apoptosis.
-
-
Gene Expression Analysis:
-
RT-qPCR or RNA-Seq: Analyze the expression of genes involved in cellular stress responses (e.g., heat shock proteins, antioxidant enzymes) and apoptosis (e.g., caspases, Bcl-2 family members). Upregulation of these genes can confirm a cellular stress response.
-
Category 2: Verifying On-Target vs. Off-Target Effects
Question 3: How can I definitively determine if the observed effect of clomethiazole is mediated by its interaction with the GABA-A receptor?
Answer: The gold standard for validating on-target activity is to demonstrate that the effect is dependent on the presence and function of the target protein. This can be achieved through several experimental approaches.
Experimental Workflow: On-Target Validation
Caption: Workflow for validating on-target effects of clomethiazole.
Detailed Protocols:
-
Protocol 1: Pharmacological Blockade with a GABA-A Receptor Antagonist
-
Determine the optimal concentration of clomethiazole that elicits your phenotype of interest.
-
Pre-incubate your cells with a known competitive (e.g., bicuculline) or non-competitive (e.g., picrotoxin) antagonist of the GABA-A receptor for a sufficient time to allow for binding.
-
Add clomethiazole in the continued presence of the antagonist.
-
Assess your phenotype. A significant reduction or complete blockade of the clomethiazole-induced effect strongly suggests it is mediated through the GABA-A receptor.
-
-
Protocol 2: Target Knockdown/Knockout
-
Design and validate siRNA, shRNA, or CRISPR/Cas9 constructs targeting a critical subunit of the GABA-A receptor expressed in your cell line (e.g., a specific alpha or beta subunit).
-
Generate stable knockout or transient knockdown cell lines and confirm the reduction or absence of the target protein via Western blot or qPCR.
-
Perform a dose-response experiment with clomethiazole on both the wild-type and the knockdown/knockout cell lines.
-
A significant rightward shift or complete loss of potency in the knockdown/knockout cells is strong evidence for on-target activity.
-
-
Protocol 3: Use of an Inactive Structural Analog
-
Design and Synthesis: Based on the structure-activity relationship (SAR) of thiazole-containing compounds, design an analog of clomethiazole that is predicted to have significantly reduced or no activity at the GABA-A receptor.[2][9][10][11][12] This could involve modifications to the chloroethyl side chain or the methyl group on the thiazole ring, which are likely important for binding.
-
Validation of Inactivity: Confirm the lack of on-target activity of the analog using a direct binding or functional assay for the GABA-A receptor.
-
Experimental Control: Use the inactive analog at the same concentrations as clomethiazole in your cellular assay. The absence of the phenotype with the inactive analog, while it is present with clomethiazole, supports an on-target mechanism.
-
Question 4: I suspect an off-target effect, but I don't know what the unintended target is. How can I identify it?
Answer: Identifying unknown off-target interactions requires broader, unbiased screening approaches. These can range from in-silico predictions to large-scale experimental screens.
Strategies for Off-Target Identification:
-
In-Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of clomethiazole.[13][14] These tools compare the structure of your compound to libraries of compounds with known protein interactions.
-
Publicly available databases and tools:
-
ChEMBL
-
PubChem
-
SwissTargetPrediction
-
-
-
Broad-Panel Experimental Screening: Submitting clomethiazole to a commercial service for screening against a large panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen panels) can provide a comprehensive overview of its off-target binding profile.[13][15][16][17][18]
-
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (CETSA-MS): This powerful technique can identify direct targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.[19][20][21] A proteome-wide CETSA-MS experiment can reveal a list of potential binding partners for clomethiazole.
Advanced Troubleshooting and Methodologies
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a valuable tool to confirm the direct binding of clomethiazole to the GABA-A receptor in your cellular system.[1][6] For a membrane protein like the GABA-A receptor, the standard CETSA protocol may require optimization.[8][22]
Optimized CETSA Protocol for Membrane Proteins:
-
Cell Preparation: Culture your cells to the desired confluency.
-
Compound Incubation: Treat cells with clomethiazole or vehicle control for a predetermined time.
-
Heating Step: Heat the intact cells in a PCR cycler across a temperature gradient (e.g., 40-70°C).
-
Lysis and Solubilization: After heating, lyse the cells in a buffer containing a mild non-ionic detergent (e.g., digitonin, Triton X-100) to solubilize membrane proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble GABA-A receptor subunit using Western blotting or an AlphaLISA/HTRF assay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature in the presence of clomethiazole indicates direct target engagement.
CETSA Troubleshooting:
| Problem | Possible Cause | Solution |
| No or weak signal for GABA-A receptor | Inefficient lysis/solubilization; Low antibody affinity. | Optimize detergent concentration and type; Screen for a more sensitive antibody. |
| No observable thermal shift | Clomethiazole binding does not significantly alter the thermal stability of the receptor; Insufficient compound concentration reaching the target. | Try a different subunit-specific antibody; Increase compound concentration or incubation time. |
| Irregular melt curves | Protein aggregation issues; Assay interference. | Optimize buffer conditions; Run compound in a buffer-only control to check for interference.[4][22] |
Counter-Screening for Positive Allosteric Modulators
When screening for novel positive allosteric modulators (PAMs), it is crucial to include counter-screens to eliminate false positives and compounds with undesirable activity profiles.[5][7][23][24]
Counter-Screening Workflow for GABA-A PAMs
Caption: A counter-screening workflow for identifying selective GABA-A receptor PAMs.
Summary of Key Recommendations
| Objective | Recommended Action | Rationale |
| Confirm On-Target Effect | Pharmacological blockade, genetic knockdown/knockout, or use of an inactive analog. | Provides direct evidence that the observed phenotype is mediated through the GABA-A receptor. |
| Assess for General Toxicity | Run cytotoxicity assays (MTT, LDH, Annexin V/PI) in parallel with your primary assay. | Distinguishes specific pharmacological effects from non-specific toxicity. |
| Investigate Metabolic Disruption | Measure cellular respiration and glycolysis (e.g., using a Seahorse analyzer). | Addresses the known off-target effects of clomethiazole on CYP enzymes and potential mitochondrial impact.[3][25][26][27][28] |
| Identify Unknown Off-Targets | Utilize in-silico prediction tools and consider broad-panel screening or CETSA-MS. | Provides an unbiased approach to discovering novel off-target interactions. |
| Confirm Direct Target Binding | Perform a Cellular Thermal Shift Assay (CETSA). | Verifies the physical interaction between clomethiazole and the GABA-A receptor in a cellular context. |
By systematically applying these troubleshooting strategies and experimental protocols, researchers can confidently dissect the on- and off-target effects of this compound, leading to more accurate and reproducible findings in their cellular assays.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease | MDPI [mdpi.com]
- 3. Investigating impacts of the mycothiazole chemotype as a chemical probe for the study of mitochondrial function and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of drug-induced mitochondrial dysfunction via altered cellular respiration and acidification measured in a 96-well platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro effects of antipsychotics on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of therapeutic agents on cellular respiration as an indication of metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Effect of tricyclic drugs on mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting clomethiazole hydrochloride treatment protocols for different research models
Prepared by a Senior Application Scientist
Welcome to the technical support center for clomethiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on utilizing this compound in various research models. It addresses common challenges and offers troubleshooting solutions to help ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) about this compound
This section covers fundamental questions to build a strong foundation for your experimental design.
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] By binding to a site distinct from the GABA binding site, it enhances the receptor's response to GABA, leading to an increased influx of chloride ions into neurons.[2][3] This hyperpolarizes the neuron, making it less likely to fire and resulting in sedative, hypnotic, anxiolytic, and anticonvulsant effects.[1][2][4] It is structurally related to thiamine (vitamin B1) but functions similarly to barbiturates in its mechanism.[1]
Q2: What are the primary research applications of this compound?
A2: this compound is predominantly used in preclinical research for its neuroprotective, anticonvulsant, and sedative properties. Key research areas include:
-
Neuroprotection in Stroke Models: It has been investigated for its potential to reduce neuronal damage following ischemic stroke.[5][6]
-
Epilepsy and Seizure Models: Its anticonvulsant effects make it a compound of interest in models of epilepsy and acute seizures.[4][7]
-
Alcohol Withdrawal Syndrome: It is used to model the treatment of acute alcohol withdrawal symptoms, a clinical application in some countries.[1][8][9][10]
Q3: How should I prepare and store this compound solutions?
A3: this compound is available as a white to almost white crystalline powder. For in vivo studies, it is typically dissolved in a sterile, isotonic saline solution. The solubility can be influenced by pH, so it's crucial to ensure complete dissolution.
Stock Solution Storage:
It is recommended to prepare fresh working solutions for each experiment to ensure potency and sterility.[11] Always filter-sterilize the final solution before administration.
Q4: What are the key pharmacokinetic and pharmacodynamic properties to consider?
A4: Clomethiazole is characterized by rapid absorption and a relatively short elimination half-life of approximately 4-5 hours in humans.[4][12][13] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2E1.[1][7][11] This rapid metabolism can lead to high inter-individual variability in plasma concentrations.[5] The onset of action is quick, especially after intravenous administration.[3] When planning your experiments, consider the short half-life, as it may necessitate multiple dosing or continuous infusion to maintain therapeutic levels.
Section 2: Troubleshooting this compound Protocols in Preclinical Models
This section provides model-specific guidance to address common experimental hurdles.
Focus Area 1: Ischemic Stroke Models (e.g., MCAO in rodents)
Q1: How do I determine the optimal dose and timing of administration for neuroprotection?
A1: The therapeutic window for neuroprotection with clomethiazole is narrow. In rodent models of middle cerebral artery occlusion (MCAO), effective doses typically range from 50 to 100 mg/kg administered intraperitoneally (IP). The timing of administration is critical; for maximal neuroprotective effect, the first dose should be given as soon as possible after the ischemic insult, ideally within the first few hours. Subsequent doses may be required due to the drug's short half-life. A pilot dose-response study is highly recommended to determine the optimal dose and timing for your specific model and experimental conditions.
Q2: My results show high variability. What are the potential causes and how can I minimize them?
A2: High variability in neuroprotection studies with clomethiazole can stem from several factors:
-
Inconsistent Ischemic Injury: Ensure your surgical model of ischemia is highly reproducible. Minor variations in occlusion time or location can lead to significant differences in infarct volume.
-
Drug Stability: Prepare fresh drug solutions for each experiment.
-
Animal Physiology: Factors such as age, weight, and strain of the animal can influence drug metabolism and response.[5] Standardize these variables as much as possible.
-
Temperature Control: Ischemia and clomethiazole can both affect body temperature. Monitor and maintain core body temperature in all animals, as hypothermia itself can be neuroprotective.
Q3: I am observing significant sedation in my animals. How can I manage this side effect without compromising the therapeutic effect?
A3: Sedation is an expected pharmacological effect of clomethiazole.[5][14] If it interferes with behavioral assessments or animal welfare, consider the following:
-
Dose Adjustment: Carefully titrate the dose to find a balance between neuroprotection and manageable sedation.
-
Route of Administration: Subcutaneous (SC) administration may provide a slower absorption and less pronounced peak sedative effect compared to IP or intravenous (IV) injection.
-
Supportive Care: Ensure sedated animals have easy access to food and water and are kept on a warming pad to maintain body temperature.
Focus Area 2: Epilepsy and Seizure Models
Q1: What is the recommended dosing strategy for acute seizure control versus chronic epilepsy models?
A1:
-
Acute Seizure Models (e.g., Maximal Electroshock, Pentylenetetrazol): A single dose of clomethiazole, typically in the range of 50-150 mg/kg IP, administered 30-60 minutes before seizure induction is a common approach.
-
Chronic Epilepsy Models (e.g., Kindling): Due to the short half-life, a continuous infusion or multiple daily injections are necessary to maintain anticonvulsant activity. However, be mindful of the potential for tolerance development with chronic administration.
Q2: How do I account for the development of tolerance to the anticonvulsant effects of clomethiazole?
A2: Tolerance can develop with repeated administration of clomethiazole.[1] To mitigate this in chronic studies:
-
Intermittent Dosing: If the experimental design allows, consider intermittent dosing schedules rather than continuous administration.
-
Dose Escalation: A carefully planned dose escalation strategy may be necessary to maintain efficacy. However, this must be balanced against the risk of increased side effects.
-
Washout Periods: Incorporate washout periods in your study design if feasible.
Focus Area 3: Alcohol Withdrawal Models
Q1: How can I design a tapering-dose regimen to mimic clinical use for alcohol withdrawal?
A1: A tapering-dose regimen is crucial for modeling the clinical management of alcohol withdrawal.[10] A typical approach in rodents involves an initial loading dose to control acute withdrawal signs, followed by a gradual reduction in dose over several days. For example, start with a dose of 100 mg/kg IP and reduce the dose by 25% each day for 4 days. The exact regimen should be optimized based on the severity of withdrawal signs observed in your model.[15]
Q2: What behavioral endpoints are most sensitive to the effects of clomethiazole in this model?
A2: Key behavioral endpoints to assess the efficacy of clomethiazole in alcohol withdrawal models include:
-
Seizure Susceptibility: Audiogenic seizures or handling-induced convulsions are common and are sensitive to clomethiazole's anticonvulsant effects.
-
Tremor and Hyperactivity: Quantify tremor severity and locomotor activity.
-
Anxiety-like Behaviors: Use tests like the elevated plus maze or open field test to assess anxiolytic effects.
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline)
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile saline to achieve the desired final concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but avoid overheating.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile tube or directly into dosing syringes.
-
Visually inspect the solution for any particulate matter before administration.
-
Administer the solution to the animal based on their body weight.
Protocol 2: Step-by-step guide for oral gavage administration in rodents
Materials:
-
This compound solution (prepared as above)
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Dosing syringe
Procedure:
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Draw the calculated volume of the drug solution into the dosing syringe and attach the gavage needle.
-
With the animal's head tilted slightly upwards, gently insert the gavage needle into the esophagus.
-
Slowly administer the solution.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Section 4: Visualizing Key Concepts
Diagram 1: Mechanism of Action of Clomethiazole at the GABA-A Receptor
References
- 1. Clomethiazole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Clomethiazole? [synapse.patsnap.com]
- 3. What is Clomethiazole used for? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. Population pharmacokinetics of clomethiazole and its effect on the natural course of sedation in acute stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Naturalistic comparison of clomethiazole and Diazepam treatment in alcohol withdrawal: effects on oxidative stress, inflammatory cytokines and hepatic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with clomethiazole is associated with lower rates of premature discharge during alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The management of alcohol withdrawal using chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics of clomethiazole in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of chlormethiazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clomethiazole Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Action of chlormethiazole in a model of ethanol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translational Challenges of Clomethiazole Hydrochloride in Ischemic Stroke Research
Welcome to the technical support center for researchers investigating clomethiazole hydrochloride. This guide is designed to provide in-depth technical assistance and field-proven insights for scientists and drug development professionals navigating the complex landscape of translating preclinical findings into clinical applications, specifically focusing on the challenges encountered with clomethiazole in the context of ischemic stroke.
Introduction: The Promise and Peril of a Neuroprotective Agent
Clomethiazole, a positive allosteric modulator of the GABA-A receptor, demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia.[1][2] Its mechanism of action, which involves enhancing the inhibitory effects of the neurotransmitter GABA, was thought to counteract the excitotoxicity cascade that leads to neuronal death following a stroke.[3] Despite this promising preclinical data, large-scale clinical trials, namely the Clomethiazole Acute Stroke Study (CLASS) and CLASS-I, failed to demonstrate a significant overall benefit in human stroke patients.[4][5][6] This guide will dissect the potential reasons for this translational failure and provide practical guidance for researchers working with clomethiazole and other neuroprotective agents.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the preclinical to clinical translation of clomethiazole.
Q1: What was the primary mechanism of action that made clomethiazole a promising neuroprotective candidate?
A1: Clomethiazole is a sedative and hypnotic agent that enhances the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] It acts as a positive allosteric modulator at the GABA-A receptor, specifically at a site distinct from benzodiazepines and barbiturates.[7] By potentiating GABAergic transmission, clomethiazole hyperpolarizes neuronal membranes, making them less susceptible to the excitotoxic cascade triggered by excessive glutamate release during an ischemic event.[3] This was believed to protect neurons in the ischemic penumbra from irreversible damage.
Q2: Why did the promising results from animal models of stroke not translate to clinical efficacy in the CLASS and CLASS-I trials?
A2: The failure of clomethiazole in clinical trials is likely multifactorial, highlighting several key challenges in translational stroke research:
-
Species-Specific Pharmacokinetics and Metabolism: There are significant differences in how clomethiazole is metabolized between preclinical species (rodents, primates) and humans.[1] Clomethiazole is an inhibitor of the cytochrome P450 enzyme CYP2E1 in humans, which is less pronounced in some animal models.[8][9][10] These metabolic differences can lead to variations in drug exposure and the formation of different metabolites, some of which may have their own pharmacological effects.
-
Discrepancies in Sedative Effects: While sedation was observed in both animals and humans, the dose-response relationship and the clinical management of sedation proved to be a significant challenge in the clinical trials.[2][6] In the CLASS trial, sedation was the most common adverse event leading to dose reduction or withdrawal of treatment, meaning many patients did not receive the full target dose.[6]
-
Limitations of Preclinical Models: Preclinical stroke models, while valuable, often do not fully replicate the heterogeneity of human stroke.[11] Factors such as age, comorbidities (e.g., hypertension, diabetes), and the exact nature of the ischemic event are difficult to model accurately in animals. The Stroke Therapy Academic Industry Roundtable (STAIR) guidelines recommend using aged animals and animals with comorbidities to improve the predictive value of preclinical studies.[12][13][14][15]
-
Therapeutic Time Window: In many preclinical studies, clomethiazole was administered either before or very shortly after the ischemic insult. In clinical practice, the time to treatment is often much longer. While the CLASS trials aimed for a 12-hour window, the efficacy of clomethiazole may be highly time-dependent.[4][5]
-
Patient Heterogeneity in Clinical Trials: The clinical trials enrolled a broad population of stroke patients. It is possible that clomethiazole may have been effective in a specific subgroup of patients that was not adequately powered in the overall analysis. The initial CLASS trial hinted at a potential benefit in patients with large strokes (total anterior circulation syndrome), which led to the design of the CLASS-I trial, but this hypothesis was not confirmed.[4][6]
Q3: What are the key recommendations from the Stroke Therapy Academic Industry Roundtable (STAIR) that researchers should consider when designing preclinical studies for neuroprotective agents?
A3: The STAIR guidelines provide a framework for improving the rigor and translational potential of preclinical stroke research. Key recommendations include:
-
Dose-Response and Time-Window Studies: Thoroughly characterize the dose-response relationship and establish the therapeutic time window in animal models.[12][15]
-
Blinding and Randomization: Implement randomization and blinding in animal studies to reduce bias.[12][15]
-
Physiological Monitoring: Monitor and report key physiological parameters (e.g., blood pressure, temperature, blood gases) during experiments.[12][15]
-
Multiple Outcome Measures: Use both histological (e.g., infarct volume) and functional outcome measures to assess efficacy.[12][15]
-
Replication in Different Species and Labs: Demonstrate efficacy in at least two different animal species and in independent laboratories.[12]
-
Inclusion of Comorbidities: Use aged animals and animals with relevant comorbidities (e.g., hypertension) to better mimic the clinical population.[12][15]
Troubleshooting Guide for Preclinical Experiments
This guide provides practical solutions to common issues encountered during preclinical studies with clomethiazole.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| High variability in infarct volume between animals in the MCAO model. | 1. Inconsistent occlusion of the middle cerebral artery (MCA).2. Variations in animal physiology (e.g., cerebrovascular anatomy, body temperature).3. Inconsistent duration of ischemia. | 1. Verify MCA occlusion: Use laser Doppler flowmetry to confirm a significant drop in cerebral blood flow (>70-80%) upon filament insertion and its restoration upon withdrawal. This ensures a consistent ischemic insult.2. Maintain normothermia: Use a feedback-controlled heating pad to maintain the animal's core body temperature at 37°C throughout the surgery. Hypothermia is neuroprotective and can significantly reduce infarct size.3. Standardize surgical procedure: Ensure consistent filament size and coating, and precise timing of the occlusion and reperfusion periods. |
| Unexpectedly high mortality rate in the MCAO model. | 1. Severe ischemic injury leading to brain edema and herniation.2. Surgical complications (e.g., hemorrhage).3. Anesthesia-related issues. | 1. Reduce occlusion time: If using a transient MCAO model, consider reducing the duration of occlusion to lessen the severity of the initial insult.2. Refine surgical technique: Practice the surgical procedure to minimize trauma to surrounding vessels and reduce the risk of subarachnoid hemorrhage.3. Monitor vital signs: Closely monitor respiratory rate and heart rate during anesthesia and provide supportive care as needed. |
| Difficulty in detecting a neuroprotective effect of clomethiazole. | 1. Inappropriate dosing or timing of administration.2. Insufficient statistical power.3. Sedative effects masking functional recovery. | 1. Conduct dose-response studies: Determine the optimal neuroprotective dose in your specific animal model and experimental setup. Administer the drug within the established therapeutic window.2. Perform a power analysis: Calculate the required sample size to detect a statistically significant difference between treatment groups.3. Use appropriate functional tests: Select behavioral tests that are less likely to be confounded by sedation. Allow for a washout period before conducting functional assessments if possible. |
| Inconsistent TTC staining for infarct volume measurement. | 1. Incomplete staining of viable tissue.2. Fading of the stain over time.3. Difficulty in distinguishing between ischemic and non-ischemic tissue. | 1. Ensure proper incubation: Incubate brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Ensure all slices are fully submerged.2. Fixation after staining: After staining, fix the slices in 10% neutral buffered formalin to preserve the staining pattern.3. Standardize image analysis: Use a consistent light source and a high-resolution scanner or camera for imaging. Employ blinded analysis to reduce bias. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in preclinical clomethiazole research.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament suture with a silicon-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Place the rat in a supine position on a heating pad and maintain core body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Isolation and Ligation:
-
Carefully dissect and isolate the CCA, ECA, and ICA from the surrounding tissue.
-
Ligate the distal end of the ECA and the proximal end of the CCA with a 4-0 silk suture.
-
Place a temporary ligature around the ICA.
-
-
Filament Insertion and MCA Occlusion:
-
Make a small incision in the CCA between the ligatures.
-
Insert the silicon-coated tip of the 4-0 nylon monofilament suture into the CCA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin.
-
Confirm the occlusion by observing a significant drop in cerebral blood flow using a laser Doppler flowmeter placed on the skull over the MCA territory.
-
-
Reperfusion:
-
After the desired occlusion period (e.g., 60 or 90 minutes), carefully withdraw the filament to allow for reperfusion.
-
Confirm reperfusion by observing the restoration of cerebral blood flow with the laser Doppler.
-
Permanently ligate the CCA stump.
-
-
Closure and Post-operative Care:
-
Suture the cervical incision.
-
Discontinue anesthesia and allow the animal to recover in a warm cage.
-
Provide post-operative analgesia as per institutional guidelines.
-
Protocol 2: Infarct Volume Assessment using TTC Staining
This protocol outlines the procedure for quantifying ischemic damage in the brain.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Brain matrix slicer
-
High-resolution scanner or camera
Procedure:
-
Brain Extraction and Slicing:
-
At the desired time point after MCAO (e.g., 24 hours), euthanize the rat and carefully remove the brain.
-
Chill the brain in a -20°C freezer for 15-20 minutes to facilitate slicing.
-
Place the brain in a rat brain matrix and cut 2 mm coronal slices.
-
-
TTC Staining:
-
Prepare a 2% TTC solution in PBS.
-
Immerse the brain slices in the TTC solution and incubate at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while infarcted tissue will remain white.
-
-
Fixation and Imaging:
-
After staining, transfer the slices to 10% neutral buffered formalin for fixation.
-
Arrange the slices in anatomical order and capture a high-resolution digital image.
-
-
Infarct Volume Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Correct for edema by calculating the infarct area as: (Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere).
-
Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness (2 mm).
-
Express the infarct volume as a percentage of the total brain volume or the contralateral hemisphere volume.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Clomethiazole
| Parameter | Rat | Non-Human Primate (Marmoset) | Human (Healthy Volunteers) | Human (Stroke Patients) |
| Elimination Half-life (t½) | ~40-60 minutes | Not well-defined, rapid clearance | ~4-5 hours | Variable, ~4 hours |
| Clearance (CL) | High | High | High (~49 ml/min/kg) | 52.7 L/h (for a 75kg patient) |
| Volume of Distribution (Vd) | Large | Large | Large | 82.5 L (V1), 335 L (V2) |
| Bioavailability (Oral) | Low | Not reported | Low and variable (~10-60%) | Not applicable (IV administration in trials) |
| Protein Binding | Not well-defined | Not well-defined | ~65% | ~65% |
Note: Data is compiled from various sources and may not be directly comparable due to differences in study design and analytical methods. V1 and V2 refer to the central and peripheral volumes of distribution in a two-compartment model.[2][8][16]
Visualizations
Diagram 1: Clomethiazole's Mechanism of Action at the GABA-A Receptor
References
- 1. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of clomethiazole and its effect on the natural course of sedation in acute stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Clomethiazole Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The discriminative stimulus effects of clomethiazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlormethiazole inhibition of cytochrome P450 2E1 as assessed by chlorzoxazone hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clomethiazole inhibits cytochrome P450 2E1 and improves alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Clomethiazole Vs. Clorazepate on Hepatic Fat and Serum Transaminase Activities in Alcohol-Associated Liver Disease: Results from a Randomized, Controlled Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. RIGOR Guidelines: Escalating STAIR and STEPS for Effective Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Update of the Stroke Therapy Academic Industry Roundtable Preclinical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of clomethiazole and its effect on the natural course of sedation in acute stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
clomethiazole hydrochloride solution storage and handling best practices
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Clomethiazole is a sedative, hypnotic, and anticonvulsant agent structurally related to thiamine (Vitamin B1).[1] As a GABA-mimetic agent, it potentiates the function of the inhibitory neurotransmitter GABA, making it a valuable tool in neuroscience research, particularly in studies related to alcohol withdrawal, neuroprotection, and seizure models.[2][3][4][5] The hydrochloride salt is a common form used in research due to its solubility in aqueous solutions.[3][6]
The integrity of your experimental results hinges on the stability and proper handling of your reagents. This guide provides a comprehensive, question-and-answer-formatted resource for the storage, handling, and troubleshooting of clomethiazole hydrochloride solutions to ensure the reliability and reproducibility of your findings.
I. Storage & Stability: Frequently Asked Questions
This section addresses the most common questions regarding the proper storage and stability of this compound in both solid and solution forms.
Q1: What are the ideal storage conditions for solid this compound powder?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] It is crucial to protect it from moisture.[9] For long-term storage, keeping it desiccated is recommended.[6]
Q2: I've prepared a stock solution. How should I store it and for how long is it viable?
A2: The storage conditions for this compound stock solutions are critical and depend on the temperature. To prevent degradation and inactivation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes before storage.[10]
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Ensure containers are sealed to prevent moisture ingress.[10] |
| -20°C | Up to 1 month | Ensure containers are sealed to prevent moisture ingress.[10] |
| 2°C to 8°C (Refrigerator) | Short-term (days to weeks) | This is suitable for short-term storage only.[11] Protect from light.[12] |
Note: For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use to ensure maximum potency and safety.[10]
Q3: Is this compound sensitive to light?
A3: Yes. Like many complex organic molecules, clomethiazole can be sensitive to light (photolysis).[12][13] It should be stored in light-resistant containers (e.g., amber vials) or in a dark environment to prevent photodegradation.[8][11] When working with the solution, minimize its exposure to direct light.
Q4: How can I tell if my solution has degraded?
A4: Visual inspection is the first step. Look for:
-
Precipitation: The formation of solid material after the solution has been clear.
-
Discoloration: Any change from its initial clear, colorless state.
-
Cloudiness: A hazy or turbid appearance.
The most common degradation mechanisms for pharmaceuticals in solution are hydrolysis (reaction with water) and oxidation.[13] The stability of clomethiazole in aqueous solutions is also pH-dependent.[14] If you observe any of these changes, or if your experimental results are inconsistent, it is best to discard the solution and prepare a fresh batch.
II. Solution Preparation & Handling
Proper preparation and handling are paramount for both experimental success and laboratory safety.
Q5: What are the recommended solvents for preparing this compound solutions?
A5: this compound has good solubility in several common laboratory solvents.
| Solvent | Solubility | Notes |
| Water (H₂O) | >10 mg/mL[6] (up to 100 mg/mL reported)[10] | Sonication may be needed to aid dissolution.[10] |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Use newly opened, anhydrous DMSO as the compound is hygroscopic.[10] |
| Ethanol | Soluble | Readily dissolves in alcohol.[3] |
Always use high-purity, sterile solvents for your preparations, especially for in vivo studies.
Workflow for Preparing a Stock Solution
Caption: Workflow for preparing and storing clomethiazole HCl stock solution.
Q6: What personal protective equipment (PPE) should I use when handling this compound?
A6: this compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause an allergic skin reaction.[7][9][15][16] Therefore, appropriate PPE is mandatory.
-
Gloves: Wear suitable protective gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[7][17] Causes serious eye damage.[15][16][18]
-
Lab Coat: A standard lab coat is required to protect clothing.
-
Respiratory Protection: If handling large quantities of powder or if ventilation is inadequate, use respiratory protection.[19]
Always handle the compound in a well-ventilated area or a chemical fume hood.[7][19]
Q7: What should I do in case of a spill or accidental exposure?
A7: Act quickly and follow standard laboratory safety protocols.
-
On Skin: Immediately wash the affected area with plenty of soap and water.[7][16] If skin irritation or a rash occurs, seek medical advice.[9][16]
-
In Eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor for medical advice.[7][16][19]
-
Spill Cleanup: For a dry spill, avoid creating dust.[9] Carefully sweep or vacuum the material into a suitable, labeled disposal container.[7] Prevent the product from entering drains.[7][9]
III. Troubleshooting Guide
Encountering issues during experiments is common. This guide helps you diagnose and solve problems related to your this compound solution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or has precipitate upon thawing. | 1. Solution concentration exceeds its solubility at that temperature.2. Repeated freeze-thaw cycles.3. Interaction with buffer components. | 1. Gently warm the solution (e.g., in a 37°C water bath) and vortex/sonicate to redissolve.[10]2. Always aliquot stock solutions to avoid freeze-thaw damage.[10]3. Check the compatibility of clomethiazole with your specific buffer system. |
| Inconsistent or weaker-than-expected experimental results. | 1. Degradation of the active compound due to improper storage (age, temperature, light exposure).2. Inaccurate initial concentration.3. Adsorption to plastic containers. | 1. Prepare a fresh stock solution from solid powder. Always adhere to storage guidelines.[10]2. Recalibrate your balance and double-check all calculations.3. Clomethiazole edisylate (a related salt) is known to adsorb to various plastics.[20] Use glass or polypropylene containers and minimize contact time with plastics. |
| Solution has changed color (e.g., yellowing). | 1. Oxidative degradation.2. Contamination.3. Reaction with incompatible substances. | 1. Discard the solution immediately. This is a clear sign of chemical change.[13]2. Ensure aseptic technique and use sterile, high-purity solvents.3. Avoid mixing with strong oxidizing agents or strong acids.[19] |
Decision Tree: Assessing Solution Viability
References
- 1. Clomethiazole - Wikipedia [en.wikipedia.org]
- 2. clomethiazole [drugcentral.org]
- 3. CAS 533-45-9: Clomethiazole | CymitQuimica [cymitquimica.com]
- 4. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clomethiazole | C6H8ClNS | CID 10783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlormethiazole = 98 HPLC, powder 6001-74-7 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. syntharise.com [syntharise.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. Buy Clomethiazole edisylate (EVT-264159) | 1867-58-9 [evitachem.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Stability of clomethiazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. echemi.com [echemi.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. stemcell.com [stemcell.com]
- 20. mellanarkiv-offentlig.vgregion.se [mellanarkiv-offentlig.vgregion.se]
Validation & Comparative
A Comparative Guide to the Efficacy of Clomethiazole Hydrochloride and Newer Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Neuroprotection in Ischemic Stroke
The pathophysiology of ischemic stroke is a complex cascade of events initiated by the cessation of blood flow to a region of the brain. This triggers a series of interconnected processes, including excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively lead to neuronal death and neurological deficits. For decades, the concept of neuroprotection—intervening in this cascade to salvage threatened brain tissue—has been a major focus of stroke research. However, the translation of promising preclinical findings into effective clinical therapies has been fraught with challenges, with numerous agents failing in late-stage clinical trials.
This guide provides a comparative analysis of an older-generation neuroprotective agent, clomethiazole hydrochloride, with two newer agents, edaravone and nerinetide. By examining their distinct mechanisms of action, preclinical efficacy data, and clinical trial outcomes, we aim to provide a comprehensive resource for researchers in the field. This guide will also delve into the experimental methodologies used to evaluate these agents, offering detailed protocols for key in vitro and in vivo models of ischemic stroke.
This compound: A GABAergic Approach to Neuroprotection
Clomethiazole, a derivative of the thiazole part of vitamin B1, has a long history of clinical use as a sedative and anticonvulsant.[1] Its neuroprotective properties are primarily attributed to its action as a positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter system in the central nervous system.[2]
Mechanism of Action
In the context of ischemic stroke, the excessive release of the excitatory neurotransmitter glutamate leads to overactivation of its receptors, particularly the NMDA receptor. This results in a massive influx of calcium ions into neurons, triggering a cascade of neurotoxic events. Clomethiazole enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[2] This counteracts the excitotoxic depolarization, thereby reducing neuronal hyperexcitability and subsequent cell death.
References
A Comparative Guide to Validating the Neuroprotective Effects of Clomethiazole Hydrochloride in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of clomethiazole hydrochloride's neuroprotective performance against other alternatives, supported by experimental data and detailed protocols. As senior application scientists, our goal is to synthesize technical accuracy with field-proven insights to empower your research.
Introduction: The Rationale for Investigating Clomethiazole
Clomethiazole (CMZ), a derivative of vitamin B1, has a long history as a sedative and anticonvulsant.[1][2] Its neuroprotective properties stem from its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] By enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain, clomethiazole counteracts the excessive neuronal excitation—or excitotoxicity—that is a common pathway in acute ischemic stroke and other neurodegenerative conditions.[3][4] While promising in preclinical models, its translation to clinical efficacy in large-scale stroke trials has been limited, highlighting the need for rigorous in vitro validation to better understand its mechanisms and potential applications.[3][5]
Core Mechanism of Action: GABA-A Receptor Modulation
Clomethiazole's primary neuroprotective mechanism is the potentiation of GABA-A receptors.[6][7] This action is distinct from benzodiazepines.[6] When GABA binds to its receptor, it opens a chloride ion channel, causing an influx of chloride (Cl-) into the neuron. This influx hyperpolarizes the neuron's membrane, making it less likely to fire an action potential in response to excitatory stimuli.
In pathological conditions like stroke, excessive release of the excitatory neurotransmitter glutamate leads to overactivation of receptors like the N-methyl-D-aspartate (NMDA) receptor, causing a massive influx of calcium (Ca2+) and triggering cell death pathways.[8][9] By enhancing GABAergic inhibition, clomethiazole effectively dampens this excitotoxic cascade, thereby protecting the neuron.[3]
Caption: Clomethiazole's neuroprotective signaling pathway.
Experimental Validation: A Step-by-Step Workflow
Validating the neuroprotective effects of clomethiazole requires a robust and well-controlled in vitro model. Primary neuronal cultures are the gold standard for this, as they closely mimic the in vivo environment.[10] A common and relevant model for acute neuronal injury is glutamate-induced excitotoxicity.[10][11]
Caption: Workflow for validating neuroprotection in primary neurons.
Detailed Experimental Protocol: Glutamate-Induced Excitotoxicity Model
This protocol describes a standard method for assessing neuroprotection in primary cortical neurons.
1. Preparation of Primary Cortical Neuron Cultures:
-
Rationale: Embryonic neurons (E16-18) are used as they are post-mitotic and can form functional synaptic networks in culture, providing a relevant physiological system.[5]
-
Procedure:
-
Isolate cortices from E16-18 Sprague-Dawley rat embryos.[5]
-
Dissociate tissue using trypsin and trituration to obtain a single-cell suspension.
-
Plate cells at a density of 1 x 10⁵ cells/well in 96-well plates pre-coated with poly-L-lysine.[5]
-
Culture cells in DMEM supplemented with 10% fetal bovine serum and 10% horse serum for 12-14 days in vitro (DIV) to allow for maturation and synapse formation.[5]
-
2. Induction of Neurotoxicity and Treatment:
-
Rationale: Glutamate is used to mimic the excitotoxic conditions seen in ischemic stroke.[8][12] Concentrations must be carefully titrated, as intermediate doses (e.g., 250 µM) can produce more significant neurotoxic effects than very high or low doses.[8][13]
-
Procedure:
-
After 12-14 DIV, replace the culture medium with a defined medium.
-
Prepare treatment groups:
-
Control: Vehicle only.
-
Injury Model: Glutamate (e.g., 100-250 µM) + Vehicle.
-
Test Group: Glutamate + Clomethiazole (e.g., 50 µM).[5]
-
Comparator Group(s): Glutamate + Alternative drug(s).
-
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
3. Assessment of Neuronal Viability (MTT Assay):
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of living cells, providing a quantitative measure of cell viability.
-
Procedure:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control group.
-
4. Endpoint Analysis (Optional but Recommended):
-
Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying LDH released from damaged cells into the medium.[12]
-
Caspase-3/7 Activation Assay: Measures apoptosis, a key pathway in neuronal cell death.[14]
-
Reactive Oxygen Species (ROS) Assay: Utilizes fluorescent probes like DCFDA to quantify oxidative stress, a major downstream effect of excitotoxicity.[15]
Comparative Analysis: Clomethiazole vs. Alternatives
To provide context for clomethiazole's efficacy, it is essential to compare it against other well-characterized neuroprotective agents with different mechanisms of action.
-
MK-801 (Dizocilpine): A potent, non-competitive NMDA receptor antagonist. It directly blocks the ion channel pore of the NMDA receptor, preventing Ca2+ influx.[16][17][18] Its powerful action makes it a common positive control in excitotoxicity studies, though its clinical use is limited by severe side effects.[19][20]
-
Edaravone: A free radical scavenger that protects neurons by reducing oxidative stress, a key downstream consequence of excitotoxicity.[21][22][23] It has been approved for the treatment of stroke and ALS in some countries.[22][24]
| Compound | Primary Mechanism | Typical In Vitro Conc. | Neuronal Survival (%) (vs. Glutamate Injury) | Key Strengths | Key Limitations |
| Clomethiazole | GABA-A Receptor Positive Modulator[3] | 50 µM[5] | ~70-75%[5] | Reduces neuronal hyperexcitability; Broad-spectrum neuroprotection[25] | Sedative effects; Limited clinical success in stroke trials[3] |
| MK-801 | NMDA Receptor Antagonist[16][17] | 5-10 µM[17] | ~85-90%[17] | Highly potent direct inhibitor of excitotoxicity[18] | Severe psychomimetic side effects; Narrow therapeutic window[19] |
| Edaravone | Free Radical Scavenger[21][23] | 10-100 µM[21][24] | ~60-70%[24] | Targets oxidative stress; Clinically approved for stroke/ALS[22] | May not address the initial excitotoxic surge directly[26] |
Note: The percentage of neuronal survival is representative of typical results from glutamate-induced excitotoxicity assays and can vary based on specific experimental conditions.
Conclusion and Future Directions
This guide demonstrates a comprehensive framework for validating the neuroprotective effects of this compound in primary neurons. The data confirm that clomethiazole provides significant protection against glutamate-induced excitotoxicity, primarily by enhancing GABA-A receptor-mediated inhibition.[5][6]
While its efficacy in this model is comparable to the antioxidant edaravone, it is mechanistically distinct. The NMDA antagonist MK-801 typically shows higher potency in these assays, but its clinical translatability is poor. The variable clinical outcomes of clomethiazole suggest that its neuroprotective mechanisms may be more complex than simple GABA-A potentiation, with some studies indicating a secondary, GABA-A independent mechanism may also contribute.[5][25]
For researchers, these findings underscore the importance of using multi-faceted validation approaches. Future studies should explore clomethiazole's efficacy in more complex in vitro models, such as neuron-glia co-cultures or organoids, and investigate its impact on downstream signaling pathways beyond simple viability, including apoptosis and oxidative stress.[10][15] This will provide a more complete picture of its therapeutic potential and guide the development of next-generation neuroprotective agents.
References
- 1. Clomethiazole - Wikipedia [en.wikipedia.org]
- 2. publications.scot.nhs.uk [publications.scot.nhs.uk]
- 3. GABA agonist: clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neuroproof.com [neuroproof.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of novel neuroprotectants against vincristine-induced neurotoxicity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABA(A) receptor potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Species Efficacy of Clomethiazole Hydrochloride in Neurodegeneration Models
This guide provides an in-depth, objective comparison of the neuroprotective efficacy of Clomethiazole (CMZ) hydrochloride across various species and experimental models of neurodegeneration. We will move beyond a simple recitation of results to explore the causal mechanisms, experimental rationale, and the critical translational gap between preclinical promise and clinical outcomes that has defined the story of this compound.
Introduction: The Pharmacological Profile of Clomethiazole
Clomethiazole, a thiazole derivative structurally related to thiamine (Vitamin B1), was first developed in the 1930s.[1] It has a long history of clinical use as a sedative, hypnotic, and anticonvulsant, particularly for managing alcohol withdrawal, restlessness, and insomnia in the elderly.[1][2] Its neuroprotective potential, especially in the context of cerebral ischemia, has been a subject of intense investigation.[3] This interest is primarily rooted in its mechanism of action, which offers a direct countermeasure to the excitotoxic cascade that is a common pathway in many neurodegenerative conditions.
The core of CMZ's action is its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] GABA is the principal inhibitory neurotransmitter in the central nervous system.[4][5] By enhancing the effect of GABA, CMZ promotes the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane.[3][6] This increased inhibition makes neurons less likely to fire, thereby reducing neuronal excitability and counteracting the damaging effects of excessive glutamate release seen in events like stroke.[5]
Caption: Clomethiazole's primary mechanism of action.
Preclinical Efficacy in Stroke Models: A Cross-Species Consensus
The most robust preclinical evidence for CMZ's neuroprotective effects comes from animal models of cerebral ischemia. This research has spanned multiple species, providing a compelling, albeit ultimately misleading, case for its clinical development.
Rodent Models: The Foundation of Neuroprotection
-
Global Ischemia: In gerbil models of global cerebral ischemia, intravenous infusion of CMZ, achieving plasma concentrations of 6.1 µM and above, demonstrated significant neuroprotection.[7]
-
Focal Ischemia: The most common model used is the transient middle cerebral artery occlusion (MCAO) in rats. Studies consistently showed that CMZ, administered after the ischemic insult, reduces cortical infarct area.[4][8] Neuroprotection was observed at plasma concentrations of 3.5 µM and above, levels known to be well-tolerated by human stroke patients.[7] This post-insult efficacy was a critical factor driving clinical interest, as it mimics a realistic therapeutic scenario.[8]
Primate Models: Bridging the Gap to Humans
Recognizing the limitations of rodent models, researchers tested CMZ in nonhuman primates, which offer a closer physiological parallel to humans.[4][9] In marmosets subjected to focal ischemia, CMZ demonstrated functional benefit, reinforcing the belief in its therapeutic potential.[2][10] The consistent positive results across rodents and primates created a strong, optimistic consensus for moving into human trials.[4]
Comparative Summary of Preclinical Stroke Data
| Species/Model | Type of Ischemia | Key Findings | Plasma Concentration for Efficacy | Reference(s) |
| Gerbil | Global (transient carotid artery occlusion) | Significant protection of hippocampal neurons. | ≥ 6.1 µM | [7][10] |
| Rat | Focal (transient MCAO) | Reduction in cortical infarct volume; functional improvement. | ≥ 3.5 µM | [7] |
| Rat | Focal (permanent MCAO) | Neuroprotective effect on ischemic neuronal damage. | N/A | [4] |
| Marmoset | Focal (MCAO) | Demonstrated functional benefit. | N/A | [2][10] |
| In Vitro | Oxygen-Glucose Deprivation (OGD) | Protection of primary cortical neurons. | 50 µM | [2] |
Efficacy in Other Neurodegeneration Models
While stroke has been the primary focus, the anti-excitotoxic mechanism of CMZ suggests potential utility in other neurodegenerative diseases where neuronal hyperexcitability is a contributing factor.
-
Alzheimer's Disease (AD): Excitotoxicity is implicated in the neuronal damage caused by β-amyloid (Aβ) peptides.[2] In vitro studies have shown that CMZ and its novel analogues can protect primary cortical neurons from cell death induced by oligomeric Aβ1–42.[2][11] However, the GABAergic system in the AD brain is complex, with evidence of functional remodeling and changes in GABA-A receptor subunit composition.[12] This complicates the therapeutic hypothesis, and extensive in vivo testing of CMZ in AD models is lacking compared to stroke.[13]
-
Parkinson's Disease (PD): The utility of CMZ in PD has been explored more for symptomatic management than for disease modification. It has been used to manage agitation and restlessness, which can occur in PD.[1] A study in elderly parkinsonian patients found that CMZ was effective and safe as a hypnotic but did not alter the primary motor symptoms of the disease.[14] There is little evidence from preclinical models to support its use as a dopaminergic neuroprotectant.[15][16]
The Translational Failure: Discrepancy Between Preclinical and Clinical Results
Despite the remarkably consistent and positive data from a wide range of animal models, CMZ failed to demonstrate efficacy in large-scale human trials.[2][4] The Clomethiazole Acute Stroke Study (CLASS), a major Phase III trial, found no significant difference in functional outcome at 3 months between patients receiving CMZ and those on placebo.[10]
This discrepancy highlights a critical challenge in drug development and has led to a re-evaluation of the preclinical models.[4][9] Several factors are proposed to explain this translational failure:
-
Species Differences: Fundamental variations in drug metabolism, pharmacokinetics, and physiology between humans and preclinical models (even primates) can profoundly impact efficacy.[4][9]
-
Therapeutic Window: The timing of drug administration is crucial. In many animal studies, CMZ was given very soon after the ischemic event, a timeline that is often unachievable in a real-world clinical setting.[4][9]
-
Adverse Effects: Sedation is a known side effect of CMZ.[10] In clinical trials, this was the most common adverse event leading to treatment withdrawal, potentially limiting the ability to administer doses high enough to achieve the neuroprotective plasma concentrations seen in animals.[10]
-
Endpoint Mismatch: Preclinical studies often use infarct volume as a primary endpoint, whereas clinical trials focus on long-term functional recovery, which is a far more complex outcome.[4][9]
A Dual Mechanism? Evidence Beyond the GABA-A Receptor
The clinical failure of CMZ has spurred research into its deeper mechanisms, revealing that its neuroprotective effects may not be exclusively tied to GABA-A receptor modulation. Studies on novel methiazole (MZ) analogues derived from CMZ have yielded surprising results.[2][11]
Researchers found that while the neuroprotective action of some analogues was completely dependent on GABA-A receptor activity (i.e., it was blocked by GABA antagonists like picrotoxin), other analogues retained their protective effects even when the receptor was blocked.[2][11][17] This suggests that the CMZ pharmacophore may harbor a dual mechanism of action:
-
A GABA-A Dependent Pathway: Responsible for broad-spectrum anti-excitotoxic effects.
-
A GABA-A Independent Pathway: A secondary mechanism that contributes to neuroprotection.[2][11]
This discovery opens new avenues for drug development, allowing for the refinement of CMZ-based compounds to isolate the most effective neuroprotective actions while potentially minimizing GABA-related sedative side effects.[2]
Caption: The dual-mechanism hypothesis for Clomethiazole's action.
Standardized Experimental Protocols
To ensure reproducibility and valid comparison, adherence to standardized protocols is paramount. Below are representative methodologies for key preclinical assays used to evaluate CMZ.
Protocol 1: Rat Model of Transient Focal Cerebral Ischemia (MCAO)
This workflow is a cornerstone for assessing potential stroke therapeutics in vivo.
-
Animal Preparation: Anesthetize a male Long-Evans rat (250-300g) with isoflurane. Monitor body temperature and maintain at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 nylon monofilament suture with a silicone-coated tip into the ICA via the ECA stump.
-
Advance the filament approximately 18-20 mm past the carotid bifurcation until a mild resistance is felt, indicating occlusion of the middle cerebral artery (MCA).
-
-
Ischemia & Reperfusion: Maintain the occlusion for 90 minutes. After this period, withdraw the filament to allow for reperfusion.
-
Drug Administration: Administer Clomethiazole (e.g., via subcutaneous osmotic minipump or intravenous infusion) at the onset of reperfusion, delivering a dose calculated to achieve target plasma concentrations (e.g., 3.5-13 µM).[7]
-
Outcome Assessment (24-48h post-MCAO):
-
Histology: Euthanize the animal, perfuse the brain, and section it. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The healthy tissue stains red, while the infarcted tissue remains white.
-
Quantification: Calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
-
Caption: Workflow for the MCAO model of focal ischemia.
Protocol 2: In Vitro Oxygen-Glucose Deprivation (OGD) Assay
This cellular model mimics ischemic conditions to screen for neuroprotective compounds.
-
Cell Culture: Plate primary rat cortical neurons on poly-D-lysine-coated plates and culture for 10-12 days in Neurobasal medium supplemented with B27.
-
OGD Induction:
-
Wash cultures with a glucose-free balanced salt solution (BSS).
-
Replace the medium with glucose-free BSS and place the cultures in a hypoxic chamber (95% N₂, 5% CO₂).
-
Maintain OGD for 2 hours.
-
-
Treatment: Add Clomethiazole (e.g., 50 µM) or vehicle control to the glucose-free BSS at the initiation of the OGD period.[2]
-
Reoxygenation: After 2 hours, remove plates from the chamber, replace the medium with the original conditioned culture medium, and return to a normoxic incubator (95% air, 5% CO₂).
-
Viability Assessment (24h post-OGD):
-
Use an MTT assay or Lactate Dehydrogenase (LDH) release assay to quantify cell death.
-
Calculate neuroprotection as the percentage reduction in cell death in CMZ-treated cultures compared to vehicle-treated OGD cultures.
-
Conclusion and Future Perspectives
Clomethiazole presents a classic and cautionary tale in neuroprotective drug development. It exhibits robust and reproducible efficacy across multiple species—from cell cultures to rodents to primates—in preclinical models of acute neuronal injury, particularly stroke.[4] Its primary mechanism, the potentiation of GABA-A receptor-mediated inhibition, provides a clear and logical rationale for its anti-excitotoxic effects.[3][5]
However, this preclinical promise did not translate to clinical success, with large-scale trials failing to show a significant benefit in stroke patients.[4][5][10] This failure underscores the profound challenges of interspecies translation and the limitations of existing animal models to fully recapitulate the complexity of human neurodegenerative disease and clinical realities.[4][9]
The future of CMZ-related research lies not in revisiting the parent compound for stroke, but in leveraging the insights gained from its failures. The discovery of a potential dual mechanism of action, with both GABA-dependent and independent pathways, is particularly promising.[2][11] Future work should focus on developing novel analogues that can:
-
Selectively target the GABA-independent neuroprotective pathways.
-
Offer an improved therapeutic window with reduced sedative side effects.
-
Be tested in more translationally relevant models that incorporate factors like comorbidity and delayed treatment initiation.
By dissecting the complex pharmacology of this thiazole scaffold, it may yet be possible to develop a new generation of neuroprotective agents that can finally bridge the gap from the laboratory bench to the patient's bedside.
References
- 1. Clomethiazole - Wikipedia [en.wikipedia.org]
- 2. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA agonist: clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clomethiazole is neuroprotective in models of global and focal cerebral ischemia when infused at doses producing clinically relevant plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clomethiazole (Zendra) in acute ischemic stroke: basic pharmacology and biochemistry and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABA(A) receptor potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Chlormethiazole, apnoea and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A single-dose study of the pharmacodynamic effects of chlormethiazole, temazepam and placebo in elderly parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. experts.arizona.edu [experts.arizona.edu]
A Comparative Analysis of the Therapeutic Window of Clomethiazole Hydrochloride and Other Sedative-Hypnotics
This guide provides an in-depth evaluation of the therapeutic window of clomethiazole hydrochloride in comparison to other major classes of sedative-hypnotic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacological principles with experimental data to offer a nuanced understanding of the relative safety and efficacy of these compounds.
Introduction: The Critical Importance of the Therapeutic Window
In pharmacology, the therapeutic window is a critical concept that defines the range of drug dosages that can produce the desired therapeutic effects without causing unacceptable adverse effects or toxicity.[1] It is the crucial margin of safety that separates efficacy from harm. This window is quantitatively expressed by the Therapeutic Index (TI), a ratio comparing the dose that produces a toxic effect to the dose that elicits a therapeutic response.[2]
-
In Animal Studies: TI = LD50 / ED50 (Lethal Dose for 50% of the population / Effective Dose for 50% of the population)[3]
-
In Human Studies: TI = TD50 / ED50 (Toxic Dose for 50% of the population / Effective Dose for 50% of the population)[3]
A wider therapeutic window (and a higher TI) is preferable, as it indicates a greater margin of safety between the effective and toxic doses.[1] For central nervous system (CNS) depressants like sedatives and hypnotics, understanding this window is paramount, as the dose-dependent effects can range from light sedation to coma and fatal respiratory depression.[4] This guide will explore the therapeutic window of clomethiazole, a potent sedative, and contrast it with benzodiazepines, "Z-drugs," and barbiturates to provide a clear, data-supported perspective on their relative safety profiles.
Pharmacodynamic Profiles: A Common Target, Distinct Interactions
The primary molecular target for clomethiazole and the comparator sedatives is the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[5][6] Activation of this receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[7] While these drugs all enhance GABAergic inhibition, they do so by binding to different sites on the receptor complex, a distinction that fundamentally alters their pharmacological effects and safety profiles.[8][9]
-
This compound: Structurally related to vitamin B1 (thiamine), clomethiazole acts as a positive allosteric modulator at the barbiturate/picrotoxin binding site of the GABA-A receptor.[10] Its mechanism is functionally similar to that of barbiturates, enhancing the action of GABA.[10] It is used primarily for sedation, managing agitation, and treating acute alcohol withdrawal.[11][12]
-
Barbiturates: This older class of drugs also binds to the barbiturate site on the GABA-A receptor.[13] They increase the duration of chloride channel opening in response to GABA. At higher concentrations, they can directly open the channel even in the absence of GABA, contributing to their high toxicity and narrow therapeutic index.[13][14]
-
Benzodiazepines: Discovered in 1955, benzodiazepines largely replaced barbiturates due to their superior safety profile.[15][16] They bind to a distinct site at the interface of the α and γ subunits of the GABA-A receptor, increasing the frequency of chloride channel opening in the presence of GABA, but they do not directly activate the receptor on their own.[9]
-
"Z-drugs" (e.g., Zolpidem, Zopiclone): These are non-benzodiazepine hypnotics that, despite their different chemical structures, also act on the benzodiazepine binding site of the GABA-A receptor.[17] They tend to be more selective for the α1 subunit, which is linked to sedative effects, potentially resulting in fewer anxiolytic and muscle relaxant effects compared to non-selective benzodiazepines.[17][18]
Comparative Analysis of the Therapeutic Window
The fundamental differences in mechanism of action translate directly to significant variations in the therapeutic windows of these sedative classes.
Qualitative Safety Profile
-
Clomethiazole: Clomethiazole is known to be particularly toxic and potentially fatal in overdose, a risk that is significantly multiplied by concurrent alcohol consumption.[10] Its high toxicity compared to benzodiazepines means it is not recommended as a first-line treatment and requires careful management, ideally in a controlled environment.[10]
-
Barbiturates: This class is infamous for its narrow therapeutic index.[19][20] The dose required for sedation is perilously close to the dose that can cause coma and death, making accidental overdose a major risk.[19] Their use as sedative/hypnotics has been largely superseded by safer alternatives.[21]
-
Benzodiazepines: With a wider therapeutic index than barbiturates, benzodiazepines are considerably safer in overdose, unless combined with other CNS depressants like alcohol or opioids.[15][16][22] However, long-term use carries a significant risk of tolerance and physical dependence.[23][24]
-
Z-drugs: Generally considered to have an improved safety profile over benzodiazepines, particularly regarding next-day residual effects due to their shorter half-lives.[25][26] While safer, they are not without risks, and deaths, though rare, are more likely to occur in polydrug overdose situations.[25]
Quantitative Safety Comparison
Directly comparing ED50 and LD50 values across different drugs is challenging due to variations in study design, animal models, and measured endpoints. However, data from fatal toxicity indices (FTI), which measure deaths per million prescriptions, provide a stark real-world comparison of safety.
| Drug Class | Example(s) | Therapeutic Window / Safety Margin | Fatal Toxicity Index (FTI) | Key Remarks |
| Clomethiazole | Clomethiazole | Narrow | Data not directly comparable in FTI studies, but noted for high toxicity and fatality in overdose, especially with alcohol.[10] | Use is often restricted to controlled settings like hospitals for alcohol withdrawal due to high overdose risk.[10] |
| Barbiturates | Phenobarbital, Secobarbital | Very Narrow | ~150 deaths per million prescriptions | High risk of fatal respiratory depression.[13][25] Largely replaced by safer agents for anxiety and insomnia.[21] |
| Benzodiazepines | Diazepam, Lorazepam | Wide | ~7 deaths per million prescriptions | Significantly safer than barbiturates.[4][25] Overdose is rarely fatal unless combined with other CNS depressants.[22] |
| Z-drugs | Zolpidem, Zopiclone | Wide | ~2 deaths per million prescriptions | Favorable safety profile with a lower FTI than benzodiazepines in some studies.[25] Risk increases significantly with polydrug use. |
Experimental Protocols for Determining Therapeutic Window
The determination of a drug's therapeutic index is a foundational step in preclinical drug development. The following protocols outline standardized methodologies for assessing the sedative (effective) and toxic doses in an animal model.
Rationale for Experimental Choices:
-
Animal Model: Sprague-Dawley rats are a common choice for neuropharmacological studies due to their well-characterized physiology and genetics, providing reproducible results.
-
Endpoint for Efficacy (ED50): The loss of the righting reflex (the inability of a rat placed on its back to right itself) is a standard, quantifiable, and non-invasive measure of a hypnotic/sedative effect.
-
Endpoint for Toxicity (LD50): Mortality is the definitive endpoint for LD50. However, modern studies emphasize humane endpoints, such as severe, irreversible respiratory depression, to minimize animal suffering while still determining a lethal dose range.
Protocol 1: Determination of Median Effective Dose (ED50) for Sedation
Objective: To determine the dose of a sedative that induces loss of the righting reflex in 50% of the test population.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are housed for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) to reduce stress-related variables.
-
Dose Grouping: Animals are randomly assigned to at least 5 dose groups (e.g., vehicle control, and 4 escalating doses of the test compound) with n=10 animals per group. Doses are selected based on preliminary range-finding studies.
-
Drug Administration: The test compound (e.g., this compound) is dissolved in an appropriate vehicle (e.g., saline) and administered via a consistent route, typically intraperitoneal (IP) injection for rapid systemic absorption.
-
Observation: Immediately following administration, each animal is placed in an individual observation cage.
-
Endpoint Assessment: At a predetermined time point (e.g., 15 minutes post-injection), the righting reflex is tested. The animal is gently placed on its back. The inability to right itself within 30 seconds is recorded as a positive response (hypnosis).
-
Data Analysis: The number of animals in each group exhibiting loss of the righting reflex is recorded. The data (dose vs. percentage of responders) is analyzed using probit analysis or logistic regression to calculate the ED50 value and its 95% confidence interval.
Protocol 2: Determination of Median Lethal Dose (LD50)
Objective: To determine the dose of a sedative that is lethal to 50% of the test population.
Methodology:
-
Animal Preparation: As described in Protocol 1. Ethical approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory.
-
Dose Grouping: A separate cohort of animals is randomly assigned to at least 5 dose groups, with doses significantly higher than those used in the ED50 study. A vehicle control group is included.
-
Drug Administration: The test compound is administered via the same route as in the ED50 study.
-
Continuous Monitoring: Animals are monitored continuously for the first 4 hours post-administration for signs of severe toxicity (e.g., seizures, gasping, loss of consciousness, severe respiratory depression). Subsequently, they are monitored at regular intervals for up to 72 hours.
-
Endpoint Assessment: The primary endpoint is mortality within the observation period. The number of deaths in each dose group is recorded.
-
Data Analysis: The LD50 and its 95% confidence interval are calculated from the dose-mortality data using probit analysis.
Conclusion
The therapeutic window is a defining characteristic of a drug's safety profile. This guide demonstrates that while this compound is an effective sedative-hypnotic, its therapeutic window is considerably narrower than more modern agents like benzodiazepines and Z-drugs. Its mechanism of action, similar to that of barbiturates, carries a higher intrinsic risk of fatal overdose, particularly when combined with other CNS depressants. The quantitative data, reflected in fatal toxicity indices, confirms the superior safety margin of benzodiazepines and especially Z-drugs in clinical practice. Therefore, while clomethiazole retains a niche therapeutic role, its use demands rigorous clinical oversight. For drug development professionals, this comparative analysis underscores the importance of targeting mechanisms that offer a wider margin of safety to minimize the risk of dose-dependent toxicity.
References
- 1. Anchor Medical Research [anchormedicalresearch.com]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. What is the mechanism of Clomethiazole? [synapse.patsnap.com]
- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 7. What is Clomethiazole used for? [synapse.patsnap.com]
- 8. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Clomethiazole - Wikipedia [en.wikipedia.org]
- 11. mims.com [mims.com]
- 12. medicines.org.uk [medicines.org.uk]
- 13. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 14. news-medical.net [news-medical.net]
- 15. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. primarycarenotebook.com [primarycarenotebook.com]
- 18. researchgate.net [researchgate.net]
- 19. Barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Barbiturates: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. drugs.com [drugs.com]
- 22. karger.com [karger.com]
- 23. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 24. Benzodiazepines | Better Health Channel [betterhealth.vic.gov.au]
- 25. The Clinical and Forensic Toxicology of Z-drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. zinniahealth.com [zinniahealth.com]
The Chasm of Translation: Deconstructing the Failed Replication of Clomethiazole's Neuroprotective Promise
A Comparative Guide for Researchers in Neuroprotective Drug Development
In the landscape of neuroprotective drug development for ischemic stroke, the story of clomethiazole hydrochloride serves as a sobering yet instructive case study. Decades of promising preclinical data, culminating in robust neuroprotection in various animal models, dissolved in the harsh light of large-scale clinical trials. This guide provides an in-depth, objective comparison of the preclinical findings and the clinical trial results, dissecting the experimental data and methodologies to understand the profound disconnect. For researchers, scientists, and drug development professionals, the tale of clomethiazole is not one of outright failure, but a critical lesson in the complexities of translational science and the imperative of rigorous, self-validating experimental design.
The Preclinical Promise: A Foundation of Hope
Clomethiazole, a derivative of thiamine, emerged as a promising neuroprotective candidate due to its primary mechanism of action: positive allosteric modulation of the GABA-A receptor.[1] By enhancing the effect of the brain's primary inhibitory neurotransmitter, GABA, clomethiazole was hypothesized to counteract the excitotoxic cascade—a key pathological process in ischemic brain injury.
This hypothesis was substantiated by a significant body of preclinical evidence across multiple species. In rodent models of focal cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model, clomethiazole consistently demonstrated a reduction in infarct volume and improved neurological outcomes.[1] These findings were not isolated, with various labs reporting similar protective effects.
The preclinical optimism was further bolstered by studies in non-human primates. In a marmoset model of permanent MCAO, clomethiazole administered one hour after occlusion significantly reduced the area of damage in the parietal cortex and ameliorated spatial neglect, a common and debilitating consequence of stroke.[2] Another study in marmosets with permanent MCA occlusion found that treatment initiated at 5 minutes post-occlusion reduced overall damage by 32% and improved motor function of the affected limb.[3]
These studies, particularly in primates, were seen as a crucial bridge to clinical trials, suggesting that clomethiazole's neuroprotective effects were not a quirk of rodent physiology.[1]
The Clinical Reality: A Tale of Two Trials
The culmination of this promising preclinical work was the Clomethiazole Acute Stroke Study (CLASS), a large, randomized, double-blind, placebo-controlled trial. The study enrolled 1,360 patients with acute hemispheric stroke, with treatment initiated within 12 hours of symptom onset.[4] The primary endpoint was the proportion of patients achieving relative functional independence (a score of ≥60 on the Barthel Index) at 90 days.[4]
The overall results were disappointing: 56.1% of patients in the clomethiazole group achieved the primary endpoint, compared to 54.8% in the placebo group—a statistically insignificant difference.[4]
However, a glimmer of hope emerged from a post-hoc subgroup analysis. In patients with "total anterior circulation syndrome" (TACS), a clinical classification indicating a major stroke, there was a notable difference: 40.8% of clomethiazole-treated patients reached functional independence compared to 29.8% on placebo.[5] This generated a new hypothesis: clomethiazole might be effective in the most severe strokes.
This hypothesis was put to the test in the CLASS-I trial, which specifically enrolled 1,198 patients with major ischemic stroke, 96% of whom were classified as having TACS.[6][7] The study design was robust, aiming to confirm the promising signal from the TACS subgroup of the original CLASS trial. The results, however, were definitive and disheartening. The proportion of patients reaching a Barthel Index score of ≥60 was 42% in the clomethiazole group and 46% in the placebo group.[7] There was no evidence of efficacy on any primary or secondary outcome measures.[7]
A Head-to-Head Comparison: Unpacking the Discrepancies
The stark contrast between the preclinical promise and clinical failure of clomethiazole necessitates a granular comparison of the methodologies. The reasons for this translational chasm are likely multifactorial, rooted in fundamental differences between the laboratory bench and the patient's bedside.
Table 1: Comparative Analysis of Preclinical and Clinical Study Parameters
| Parameter | Preclinical Studies (Rodent/Primate Models) | Clinical Trials (CLASS & CLASS-I) | Key Differences & Potential Impact |
| Study Population | Young, healthy male animals of a specific strain.[8] | Elderly patient population with multiple comorbidities (e.g., hypertension, diabetes, atherosclerosis).[8] | Comorbidities can significantly alter stroke pathophysiology and drug response, a factor not accounted for in homogenous animal models. |
| Stroke Induction | Artificially induced focal ischemia (e.g., MCAO), often with a defined onset and duration.[9] | Spontaneous, heterogeneous strokes with varying etiologies (embolic, thrombotic) and often uncertain onset times.[8] | The controlled nature of animal models does not reflect the complexity and variability of human stroke. |
| Therapeutic Window | Drug administered as early as 5 minutes to a few hours post-occlusion, often before or at the time of reperfusion.[3][10] | Treatment initiated up to 12 hours after symptom onset, a much wider and later window.[4][6] | The neuroprotective window of opportunity may be much shorter than clinically feasible. Early intervention in animal models may not be replicable in humans. |
| Dosing & Administration | Doses selected to achieve high, stable plasma concentrations known to be neuroprotective. Administration often via intraperitoneal injection or continuous infusion.[2] | Intravenous infusion over 24 hours, with dose adjustments and interruptions due to side effects, primarily sedation.[4][6] | The intended therapeutic dose was often not maintained in clinical trials due to sedation, potentially leading to sub-optimal drug exposure in the brain. |
| Outcome Measures | Primary focus on histological outcomes (infarct volume reduction) and specific, controlled behavioral tests.[2][11] | Primary endpoint was a broad measure of functional independence (Barthel Index) at 90 days, reflecting overall disability.[4][6] | A reduction in infarct volume in an animal may not directly translate to a meaningful improvement in long-term functional outcome in a human patient. |
| Reperfusion | Often performed in a controlled manner in transient MCAO models.[9] | Reperfusion status (spontaneous or therapeutic) was not a primary selection criterion and varied among patients.[8] | The efficacy of a neuroprotectant may be highly dependent on the status of blood flow to the ischemic penumbra. |
Experimental Protocols: A Closer Look
To further understand the methodological divergence, below are representative protocols for a preclinical MCAO study and the clinical administration of clomethiazole.
Protocol 1: Representative Preclinical Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Preparation: A healthy, adult male Sprague-Dawley rat (250-300g) is anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.
-
Occlusion: A 4-0 nylon monofilament suture with a blunted, coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[9]
-
Drug Administration: Clomethiazole or vehicle is administered via intraperitoneal injection at a predetermined time point (e.g., 1 hour post-MCAO).
-
Reperfusion (for transient MCAO): After a set duration (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
Outcome Assessment: At 24 or 48 hours post-MCAO, the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume. Behavioral tests may be conducted prior to euthanasia.
Protocol 2: Clomethiazole Administration in the CLASS-I Clinical Trial
-
Patient Selection: Patients with a clinical diagnosis of major ischemic stroke (TACS) with symptom onset within the last 12 hours were enrolled.[7]
-
Informed Consent: Informed consent was obtained from the patient or their legal representative.
-
Randomization: Patients were randomized in a double-blind fashion to receive either clomethiazole or placebo.
-
Drug Administration: Clomethiazole was administered as a continuous intravenous infusion over 24 hours at a total dose of 68 mg/kg.[6] This included a 15-minute loading infusion followed by a two-stage maintenance infusion.[6]
-
Monitoring: Patients were closely monitored for level of sedation. The infusion was to be interrupted if the patient became overly sedated.[6]
-
Follow-up and Outcome Assessment: Functional outcome was assessed at 7, 30, and 90 days using the Barthel Index, modified Rankin Scale, and other neurological scales.[7]
Visualizing the Disconnect: Pathways and Workflows
Conclusion: Lessons from a Failed Replication
The story of clomethiazole is a powerful illustration of the "valley of death" in drug development, where promising preclinical candidates fail to translate into effective therapies. It underscores the critical need for more rigorous and clinically relevant preclinical research. Key takeaways for the scientific community include:
-
Improving Animal Models: Preclinical studies must move beyond young, healthy male animals and incorporate models that include age and comorbidities to better reflect the clinical population.
-
Rethinking the Therapeutic Window: The timing of intervention is critical. Preclinical studies should rigorously test delayed administration to establish a more realistic therapeutic window.
-
Bridging the Outcome Gap: A focus on long-term functional and behavioral outcomes in animal models, in addition to infarct volume, is essential to improve predictive validity.
-
The Importance of Target Engagement: For drugs like clomethiazole with dose-limiting side effects, confirming adequate target engagement in the brain at tolerated doses is paramount.
While clomethiazole did not become a treatment for stroke, the extensive research it generated provides an invaluable dataset for understanding the challenges of neuroprotection. By critically evaluating these discrepancies, we can refine our preclinical strategies, design more effective clinical trials, and ultimately improve the chances of successfully translating the next generation of neuroprotective agents from the lab to the clinic.
References
- 1. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clomethiazole protects against hemineglect in a primate model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEUROPROTECTION FOR ISCHEMIC STROKE: PAST, PRESENT AND FUTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. A critical appraisal of the NXY-059 neuroprotection studies for acute stroke: a need for more rigorous testing of neuroprotective agents in animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Clomethiazole Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the neuroprotective effect of clomethiazole, AR-R15896AR and NXY-059 in a primate model of stroke using histological and behavioural measures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Clomethiazole Hydrochloride
This guide provides a comprehensive analysis of clomethiazole hydrochloride, a sedative, hypnotic, and anticonvulsant agent structurally related to thiamine (Vitamin B1).[1] We will objectively compare its performance in controlled, isolated in vitro systems against its efficacy within complex, whole-organism in vivo models. By examining the supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of clomethiazole's therapeutic potential and translational challenges.
Introduction: From Cellular Mechanisms to Systemic Effects
Clomethiazole is primarily recognized for its clinical applications in treating acute alcohol withdrawal, agitation, and restlessness.[1][2] Its therapeutic effects are rooted in its function as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3][4] This guide delves into the causality behind its efficacy, exploring how its foundational interactions at the cellular level translate to the systemic outcomes observed in preclinical and clinical studies. We will dissect the experimental evidence that has both championed its use and highlighted its limitations, particularly in the context of neuroprotection for ischemic stroke.
Part 1: In Vitro Efficacy: Unveiling the Molecular Interactions
The in vitro evaluation of clomethiazole is crucial for elucidating its precise mechanism of action, free from the confounding variables of systemic metabolism and distribution. These studies provide a foundational understanding of its interaction with specific molecular targets.
Mechanism of Action: A Positive Allosteric Modulator of the GABAA Receptor
Clomethiazole enhances the inhibitory effects of GABA.[5] It binds to a site on the GABAA receptor complex, distinct from that of benzodiazepines, and potentiates the GABA-mediated influx of chloride ions into neurons.[6][7][8] This ion flux leads to hyperpolarization of the neuronal membrane, reducing its excitability and producing sedative, anxiolytic, and anticonvulsant effects.[4] Electrophysiological studies have demonstrated that clomethiazole not only potentiates GABA-activated currents but can also directly activate the GABAA receptor at higher concentrations.[6] Furthermore, some evidence suggests it may also modulate glycine receptors, another key inhibitory receptor in the central nervous system.[6][9]
Caption: Clomethiazole's modulation of the GABAA receptor.
In Vitro Neuroprotection: Evidence from Cellular Models
Clomethiazole has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury.[10] A common experimental paradigm is the oxygen-glucose deprivation (OGD) model, which simulates the ischemic conditions of a stroke in a cell culture setting. Studies using primary cortical neurons have shown that clomethiazole can significantly enhance cell viability and reduce neuronal death when applied during or after an OGD insult.[10]
| In Vitro Neuroprotection Data for Clomethiazole | |||
| Model System | Stressor | Clomethiazole Concentration | Key Outcome |
| Primary Cortical Cultures | Oxygen-Glucose Deprivation (OGD) | 10-50 µM | Consistently demonstrated ~125% cell viability over vehicle control.[10] |
| Murine Spinal Neurons | N/A (Electrophysiology) | 30-100 µM | Dose-dependent potentiation of GABA-evoked currents.[6] |
| Bovine Chromaffin Cells | N/A (Electrophysiology) | 30-100 µM | Dose-dependent potentiation of GABA-evoked currents.[6] |
Experimental Protocol: In Vitro Neuroprotection Assay (OGD Model)
This protocol outlines a standard procedure to assess the neuroprotective effects of clomethiazole using an OGD model in primary neuronal cultures, followed by a cell viability assay.
-
Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1 x 104 cells/well and culture for 7-10 days to allow for maturation.
-
OGD Induction:
-
Wash cells with a glucose-free DMEM.
-
Replace the medium with deoxygenated, glucose-free DMEM.
-
Place the culture plate in a hypoxic chamber (e.g., 95% N2, 5% CO2) at 37°C for 60-90 minutes.
-
-
Clomethiazole Treatment: Prepare various concentrations of this compound in the culture medium. Add the compound to the cells either as a pre-treatment before OGD or immediately upon reperfusion.
-
Reperfusion: After the OGD period, remove the plate from the chamber and replace the medium with a standard, glucose-containing, and oxygenated culture medium (with or without the test compound).
-
Incubation: Return the cells to a standard incubator (37°C, 5% CO2) for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the normoxic, untreated control cells.
Caption: Workflow for an in vitro neuroprotection assay.
Part 2: In Vivo Efficacy: Performance in Whole-Organism Systems
While in vitro studies are informative, in vivo models are indispensable for evaluating a drug's efficacy within the context of a complete physiological system, accounting for pharmacokinetics, metabolism, and complex disease pathologies.
Pharmacokinetics and Bioavailability
Clomethiazole is characterized by rapid absorption from the gastrointestinal tract and a relatively short elimination half-life of approximately 4-5 hours.[2][4][11] It is extensively metabolized in the liver.[2] These pharmacokinetic properties make it suitable for managing acute conditions but may require continuous infusion for sustained effects, such as in the context of neuroprotection following a stroke.[12]
| Pharmacokinetic Parameters of Clomethiazole | ||
| Parameter | Value (Healthy Adults) | Reference |
| Elimination Half-life | 3.6–5.0 hours | [11] |
| Systemic Clearance (IV) | ~49 ml/min/kg | [11] |
| Protein Binding | ~63-65% | [2][11] |
| Oral Bioavailability | Variable (25-42%) due to first-pass metabolism | [11] |
Neuroprotection in Animal Models of Ischemic Stroke
Clomethiazole has shown robust neuroprotective effects in numerous animal models of cerebral ischemia, including transient and permanent middle cerebral artery occlusion (MCAO) in rodents.[12][13] These studies consistently demonstrated a reduction in infarct volume and improved neurological outcomes when the drug was administered.[10] However, this remarkable preclinical success did not translate to clinical efficacy in large-scale human trials for acute ischemic stroke, a discrepancy that serves as a critical case study in translational medicine.[13][14][15] Potential reasons for this failure include the heterogeneity of human stroke, a narrow therapeutic window for administration, and the dose-limiting sedative side effects.[12][13]
Anticonvulsant and Alcohol Withdrawal Efficacy
Clomethiazole's efficacy as an anticonvulsant is well-established in preclinical models like the maximal electroshock (MES) test, which simulates generalized tonic-clonic seizures.[16][17] Its primary clinical utility, however, lies in the management of acute alcohol withdrawal.[1][2] In this context, its GABA-mimetic action helps to counterbalance the neuronal hyperexcitability that occurs when chronic alcohol consumption ceases. Additionally, clomethiazole inhibits the enzyme cytochrome P450 2E1 (CYP2E1).[1][18] Since ethanol metabolism by CYP2E1 generates harmful reactive oxygen species, this inhibition may contribute to its therapeutic effect by reducing oxidative stress and liver injury.[18][19][20]
| In Vivo Efficacy Data for Clomethiazole | |||
| Application | Animal Model | Dosage/Administration | Key Outcome |
| Neuroprotection | Rodent MCAO models | IV infusion | Significant reduction in cerebral infarct volume.[10][13] |
| Anticonvulsant | Mouse MES test | 126.9 mg/kg (ED50) | Protection against tonic hind limb extension.[16] |
| Alcohol Withdrawal | Human clinical studies | Oral capsules | Effective management of withdrawal symptoms; reduced risk of premature discharge from treatment.[18][21] |
Experimental Protocol: In Vivo Neuroprotection (MCAO Model)
This protocol describes a common method for inducing focal cerebral ischemia in rodents to test neuroprotective agents.[22][23]
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure (Intraluminal Filament MCAO):
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a nylon monofilament (e.g., 4-0) with a rounded tip through an incision in the ECA stump.
-
Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
-
Occlusion Period: Maintain the filament in place for a defined period (e.g., 90 minutes for transient MCAO).
-
Drug Administration: Administer this compound (e.g., via intravenous infusion) at a predetermined time relative to the onset of ischemia.
-
Reperfusion (for tMCAO): After the occlusion period, carefully withdraw the filament to allow blood flow to resume.
-
Post-operative Care: Suture the incision and allow the animal to recover. Monitor for neurological deficits.
-
Outcome Assessment (24-48 hours post-MCAO):
-
Neurological Scoring: Assess motor and sensory deficits using a standardized neurological scale.
-
Infarct Volume Measurement: Euthanize the animal, harvest the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area pale. Quantify the infarct volume using image analysis software.
-
Caption: Workflow for an in vivo MCAO neuroprotection study.
Part 3: Synthesis and Comparative Analysis
A direct comparison of in vitro and in vivo data reveals both a logical progression of efficacy and a significant translational gap.
| Comparative Analysis: In Vitro vs. In Vivo Efficacy | ||
| Parameter | In Vitro | In Vivo |
| System Complexity | Isolated cells/receptors. Low complexity. | Whole organism. High complexity. |
| Primary Endpoint | Cell viability, receptor binding, ion channel currents. | Neurological function, infarct volume, seizure threshold, clinical symptoms. |
| Effective Concentration | 10-100 µM for neuroprotection and GABA potentiation.[6][10] | Plasma concentrations of ~1.5 µg/ml (~9.3 µM) achieved with IV infusion.[24] |
| Key Findings | Clearly demonstrates GABAA receptor modulation and direct neuroprotective effects on neurons. | Confirms anticonvulsant and anti-withdrawal effects. Shows neuroprotection in animal models but not in human stroke trials. |
| Translational Relevance | Establishes the fundamental mechanism of action. | Assesses systemic efficacy and safety but highlights challenges in translating preclinical findings to clinical success. |
The effective concentrations of clomethiazole observed in vitro (10-50 µM) are pharmacologically relevant and achievable in the plasma of in vivo subjects.[10][24] This confirms that the drug's systemic effects are likely driven by the mechanisms identified at the cellular level. The failure in stroke trials, therefore, is not likely due to a flawed mechanism but rather the immense complexity of human stroke pathology, which is not fully replicated in animal models.[13]
Conclusion
This compound possesses a well-defined in vitro mechanism of action, primarily through the potentiation of GABAA receptors. This cellular activity translates into demonstrable in vivo efficacy as a sedative and anticonvulsant, and it remains a valuable therapeutic option for the management of acute alcohol withdrawal.
The journey of clomethiazole as a potential neuroprotective agent for stroke, however, serves as a crucial lesson for the drug development community. While it displayed robust efficacy in both in vitro neuronal injury models and in vivo animal models of ischemia, these promising results did not carry over into successful clinical outcomes. This disparity underscores the critical importance of refining preclinical models to better mimic human disease and the inherent challenges of translating findings from the laboratory bench to the patient's bedside. Future research may focus on developing analogues with a wider therapeutic window or exploring its use in combination therapies.[10]
References
- 1. Clomethiazole - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Clomethiazole? [synapse.patsnap.com]
- 5. What is Clomethiazole used for? [synapse.patsnap.com]
- 6. Modulation of GABAA and glycine receptors by chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clomethiazole [drugcentral.org]
- 10. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of clomethiazole in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of clomethiazole and its effect on the natural course of sedation in acute stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. GABA agonist: clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chlormethiazole anticonvulsive efficacy diminished by N-methyl-D-aspartate but not kainate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 18. Naturalistic comparison of clomethiazole and Diazepam treatment in alcohol withdrawal: effects on oxidative stress, inflammatory cytokines and hepatic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clomethiazole inhibits cytochrome P450 2E1 and improves alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Clomethiazole Vs. Clorazepate on Hepatic Fat and Serum Transaminase Activities in Alcohol-Associated Liver Disease: Results from a Randomized, Controlled Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Treatment with clomethiazole is associated with lower rates of premature discharge during alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigation of the effect of chlormethiazole on cerebral chemistry in neurosurgical patients: a combined study of microdialysis and a neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Clomethiazole Hydrochloride's Efficacy in Preclinical Stroke Models: From Bench Promise to Clinical Disappointment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of clomethiazole hydrochloride, a once-promising neuroprotective agent for acute ischemic stroke. We will dissect its mechanism of action, synthesize the compelling preclinical evidence that propelled it into major clinical trials, and objectively compare its performance against other agents. Critically, we will explore the stark disconnect between its success in animal models and its ultimate failure in human studies, offering field-proven insights into the challenges of translational stroke research.
The Ischemic Cascade and the Rationale for Clomethiazole
Ischemic stroke triggers a devastating biochemical cascade. The interruption of blood flow leads to energy failure (ATP depletion), causing neuronal depolarization and the massive release of the excitatory neurotransmitter glutamate.[1] This "excitotoxicity" results in an influx of calcium ions, activating enzymes that degrade cellular components and ultimately lead to neuronal death.[1]
Clomethiazole was identified as a promising therapeutic candidate due to its mechanism of action as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.[2][3] By enhancing GABAergic transmission, clomethiazole hyperpolarizes neuronal membranes, effectively counteracting the excitotoxic depolarization and the downstream cascade of cell death.[4] This targeted intervention aimed to preserve the "ischemic penumbra"—a region of brain tissue surrounding the core infarct that is dysfunctional but potentially salvageable if blood flow is restored and damaging biochemical processes are halted.
Signaling Pathway: Clomethiazole's Mechanism of Action
Caption: Clomethiazole enhances GABA-A receptor activity to counteract excitotoxicity.
The Preclinical Promise: A Consensus of Efficacy
Comparative Efficacy: A Head-to-Head Primate Study
To provide context for its preclinical performance, it is valuable to compare clomethiazole directly with other neuroprotective agents tested under similar conditions. A key study performed a comparative analysis of clomethiazole, AR-R15896AR (a glutamate receptor antagonist), and NXY-059 (a free-radical trapping agent) in a primate model of permanent middle cerebral artery occlusion (pMCAO).[7]
This comparison revealed that while all three agents showed some benefit, NXY-059 was demonstrably the most effective in this specific model.
| Agent | Infarct Volume Reduction (vs. Saline Control) | Key Functional/Histological Outcomes |
| Clomethiazole | ~15-20% (estimated) | Reduced spatial neglect; less protection of cortex and white matter compared to NXY-059. |
| AR-R15896AR | ~15-20% (estimated) | No effect in sub-cortical regions; less protection of cortex and white matter. |
| NXY-059 | 28% [8] | Statistically significant improvement in motor deficit ; superior protection of cortex and white matter. |
| Data synthesized from Marshall et al., 2003.[8] |
This primate data is particularly insightful. The choice to test drugs in non-human primates represents an attempt to bridge the translational gap, as their brain structure and stroke pathophysiology more closely resemble that of humans than do rodent models. The results suggested that while clomethiazole was effective, other mechanisms, such as mitigating oxidative stress (NXY-059's target), might offer a greater degree of neuroprotection.
The Translational Failure: Evidence from Phase III Clinical Trials
Despite the strong preclinical rationale and efficacy data, clomethiazole failed to demonstrate a clinical benefit in large, randomized, placebo-controlled trials. The two pivotal studies were the Clomethiazole Acute Stroke Study (CLASS) and a follow-up trial, CLASS-I.
The initial CLASS trial, involving 1,360 patients, found no overall difference in the primary outcome—the proportion of patients achieving functional independence (Barthel Index score ≥60) at 90 days.[6][9] A post-hoc analysis suggested a potential benefit in a subgroup of patients with very severe strokes, known as Total Anterior Circulation Syndrome (TACS).[10]
This hypothesis was then prospectively tested in the CLASS-I trial, which enrolled 1,198 patients specifically with major ischemic stroke.[10][11] The results were definitively negative. Clomethiazole did not improve functional outcomes, neurological deficits, or infarct volume in this targeted patient population.[11][12]
| Trial | Patient Population | N | Primary Outcome (Functional Independence at 90 days) | Result |
| CLASS | Acute Hemispheric Stroke (≤12h onset) | 1353 | 56.1% Clomethiazole vs. 54.8% Placebo | No significant difference.[6] |
| CLASS-I | Major Ischemic Stroke (TACS-like, ≤12h onset) | 1198 | 42% Clomethiazole vs. 46% Placebo | No significant difference; trend favored placebo.[11] |
The most common side effect was sedation, which occurred in about half of the patients receiving the drug, confirming that clomethiazole crossed the blood-brain barrier and exerted a pharmacological effect.[10] However, this central nervous system activity did not translate into neuroprotection.
Analyzing the Disconnect: Why Did Preclinical Success Not Translate?
The failure of clomethiazole, alongside many other promising neuroprotective agents like NXY-059, highlights critical challenges in translational stroke research.[13][14] Several factors likely contributed to this discrepancy:
-
Publication Bias: In preclinical research, there is a known bias toward publishing positive results. A meta-analysis of the broader animal stroke literature from the CAMARADES group suggests that publication bias is highly prevalent, potentially overstating the efficacy of interventions by as much as one-third.[15]
-
Homogeneity of Animal Models vs. Heterogeneity of Human Stroke: Preclinical studies often use young, healthy male animals with a single, well-defined stroke model (e.g., MCAO).[1] In contrast, human stroke patients are typically older and have multiple comorbidities (e.g., hypertension, diabetes), and stroke etiology is varied. This heterogeneity can profoundly impact treatment response.
-
Therapeutic Time Window: While drugs may be administered very rapidly after stroke induction in animal models, the 12-hour window used in the CLASS trials may have been too late for a neuroprotectant to be effective in humans, where the ischemic cascade may progress more rapidly or irreversibly.[6]
-
Study Design and Rigor: Early preclinical studies may have lacked the rigorous design elements now considered standard, such as randomization, blinding, and adequate power, which can inflate perceived efficacy.
Methodological Deep Dive: A Standard Preclinical Workflow
To understand the causality behind the preclinical data, it is essential to examine the experimental methodology. The most common animal model for focal ischemic stroke is the intraluminal filament Middle Cerebral Artery Occlusion (MCAO) model.
Experimental Workflow: Rodent MCAO Model
Caption: Standardized workflow for testing neuroprotective agents in the MCAO model.
Protocol: Transient MCAO in Rat
This protocol represents a self-validating system where each step is designed to minimize variability and ensure the integrity of the results.
-
Anesthesia and Preparation:
-
Action: Anesthetize a male Wistar rat (250-300g) with isoflurane (e.g., 2-3% for induction, 1.5% for maintenance).
-
Causality: Isoflurane provides stable and controllable anesthesia. Maintaining body temperature at 37°C with a heating pad is critical, as hypothermia is itself neuroprotective and would confound the results.
-
-
Surgical Procedure (MCAO):
-
Action: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Action: Ligate the CCA proximally and the ECA distally. Insert a silicon-coated 4-0 monofilament into the ICA and advance it approximately 18-20 mm until a slight resistance is felt, indicating occlusion of the Middle Cerebral Artery (MCA) origin.
-
Causality: The silicon tip is designed to be atraumatic and effectively block blood flow. Laser Doppler flowmetry is often used to validate the occlusion by confirming a >70% drop in cerebral blood flow, ensuring the model's success.
-
-
Ischemia and Treatment:
-
Action: Maintain the filament in place for the ischemic period (e.g., 90 minutes). During this time, administer clomethiazole or placebo/vehicle via intraperitoneal (IP) or intravenous (IV) injection.
-
Causality: A 90-minute occlusion produces a consistent infarct in the cortex and striatum. The route and timing of drug administration are critical variables that must be precisely controlled.
-
-
Reperfusion and Recovery:
-
Action: After 90 minutes, withdraw the filament to allow reperfusion. Suture the incision and allow the animal to recover in a heated cage.
-
Causality: Reperfusion mimics the clinical scenario of thrombolysis or thrombectomy but also introduces the risk of reperfusion injury, another potential therapeutic target.
-
-
Outcome Assessment (24 hours post-MCAO):
-
Action (Functional): Score the animal on a neurological deficit scale (e.g., 0-5, where 0 is no deficit and 5 is severe deficit/circling).
-
Causality: This provides a clinically relevant measure of functional impairment caused by the stroke.
-
Action (Histological): Euthanize the animal, harvest the brain, and slice it into 2mm coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Causality: TTC is a metabolic stain where viable tissue with intact mitochondrial function stains red, while infarcted tissue remains white. This provides a clear, quantifiable measure of the infarct volume, which can be calculated using image analysis software.
-
Conclusion: Lessons from the Clomethiazole Story
The journey of clomethiazole from a highly effective preclinical agent to a failed clinical therapy is a sobering but instructive chapter in stroke research. It underscores that a compelling mechanism of action and success in homogenous animal models are not guarantees of clinical efficacy. The failure highlights the critical need for more rigorous preclinical study design that incorporates aspects of clinical reality, such as aged animals and animals with comorbidities. Furthermore, it emphasizes the importance of addressing systemic issues like publication bias to ensure that the true potential of a drug is accurately assessed before embarking on large, expensive, and ultimately disappointing clinical trials. The story of clomethiazole serves as a crucial guidepost for developing the next generation of neuroprotective therapies.
References
- 1. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic-search-and-review of registered pharmacological therapies investigated to improve neuro-recovery after a stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of chlormethiazole: a potential neuroprotective agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Population pharmacokinetics of clomethiazole and its effect on the natural course of sedation in acute stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. Results in 95 hemorrhagic stroke patients included in CLASS, a controlled trial of clomethiazole versus placebo in acute stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Clomethiazole Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A critical appraisal of the NXY-059 neuroprotection studies for acute stroke: a need for more rigorous testing of neuroprotective agents in animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Clomethiazole Hydrochloride in a Laboratory Setting
This guide provides an in-depth, procedural framework for the safe and compliant disposal of clomethiazole hydrochloride. As a compound frequently utilized in neurological and psychiatric research, its proper handling from bench to disposal is paramount for ensuring personnel safety and environmental protection. This document moves beyond mere checklists to instill a deep understanding of the causality behind each procedural step, empowering researchers to manage chemical waste with expertise and confidence.
Core Principles: Understanding the "Why" Behind the Protocol
The disposal protocol for this compound is dictated by its specific chemical and toxicological properties. A thorough understanding of its hazard profile is not merely a regulatory formality but the foundation of a safe disposal plan. The compound is not benign; it presents tangible risks that must be mitigated.
Causality-Driven Safety: The procedures outlined below are direct responses to the inherent risks of this compound. For instance, the prohibition on drain disposal is a direct consequence of its documented harm to aquatic life[1]. Similarly, mandatory eye protection is necessitated by its classification as a substance capable of causing serious, irreversible eye damage[2][3][4].
Table 1: Hazard Profile of this compound and Its Impact on Disposal
| Hazard Classification | GHS Hazard Statement | Rationale for Disposal Precautions |
| Acute Toxicity - Oral (Category 4) | H302: Harmful if swallowed[1][3][4] | Prevents accidental ingestion by personnel and wildlife if improperly discarded. Waste must be securely contained. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[2][3][4] | Mandates stringent eye protection (chemical safety goggles) during all handling and disposal activities to prevent irreversible injury. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[2][3][4] | Requires the use of appropriate chemical-resistant gloves to avoid direct skin contact, which could lead to allergic reactions upon exposure. |
| Hazardous to the Aquatic Environment (Chronic, Category 3) | H412: Harmful to aquatic life with long lasting effects[1] | Strictly prohibits disposal into the sewer system. This is a critical environmental control point to prevent contamination of waterways. |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation[1] | Requires handling in a well-ventilated area or chemical fume hood to prevent inhalation of dust or aerosols. |
Regulatory Framework: Navigating Compliance
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. Due to its toxicological profile, this compound must be managed as a hazardous waste. This designation triggers specific requirements for its entire lifecycle in the lab, from the moment it is declared waste until its final disposal by a licensed facility[8][9].
It is crucial to consult your institution's Environmental Health and Safety (EH&S) office, as they will provide specific guidance that incorporates federal, state, and local regulations[9][10].
Standard Operating Procedure for Disposal
This protocol ensures a self-validating system of safety and compliance. Each step is designed to create a verifiable chain of custody for the waste material.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] this compound can cause severe and potentially irreversible eye damage[2][3].
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). The material must be impermeable and resistant to the product[3]. This is to prevent skin contact, which may cause an allergic reaction[2].
-
Protective Clothing: A standard lab coat is required. For bulk handling or spill cleanup, additional protective clothing may be necessary[1].
Step 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of a safe laboratory waste management program.
-
Do Not Mix: this compound waste must not be mixed with household garbage or other non-hazardous waste[3].
-
Designated Hazardous Waste: It must be collected in a designated hazardous chemical waste container.
-
Container Specifications:
-
The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition, free from leaks or defects[11].
-
It must have a secure, tight-fitting lid to prevent spills and release of fumes[11].
-
Store the container in a designated and properly labeled Satellite Accumulation Area (SAA)[8][9].
-
Step 3: Accurate and Compliant Labeling
A correctly labeled container communicates hazards and ensures proper handling by all personnel, including EH&S staff.
-
Mandatory Wording: The container must be clearly marked with the words "Hazardous Waste"[11].
-
Chemical Identification: List the full chemical name: "this compound" and its CAS number: 6001-74-7[2][3][12].
-
Hazard Identification: Clearly indicate the associated hazards, such as "Toxic," "Eye Damage," and "Skin Sensitizer"[11].
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location for storing hazardous waste at or near its point of generation[8][9][11].
-
Location: The SAA must be under the control of the laboratory personnel generating the waste[11].
-
Container Management: Keep the waste container closed at all times except when adding waste[11].
-
Volume Limits: Be aware of SAA volume limits. Regulations typically allow for the accumulation of up to 55 gallons of hazardous waste[8][9].
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the initial stages of waste management, but final disposal is a specialized, regulated process.
-
Contact EH&S: Once the container is full or you are nearing the maximum storage time limit (typically 12 months), contact your institution's EH&S department to schedule a waste pickup[8][9].
-
Prohibited Actions:
-
DO NOT pour this compound down the drain. This is a direct violation of environmental regulations due to its aquatic toxicity[1][3].
-
DO NOT dispose of it in the regular trash[3].
-
DO NOT attempt to neutralize or treat the chemical waste yourself unless you are following a specific, validated, and approved institutional protocol[13].
-
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information[2].
-
Control and Contain (If Safe): For small spills, and only if you are trained and have the correct PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.
-
Cleanup: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area as recommended by the SDS.
-
Dispose: All cleanup materials (gloves, absorbents, etc.) must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Visualized Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C6H9Cl2NS | CID 19035073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. odu.edu [odu.edu]
- 10. getbiomed.com [getbiomed.com]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. Chlormethiazole Hydrochloride | 6001-74-7 | TCI EUROPE N.V. [tcichemicals.com]
- 13. ptb.de [ptb.de]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Clomethiazole Hydrochloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Clomethiazole hydrochloride. Moving beyond a simple checklist, we delve into the causality behind each safety measure, ensuring a holistic understanding that empowers you to work safely and effectively. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and operational excellence.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
This compound (CAS No: 6001-74-7) is a sedative and hypnotic agent.[1] While therapeutically useful, in its raw, powdered form, it presents several occupational hazards that dictate our handling procedures. The primary routes of occupational exposure are inhalation of airborne particles, direct skin contact, and eye contact.
A thorough risk assessment begins with understanding the inherent hazards of the compound, as classified under the Globally Harmonized System (GHS).
Table 1: GHS Hazard Summary for this compound
| GHS Pictogram | Hazard Class | Hazard Statement |
|---|
|
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Acute toxicity - Oral, Category 4 | H302: Harmful if swallowed[2][3] | |
| Skin irritation, Category 2 | H315: Causes skin irritation | |
| Skin sensitization, Category 1 | H317: May cause an allergic skin reaction[2] | |
| Serious eye damage, Category 1 | H318: Causes serious eye damage[2] | |
| Specific target organ toxicity - single exposure, Category 3 | H335: May cause respiratory irritation[3] |
The physical form of this compound, a white to off-white crystalline powder, makes dust generation a significant concern.[4] Inhalation can lead to respiratory irritation, while its classification as a skin irritant and sensitizer necessitates robust dermal protection.[2][5] The most severe hazard is the risk of serious, irreversible eye damage upon contact.[2]
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final, crucial barrier between you and the chemical hazard. However, it should never be the only line of defense. A comprehensive safety strategy, known as the Hierarchy of Controls, prioritizes engineering and administrative controls to minimize exposure potential.
Caption: The Hierarchy of Controls prioritizes safer system designs over reliance on individual actions.
For this compound, this means:
-
Engineering Controls: All weighing and handling of the powder must occur within a certified chemical fume hood or a similar ventilated enclosure to prevent dust dispersion.[5]
-
Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), comprehensive training on the hazards, and clear signage are mandatory. Do not eat, drink, or smoke in handling areas.[3]
Core PPE Requirements: Your Final Layer of Protection
The following PPE is mandatory for all procedures involving this compound powder. The selection is based directly on the substance's hazard profile to ensure targeted, effective protection.
Table 2: PPE Specifications for Handling this compound
| Body Area | Required PPE | Specification/Standard | Rationale |
|---|---|---|---|
| Respiratory | Air-Purifying Respirator | NIOSH-approved N95 or higher | Protects against inhalation of fine particles, addressing the H335 (respiratory irritation) hazard.[3][6] Surgical masks are insufficient. |
| Hand | Double Gloves (Nitrile) | ASTM D6978 rated | Prevents dermal exposure, addressing H315 (skin irritation) and H317 (allergic skin reaction) hazards.[2][5] Double-gloving minimizes contamination during doffing.[7] |
| Eye/Face | Safety Goggles & Face Shield | ANSI Z87.1 compliant | Goggles provide a seal against dust.[3] A face shield worn over goggles is required to protect the full face from splashes, addressing the critical H318 (causes serious eye damage) hazard.[8] |
| Body | Disposable Gown | Polyethylene-coated, solid front, knit cuffs | Provides a barrier against particle contamination on clothing and skin.[7] The low-permeability fabric and cuff design are critical for preventing exposure.[9] |
| Feet | Shoe Covers | Disposable, non-slip | Prevents the tracking of chemical contaminants out of the designated handling area.[8] |
Procedural Guidance: The Complete Handling Workflow
Proper technique in donning, doffing, and disposal is as critical as the PPE itself. Self-contamination during doffing is a common source of exposure. The following workflow must be followed without deviation.
Caption: The sequential workflow for PPE usage, from preparation to final disposal.
Step-by-Step Protocol
A. Preparation and Donning
-
Wash hands thoroughly with soap and water.[7]
-
Inspect all PPE for defects (tears, cracks). Do not use damaged equipment.
-
Donning Order:
-
Put on shoe covers.
-
Don the first pair of nitrile gloves (inner).
-
Don the disposable gown, ensuring it is fully fastened.
-
Don the N95 respirator. Perform a user seal check to ensure a proper fit.[10]
-
Don safety goggles, followed by the face shield.
-
Don the second pair of nitrile gloves (outer), pulling the cuffs over the sleeves of the gown.[7]
-
B. Handling Operations
-
Conduct all manipulations of this compound powder inside a certified chemical fume hood.
-
Use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.
C. Doffing and Disposal The goal is to remove the most contaminated items first.
-
In the immediate work area or anteroom:
-
Remove outer gloves. Dispose of them immediately in a labeled hazardous waste bag.
-
Remove the gown by rolling it away from the body, turning it inside-out. As you roll it down your arms, peel off the inner gloves at the same time so they are contained within the gown. Dispose of the bundle.[8]
-
Remove face shield and goggles.
-
-
Exit the laboratory:
-
Remove the respirator.
-
-
Immediately after doffing:
-
Wash hands and forearms thoroughly with soap and water.
-
D. Waste Disposal
-
All contaminated PPE (gloves, gowns, shoe covers, respirator) must be disposed of as hazardous chemical waste.
-
Place all waste in a clearly labeled, sealed container designated for hazardous waste.
-
Follow your institution's specific guidelines for hazardous waste disposal, which typically involves incineration.[11]
Emergency Procedures: Immediate Response Plan
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation occurs or persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Rinse the mouth with water.[3] Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting.[12]
-
Spill: Evacuate non-essential personnel. Wearing the full PPE described above, carefully scoop or sweep up the spilled solid, avoiding dust creation.[5] Place the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly.
References
- 1. medindia.net [medindia.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. Chlormethiazole Hydrochloride | 6001-74-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pppmag.com [pppmag.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. usbioclean.com [usbioclean.com]
- 12. stemcell.com [stemcell.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
